molecular formula C6H5BrClN B3021652 3-Bromo-2-chloroaniline CAS No. 56131-46-5

3-Bromo-2-chloroaniline

Cat. No.: B3021652
CAS No.: 56131-46-5
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroaniline is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLHCGTRMCOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152247
Record name Benzenamine, ar-bromo-ar-chloro-
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118804-39-0
Record name Benzenamine, ar-bromo-ar-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, ar-bromo-ar-chloro-
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Record name 3-bromo-2-chloroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-2-chloroaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-2-chloroaniline for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide actionable insights into its synthesis, properties, and handling, grounded in established scientific principles.

Core Compound Identity and Characteristics

This compound is a di-substituted aromatic amine, a versatile intermediate in organic synthesis. Its unique substitution pattern—a bromine atom at the 3-position and a chlorine atom at the 2-position relative to the amino group—imparts specific reactivity and steric properties that make it a valuable building block for more complex molecules.

Key Identifiers:

  • Primary CAS Number: 56131-46-5[1][2][3][4][5]

  • Other Associated CAS Numbers: 118804-39-0[6][7]

  • Molecular Formula: C₆H₅BrClN[2][3][5][6]

  • IUPAC Name: this compound[7]

The presence of both bromo and chloro substituents, along with the amino group, offers multiple reaction sites for further functionalization, a critical feature for combinatorial chemistry and the synthesis of targeted pharmaceutical agents.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of this compound is fundamental to its application in experimental design, from solvent selection to reaction condition optimization. The data below has been consolidated from multiple authoritative sources.

PropertyValueSource(s)
Molecular Weight 206.47 g/mol [3][5][6][7]
Appearance Pale yellow to off-white solid/crystalline powder[1]
Melting Point 31-33 °C[1]
Boiling Point (Predicted) 267.1 ± 20.0 °C at 760 mmHg[1][5]
Density (Predicted) 1.722 ± 0.06 g/cm³[1][5]
pKa (Predicted) 1.58 ± 0.10[1]
LogP 2.98[5]

Note: Predicted values are computationally derived and should be used as an estimate until experimentally verified.

The compound's solid form at room temperature and moderate melting point simplify handling and weighing operations in a laboratory setting. Its predicted LogP value suggests significant lipophilicity, indicating good solubility in organic solvents and poor solubility in water, a key consideration for reaction and purification solvent systems.

Synthesis Protocol: Reduction of a Nitroarene Precursor

The most common and reliable method for synthesizing this compound is through the chemical reduction of its corresponding nitro-substituted precursor, 1-bromo-2-chloro-3-nitrobenzene. This reaction is a cornerstone of aromatic chemistry, converting the nitro group (-NO₂) into a primary amine (-NH₂) using a reducing agent.

Causality in Reagent Selection

The choice of Tin(II) chloride (SnCl₂) in ethanol is deliberate and effective. SnCl₂ is a classic and robust reducing agent for aromatic nitro compounds. The reaction proceeds in an acidic environment (often facilitated by the generation of HCl in situ or by its addition), where the tin(II) is oxidized to tin(IV) while reducing the nitro group. Ethanol serves as an excellent solvent for both the organic substrate and the stannous chloride, facilitating a homogenous reaction medium which is crucial for achieving high conversion rates.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start 1-bromo-2-chloro-3-nitrobenzene Mix Combine reactants in Ethanol Start->Mix SnCl2 SnCl₂ (5 eq.) SnCl2->Mix Ethanol Ethanol (Solvent) Ethanol->Mix Reflux Heat under reflux for 3 hours Mix->Reflux Cool Cool to room temperature Reflux->Cool Quench Quench with deionized water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Silica gel column chromatography (EtOAc/Petroleum Ether 1:50) Concentrate->Chromatography Product This compound (Off-white solid) Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures.[1][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), Tin(II) chloride (SnCl₂, 5.0 eq), and ethanol.[1][8]

  • Reduction: Stir the mixture vigorously and heat it under reflux for approximately 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][8]

  • Quenching and Extraction: After cooling the reaction mixture to room temperature, carefully quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate, performing the extraction multiple times to ensure complete recovery.[1]

  • Washing and Drying: Combine the organic layers and wash with a saturated brine solution to remove residual water and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[1]

  • Purification: The resulting crude product is purified via silica gel column chromatography. An eluent system of ethyl acetate/petroleum ether (e.g., a 1:50 ratio) is effective for isolating the target compound, yielding this compound as an off-white solid.[1]

Applications in Research and Development

As a functionalized aniline, this compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its utility is analogous to other bromoanilines, which are crucial building blocks in several high-value industries.

  • Pharmaceutical Synthesis: The compound serves as a scaffold or precursor for active pharmaceutical ingredients (APIs). The amine group can be readily diazotized for Sandmeyer reactions or acylated to form amides, while the halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. These reactions are fundamental in synthesizing compounds for anti-inflammatory and anti-cancer research.[9][10]

  • Agrochemical Industry: Similar to its role in pharmaceuticals, it can be a starting material for creating new herbicides, insecticides, and fungicides.[9]

  • Dye Manufacturing: The aniline moiety is the classic precursor for the synthesis of azo dyes, which are widely used in the textile industry.[9]

Safety, Handling, and Storage

Ensuring the safe handling of this compound is paramount. The compound is classified as acutely toxic and an irritant.[7]

GHS Hazard Classification
CodeHazard StatementClass
H301/H302 Toxic or Harmful if swallowedAcute Toxicity, Oral
H312 Harmful in contact with skinAcute Toxicity, Dermal
H332 Harmful if inhaledAcute Toxicity, Inhalation
H315 Causes skin irritationSkin Corrosion/Irritation
H319 Causes serious eye irritationSerious Eye Damage/Irritation
H335 May cause respiratory irritationSpecific Target Organ Toxicity

(Source: Consolidated from ECHA C&L Inventory notifications)[7][11][12][13]

Mandatory Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14]

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14][15]

  • Exposure Avoidance: Avoid all personal contact, including skin and eye contact and inhalation. Do not eat, drink, or smoke in areas where the chemical is handled.[13][14] Wash hands thoroughly after handling.[14]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it into a suitable, labeled container for disposal.[14][15]

Storage and Stability
  • Conditions: To maintain chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][4][11] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2][4][11]

  • Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.

References

  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Apollo Scientific. 3-Bromo-2-fluoroaniline Safety Data Sheet.
  • IndiaMART. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications.
  • ChemicalBook. (2025, September 25). This compound | 56131-46-5.
  • Benchchem. This compound | 118804-39-0.
  • Lead Sciences. This compound.
  • Ainfo Inc. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
  • ChemicalBook. This compound synthesis.
  • Molepedia. This compound.
  • Achmem. This compound.
  • PubChem, National Center for Biotechnology Information. Benzenamine, ar-bromo-ar-chloro-.
  • PubChem, National Center for Biotechnology Information. 2-Bromo-3-chloroaniline.
  • ECHEMI. 2-BROMO-3-CHLOROANILINE SDS, 96558-73-5 Safety Data Sheets.
  • Capot Chemical Co., Ltd. MSDS of 3-Bromo-2-chloro-6-fluoroaniline.
  • BLD Pharm. 56131-46-5|this compound.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • Chemsrc. (2025, August 25). This compound | CAS#:56131-46-5.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloroaniline is a halogenated aromatic amine that serves as a crucial building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a bromine and a chlorine atom flanking an amino group on a benzene ring, imparts a distinct reactivity profile that is highly valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. Understanding these properties is paramount for its effective utilization in synthetic strategies, particularly in the development of novel pharmaceutical agents and other high-value chemical entities.

The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the amino group provides a handle for a wide array of chemical transformations. Consequently, this compound is a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide will delve into the essential data required for its handling, analysis, and application in a research and development setting.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for predicting its behavior in different solvent systems, designing purification strategies, and ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [3]
CAS Number 56131-46-5[3]
Appearance Light brown solid
Boiling Point 267.1 ± 20.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
Predicted LogP 2.98[2]
Melting Point Not available in cited literature; must be determined experimentally.[1]
pKa Not experimentally determined; estimated to be in the range of 2-3 for the anilinium ion in aqueous solution.
Solubility Predicted to be soluble in polar aprotic and polar protic organic solvents.[1]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[4] It measures the heat flow into the sample as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature above the melting point.

  • Data Analysis: The onset of the endothermic melting peak in the resulting thermogram is taken as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

Determination of Solubility in Organic Solvents

Rationale: Understanding the solubility of this compound in various organic solvents is crucial for reaction setup, purification (e.g., recrystallization, chromatography), and formulation. A gravimetric method is a straightforward approach to quantify solubility.

Protocol:

  • Solvent Selection: Choose a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), toluene).

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant liquid using a volumetric pipette and a filter tip to avoid transferring any solid particles.

    • Transfer the aliquot to a pre-weighed vial.

  • Gravimetric Determination:

    • Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely removed, weigh the vial containing the dissolved solid.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The precise chemical shifts and coupling patterns will be influenced by the electronic effects of the amino, bromo, and chloro substituents.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons is anticipated, the chemical shift of which can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and deshielding effects.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-N Stretching: An absorption in the range of 1250-1350 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-H Aromatic Stretching: Absorptions just above 3000 cm⁻¹.

  • C-Cl and C-Br Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

c) Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Features in the Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight (206.47 g/mol ). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks.

  • Fragmentation Pattern: Fragmentation may involve the loss of halogen atoms or other characteristic cleavages of the aromatic ring.

Synthesis and Reactivity

This compound is typically synthesized via the reduction of the corresponding nitrobenzene derivative, 1-bromo-2-chloro-3-nitrobenzene.

Synthetic Protocol: Reduction of 1-Bromo-2-chloro-3-nitrobenzene

Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation in organic synthesis. Tin(II) chloride in an acidic medium or iron powder in acetic acid are frequently used reagents for this purpose.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-bromo-2-chloro-3-nitrobenzene in a suitable solvent such as ethanol, add an excess of the reducing agent (e.g., tin(II) chloride dihydrate or iron powder). If using iron, acetic acid is also added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup:

    • After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution).

    • The product is then extracted into an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Drug Development:

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

  • Amino Group: The primary amine can undergo a variety of transformations, including acylation, alkylation, diazotization followed by Sandmeyer-type reactions, and formation of sulfonamides.

  • Halogen Atoms: The bromine and chlorine atoms serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential functionalization, making it a valuable precursor for the synthesis of complex, multi-substituted aromatic compounds often found in pharmaceutically active molecules.

dot

Caption: Interrelationship of the physicochemical properties and synthetic applications of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[5]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect clothing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its safe handling, effective use in chemical reactions, and the development of robust analytical methods. The provided experimental protocols offer a practical framework for the characterization of this important synthetic intermediate.

References

  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Benchchem. This compound | 118804-39-0.
  • BLD Pharm. 56131-46-5|this compound.
  • The Royal Society of Chemistry. Novel and Facile Synthesis of 1-Benzazepines via Copper-Catalyzed Oxidative C(sp3)-H/C(sp2)-H Cross-Coupling.
  • National Institutes of Health. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • ACS Publications. (2007, August 31). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
  • PubChem. 2-Bromo-3-chloroaniline.
  • Chemsrc. (2025, August 25). This compound | CAS#:118804-39-0.
  • Cram. 4-Bromo-2-Chloroaniline Synthesis Report.
  • University of Wisconsin-Madison. 13-C NMR Chemical Shift Table.
  • Taylor & Francis Online. (2007, January 3). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides.
  • TA Instruments. Purity Determination and DSC Tzero Technology.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • University of California, Riverside. (2022, April 7). pKa Data Compiled by R. Williams.
  • PubChem. Benzenamine, ar-bromo-ar-chloro-.

Sources

Solubility Profiling and Process Development for 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-Bromo-2-chloroaniline in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 56131-46-5) is a critical halogenated aniline intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct reactivity of the bromine (meta) and chlorine (ortho) substituents, allowing for regioselective coupling reactions.

Critical Physicochemical Insight: The defining characteristic of this compound is its low melting point (31–33°C) . This property fundamentally alters the solubility landscape compared to higher-melting analogs. Process chemists must navigate the risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This guide provides a predicted solubility landscape, a robust experimental protocol for generating internal data, and a thermodynamic framework for process optimization.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interactions.

PropertyValueImplication for Solubility
CAS Number 56131-46-5Unique Identifier
Molecular Weight 206.47 g/mol Moderate size, kinetics not diffusion-limited.
Melting Point 31–33 °C CRITICAL: Solute acts as a liquid >33°C. Solubility approaches miscibility in many organics above this T.
LogP (Predicted) ~2.98Highly lipophilic. Poor water solubility.[2]
H-Bond Donors 1 (-NH₂)Weak donor due to ortho-Cl steric/electronic effects.
H-Bond Acceptors 1 (-N)Weak acceptor.
Predicted Solubility Landscape

Based on "Like Dissolves Like" principles and structural analogs (e.g., 3-bromoaniline).

  • High Solubility (Process Solvents):

    • Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.

    • Behavior: Likely miscible or highly soluble (>500 mg/mL) above 30°C.

    • Use: Reaction media; too soluble for high-yield cooling crystallization.

  • Moderate Solubility (Crystallization Candidates):

    • Solvents: Methanol, Ethanol, Isopropanol (IPA).

    • Behavior: Temperature-dependent solubility. The -NH₂ group forms H-bonds with alcohols, increasing solubility compared to hydrocarbons.

    • Use: Primary solvents for cooling crystallization (must operate <30°C).

  • Low Solubility (Antisolvents):

    • Solvents: Water, n-Hexane, n-Heptane, Cyclohexane.

    • Behavior: <1 mg/mL in water; <10 mg/mL in cold alkanes.

    • Use: Antisolvents to force precipitation.

Experimental Protocol: Determination of Solubility

Since specific literature data is scarce, the following SOP is designed to generate high-fidelity solubility curves, accounting for the low melting point.

Method A: Dynamic Laser Monitoring (Preferred)

Objective: Determine the saturation temperature (


) for fixed concentrations.
  • Preparation: Weigh specific masses of this compound into 4 distinct vials (e.g., giving mass fractions of 0.05, 0.10, 0.20, 0.30).

  • Solvent Addition: Add a precise mass of solvent (e.g., Ethanol) to each.

  • Heating Cycle: Heat at 0.5°C/min with stirring until the solution becomes clear (transmittance = 100%). Record

    
    .[3]
    
  • Cooling Cycle: Cool at 0.5°C/min until turbidity is detected (nucleation). Record

    
    .
    
  • Data Fit: The average of

    
     and 
    
    
    
    approximates the equilibrium temperature for that concentration.
Method B: Static Gravimetric Analysis (Low-Cost Alternative)

Objective: Determine concentration at a fixed temperature (


).
  • Saturation: Add excess solid to the solvent in a jacketed vessel at temperature

    
     (must be 
    
    
    
    to avoid melting).
  • Equilibration: Stir for 24 hours.

  • Filtration: Stop stirring, let solids settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (0.45 µm).

  • Drying: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue.

  • Calculation:

    
    
    Where 
    
    
    
    is mole fraction,
    
    
    is mass,
    
    
    is molecular weight (1=solute, 2=solvent).

Thermodynamic Modeling Framework

Once experimental data is gathered, use these models to interpolate solubility at any temperature.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic solids.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression of your experimental data.
    
    • Interpretation: If

      
       is positive and large, solubility is highly sensitive to temperature (good for cooling crystallization).
      
Van't Hoff Equation (Enthalpy of Solution)

To understand the energy cost of dissolution:



  • 
     : Apparent enthalpy of solution.
    
  • Significance: A positive

    
     indicates an endothermic process (solubility increases with temperature).
    

Process Application: Crystallization Strategy[5]

The low melting point (31–33°C) presents a specific challenge: Oiling Out . If the crystallization temperature exceeds the "Liquid-Liquid Phase Separation" (LLPS) boundary, the compound will separate as an oil rather than a crystal, trapping impurities.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and process design.

CrystallizationStrategy Start Start: Purification of This compound CheckMP Check Operating Temp (Must be < 30°C) Start->CheckMP SolventSelect Screen Solvents CheckMP->SolventSelect PathHigh High Solubility (DCM, EtOAc) SolventSelect->PathHigh PathMed Moderate Solubility (MeOH, EtOH, IPA) SolventSelect->PathMed Evap Evaporative Crystallization (Vacuum, <25°C) PathHigh->Evap Solubility too high for cooling Cooling Cooling Crystallization (Risk of Oiling Out) PathMed->Cooling Standard Path AntiSolv Antisolvent Addition (Water/Hexane into Alcohol) PathMed->AntiSolv Yield Optimization Result Pure Crystalline Solid Evap->Result Cooling->Result Temp < 25°C OilWarning WARNING: Oiling Out (Impure Oil Phase) Cooling->OilWarning Temp > 31°C AntiSolv->Result

Caption: Decision tree for crystallizing low-melting this compound to avoid oiling out.

Recommended Purification Protocol (Antisolvent)
  • Dissolution: Dissolve crude this compound in Ethanol or IPA at 25°C (Room Temp). Do not heat significantly.

    • Concentration Target: ~300–400 mg/mL.

  • Filtration: Filter to remove insoluble mechanical impurities.

  • Precipitation: Slowly add chilled Water (0–5°C) or n-Heptane dropwise with vigorous stirring.

    • Ratio: 1:1 to 1:3 (Solvent:Antisolvent).

  • Aging: Stir at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter and dry under vacuum at <25°C . Note: Drying above 30°C will melt the cake.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal/Inhalation), Eye Irrit. 2A.

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Keep at 2–8°C (Refrigerated) to prevent degradation and melting.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1][3][4][5][6][7][8] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from [9]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. (Cited for thermodynamic modeling methodology).

Sources

Technical Whitepaper: Safe Handling and Stewardship of 3-Bromo-2-chloroaniline in Pharmaceutical Synthesis

[1]

Executive Summary

3-Bromo-2-chloroaniline (CAS: 56131-46-5) is a high-value halogenated aniline derivative frequently employed as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] While its structural utility is vast, its physicochemical profile—specifically a low melting point (31–33 °C) combined with acute toxicity—presents unique handling challenges.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for researchers. It addresses the specific risks of handling "slushy" toxic solids, the metabolic pathway of aniline-induced methemoglobinemia, and the requisite engineering controls to ensure zero-exposure workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state of this compound is critical for safety.[1] Its melting point falls within the range of ambient laboratory temperatures in many regions, meaning it may exist as a solid, a liquid, or a biphasic slush.[1] This variability significantly increases the risk of splashes and surface contamination compared to stable powders.[1]

Table 1: Critical Physicochemical Data
PropertyValueOperational Implication
CAS Number 56131-46-5Unique identifier for inventory tracking.[1]
Molecular Weight 206.47 g/mol Used for molarity calculations in synthesis.
Physical State Solid (Standard) / Liquid (Warm)Melting Point: 31–33 °C .[1] May liquefy on warm balances or in gloved hands.[1]
Boiling Point ~267 °CHigh boiler; low vapor pressure at RT, but hazardous aerosols form if heated.
Density ~1.72 g/cm³Dense material; spills will settle rapidly in aqueous biphasic washes.
Solubility DMSO, Methanol, EtOAcLipophilic; readily penetrates skin carriers (DMSO).[1]
Storage 2–8 °C, Inert Gas, DarkLight sensitive and susceptible to oxidation.[1]

Hazard Identification & Toxicology[1][4][6][7][8]

The Methemoglobinemia Mechanism

Unlike simple irritants, halogenated anilines pose a systemic threat through methemoglobinemia .[1][2] Upon absorption (inhalation or dermal), the hepatic cytochrome P450 system metabolizes the aniline into an N-hydroxyl metabolite.[1] This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to chemical asphyxiation.[1]

Diagram 1: Aniline Toxicity Pathway

Figure 1: Metabolic activation of this compound leading to methemoglobinemia.[1]

Methemoglobinemiacluster_0Exposurecluster_1Hepatic Metabolismcluster_2Blood InteractionAnilineThis compound(Absorbed via Skin/Lungs)CYP450Cytochrome P450OxidationAniline->CYP450NHOHN-HydroxylamineMetaboliteCYP450->NHOHHbHemoglobin (Fe2+)(O2 Transporting)NHOH->HbRedox CycleMetHbMethemoglobin (Fe3+)(Non-Functional)Hb->MetHbOxidationHypoxiaTissue Hypoxia(Cyanosis)MetHb->HypoxiaTreatmentTreatment:Methylene BlueTreatment->MetHbRestores Fe2+

GHS Classification Summary[6]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1][3] Treat as fatal if exposure is significant.[1]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][4]

  • Target Organ Toxicity: Blood (Methemoglobinemia).[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Due to the compound's ability to permeate standard nitrile gloves and its potential liquid state at handling temperatures, a "Zero-Skin-Contact" policy is mandatory.[1]

Table 2: PPE Matrix[1][6]
Protection LayerSpecificationRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary barrier.[1] If outside hood, P3/N100 respirator required.[1]
Hand Protection (Primary) Silver Shield / Laminate Film Standard nitrile degrades rapidly against aromatic amines.[1] Laminate offers >4hr breakthrough.[1]
Hand Protection (Outer) Disposable Nitrile (5 mil)Provides dexterity and protects the inner laminate glove from tears.[1]
Body Tyvek Lab Coat + Chemical ApronPrevents absorption through fabric lab coats in case of liquid splash.
Eye Chemical GogglesSafety glasses are insufficient for liquid splashes of toxic anilines.

Operational Handling Protocols

Protocol: Weighing and Transfer of Low-Melting Solids

The melting point (31–33 °C) creates a risk where the solid melts during weighing, contaminating the balance.[1]

Step-by-Step Procedure:

  • Pre-Cooling: Remove the reagent bottle from 2–8 °C storage and place it immediately into an ice bath or a chilled aluminum block within the fume hood. Do not let it equilibrate to room temperature before weighing.

  • Anti-Static Setup: Use an anti-static gun on the weighing boat. Static can cause light powders to "jump," and if they land on a warm surface, they will liquefy and absorb.[1]

  • Transfer:

    • Use a chilled spatula (keep in the ice bath).[1]

    • Transfer rapidly to a tared vial containing the reaction solvent.[1]

    • Why? Dissolving immediately prevents the formation of a neat liquid aniline smear, which is harder to clean.[1]

  • Decontamination: Immediately wipe the spatula with a methanol-soaked wipe, then dispose of the wipe in solid hazardous waste.[1]

Protocol: Reaction Quenching & Waste

Halogenated anilines are often stable to aqueous workups but toxic to aquatic life.[1]

  • Quench: Slowly add the reaction mixture to a biphasic system (e.g., Water/Dichloromethane).

  • pH Adjustment: If acidic conditions were used, neutralize slowly. Note: Acidic washes will protonate the aniline (forming the anilinium salt), keeping it in the aqueous layer.[1] Basic washes extract it into the organic layer.[1]

  • Disposal:

    • Aqueous Waste: Must be labeled "Toxic Aqueous Waste - Contains Halogenated Anilines."[1] Do not mix with general acid/base waste.[1]

    • Organic Waste: Segregate into "Halogenated Organic Waste."

Diagram 2: Safe Handling Workflow

Figure 2: Logical flow for handling low-melting toxic intermediates.

HandlingWorkflowcluster_storageStorage & Prepcluster_opsSynthesis Operationscluster_wasteDisposalColdStorageStorage: 2-8°C(Inert Gas)ChillBlockTransfer toChilled Block (Hood)ColdStorage->ChillBlockMaintain Solid StateWeighingRapid Weighing(Avoid Melting)ChillBlock->WeighingDouble Gloves (Laminate)SolvationImmediate Dissolutionin SolventWeighing->SolvationMinimize VaporReactionReaction(Closed System)Solvation->ReactionQuenchQuench/WorkupReaction->QuenchSegregationWaste Segregation(Halogenated/Toxic)Quench->Segregation

[1]

Emergency Response

First Aid Specifics
  • Skin Contact: Speed is vital.[1]

    • Drench: Immediate safety shower for 15 minutes.

    • Wash: Use soap and water (lipophilic aniline requires soap to remove).[1]

    • Alert: Inform medical personnel of potential delayed methemoglobinemia.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

  • Eye Contact: Rinse for 15 minutes.[1] Consult an ophthalmologist.

Antidote Awareness

Medical personnel should be alerted to the possibility of aniline poisoning.[1] The standard antidote for severe methemoglobinemia (MetHb > 30%) is Methylene Blue (1-2 mg/kg IV).[1] This information must be available on the SDS provided to emergency responders.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 189585, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: this compound.[1][5] Retrieved from [Link][1]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Aniline.[1][6][2][7] (Used as a proxy for aniline derivative toxicology standards). Retrieved from [Link]

An In-Depth Technical Guide to the Hazards and Toxicity of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloroaniline is a halogenated aromatic amine, a chemical class of significant interest in organic synthesis and pharmaceutical development.[1][2] Its unique substitution pattern offers a versatile scaffold for the creation of more complex molecules. However, as with many halogenated anilines, its chemical reactivity and structural alerts warrant a thorough understanding of its potential hazards and toxicity. This guide provides a comprehensive overview of the known and predicted toxicological profile of this compound, drawing upon available data for the compound itself and employing a scientifically justified read-across approach from structurally related analogues where specific data is unavailable. The aim is to equip researchers and drug development professionals with the critical information needed for safe handling, risk assessment, and informed decision-making throughout the research and development lifecycle.

Physicochemical Properties and Reactivity

Understanding the fundamental physicochemical properties of a compound is the first step in assessing its potential for biological interaction and toxicity.

PropertyValueSource
Molecular Formula C₆H₅BrClN[2]
Molecular Weight 206.47 g/mol [2]
Appearance Off-white to pale yellow solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water; soluble in organic solvents.
CAS Number 56131-46-5[1]

The presence of bromine and chlorine atoms on the aniline ring influences the compound's electronic properties and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicological interactions.

Toxicological Profile

The toxicological profile of this compound is characterized by acute toxicity, irritation potential, and concerns regarding longer-term effects such as genotoxicity and carcinogenicity, largely inferred from data on analogous compounds.

Acute Toxicity
Dermal and Eye Irritation

The compound is also classified as a skin and eye irritant.[2] Direct contact can cause redness, pain, and potential damage to these tissues. This is a common property among many halogenated anilines.

Hazard_Profile cluster_Toxicity Toxicological Endpoints This compound This compound Acute Toxicity (Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) This compound->Acute Toxicity (Oral, Dermal, Inhalation) High Concern Skin Irritation Skin Irritation This compound->Skin Irritation Irritant Eye Irritation Eye Irritation This compound->Eye Irritation Serious Irritant Genotoxicity (Potential) Genotoxicity (Potential) This compound->Genotoxicity (Potential) Read-across from anilines Carcinogenicity (Suspected) Carcinogenicity (Suspected) This compound->Carcinogenicity (Suspected) Read-across from anilines Reproductive Toxicity (Data Lacking) Reproductive Toxicity (Data Lacking) This compound->Reproductive Toxicity (Data Lacking) Ecotoxicity (Harmful to Aquatic Life) Ecotoxicity (Harmful to Aquatic Life) This compound->Ecotoxicity (Harmful to Aquatic Life)

Genotoxicity and Carcinogenicity

Specific genotoxicity and carcinogenicity data for this compound are not available. However, the broader class of anilines and halogenated anilines has been the subject of extensive study. Aniline itself is considered a suspected human carcinogen, with the spleen being a primary target organ in rodents.[3] The mechanism is thought to involve the formation of reactive metabolites that can induce oxidative stress and DNA damage. Several substituted anilines have tested positive in bacterial mutagenicity assays, such as the Ames test.[4][5] Given these class effects, it is prudent to handle this compound as a potential mutagen and carcinogen until specific data become available.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. Studies on aniline have not indicated specific reproductive or developmental toxicity at doses that do not cause other systemic effects.[3] However, due to the data gap for the specific compound, caution is advised.

Ecotoxicity

Halogenated anilines are generally considered to be harmful to aquatic life with long-lasting effects.[6] They can persist in the environment and have the potential for bioaccumulation. Therefore, release into the environment should be strictly avoided.

Experimental Protocols for Toxicity Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following are key OECD guidelines relevant to the toxicological endpoints of concern for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals.

Methodology:

  • Dose Range Finding: A preliminary study may be conducted to determine the appropriate starting dose.

  • Stepwise Dosing: A group of animals (typically 3) is dosed at a specific level.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[7]

  • Decision Point: Based on the outcome (number of survivors), the next step involves either dosing another group at a lower or higher dose level, or the study is concluded.

  • Classification: The results are used to classify the substance into a GHS category for acute oral toxicity.

Skin Irritation/Corrosion (OECD 439 - In Vitro Reconstructed Human Epidermis Test Method)

This in vitro method is a non-animal alternative for assessing skin irritation potential.

Methodology:

  • Tissue Culture: A reconstructed human epidermis model is used.

  • Test Substance Application: The test substance is applied topically to the tissue surface.

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is measured, typically using the MTT assay.

  • Classification: A reduction in cell viability below a certain threshold indicates that the substance is a skin irritant.

Eye Irritation/Corrosion (OECD 405 - Acute Eye Irritation/Corrosion)

This in vivo test is used to assess the potential of a substance to cause eye irritation or damage.[8][9][10][11][12]

Methodology:

  • Animal Model: Typically, albino rabbits are used.

  • Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye.[8]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.[8]

  • Scoring: The severity of the observed effects is scored according to a standardized system.

  • Classification: Based on the scores and the reversibility of the effects, the substance is classified for its eye irritation potential.

Toxicity_Testing_Workflow cluster_In_Silico In Silico Assessment cluster_In_Vitro In Vitro Testing cluster_In_Vivo In Vivo Testing (if necessary) QSAR_ReadAcross QSAR & Read-Across Analysis Skin_Irritation Skin Irritation (OECD 439) QSAR_ReadAcross->Skin_Irritation Initial Hazard ID Genotoxicity_Ames Genotoxicity (Ames Test - OECD 471) Skin_Irritation->Genotoxicity_Ames Proceed if skin irritant Acute_Oral_Toxicity Acute Oral Toxicity (OECD 423) Genotoxicity_Ames->Acute_Oral_Toxicity Proceed if genotoxic potential Eye_Irritation Eye Irritation (OECD 405) Acute_Oral_Toxicity->Eye_Irritation Final Hazard Characterization

Safe Handling and Risk Mitigation

Given the hazardous properties of this compound, strict adherence to safety protocols is paramount.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes must be worn.

    • Respiratory Protection: If there is a risk of inhalation, a properly fitted respirator with an appropriate cartridge should be used.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents a significant hazard profile, including acute toxicity and irritation potential. While specific data on its long-term effects are limited, the known toxicities of related halogenated anilines warrant a precautionary approach, treating it as a potential mutagen and carcinogen. Researchers and drug development professionals must implement stringent safety measures to minimize exposure and prevent adverse health effects. Further toxicological studies on this compound are needed to provide a more complete and definitive risk assessment.

References

  • 3-Bromoaniline | C6H6BrN | CID 11562. PubChem. (n.d.). Retrieved from [Link]

  • Acute and Subchronic (28-day) Oral Toxicity Studies on the Film Formulation of k-Carrageenan and Konjac Glucomannan for Soft Capsule Application. MDPI. (2019, March 31). Retrieved from [Link]

  • Dermal, Eye, and Oral Toxicological Evaluations. Defense Technical Information Center. (n.d.). Retrieved from [Link]

  • Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. MDPI. (2023, August 25). Retrieved from [Link]

  • Ocular and dermal irritation studies of some quaternary ammonium compounds. PubMed. (n.d.). Retrieved from [Link]

  • Toxicity Studies : Acute Eye Irritation, Dermal Irritation. SlideShare. (2018, November 26). Retrieved from [Link]

  • Evaluation of dermal and ocular safety of natural products based. Dialnet. (n.d.). Retrieved from [Link]

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. (n.d.). Retrieved from [Link]

  • Aniline and its salts - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Retrieved from [Link]

  • Test Guideline No. 405 Acute Eye Irritation/Corrosion. Flashpoint srl. (2020, June 26). Retrieved from [Link]

  • ACUTE EYE IRRITATION. Gyan Sanchay. (n.d.). Retrieved from [Link]

  • Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. PubMed. (n.d.). Retrieved from [Link]

  • QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp). Scientific.net. (2013, February 13). Retrieved from [Link]

  • 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442. PubChem. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). National Toxicology Program (NTP). (2012, October 2). Retrieved from [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central. (2023, October 1). Retrieved from [Link]

  • Carcinogenicity bioassays of bromoacetaldehyde and bromoethanol--potential metabolites of dibromoethane. PubMed. (n.d.). Retrieved from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Retrieved from [Link]

  • Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. NIH. (n.d.). Retrieved from [Link]

  • The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. PubMed. (n.d.). Retrieved from [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. ResearchGate. (2023, October 1). Retrieved from [Link]

  • Toxicity of anilines to the four test species ( EC 50 values obtained in. ResearchGate. (n.d.). Retrieved from [Link]

  • In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. PubMed. (n.d.). Retrieved from [Link]

  • QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. ResearchGate. (n.d.). Retrieved from [Link]

  • studies on mutagenicity of new chemical compounds using bacterial ames test?. Biblioteka Nauki. (n.d.). Retrieved from [Link]

  • The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online. (2024, December 9). Retrieved from [Link]

  • (PDF) Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making. ResearchGate. (2015, May 6). Retrieved from [Link]

  • adopted aniline 01042003. European Commission. (n.d.). Retrieved from [Link]

  • Acute Eye Irritation/Corrosion. JaCVAM. (n.d.). Retrieved from [Link]

  • Ecotoxicological Effects of Emerging Contaminants on Aquatic Species. MDPI. (n.d.). Retrieved from [Link]

  • In Vitro cytotoxicity and genotoxicity of chlorothalonil, formaldehyde.... ResearchGate. (n.d.). Retrieved from [Link]

  • Ames test. Wikipedia. (n.d.). Retrieved from [Link]

  • Special Issue on “Insights on Ecotoxicological Effects of Anthropogenic Contaminants in Aquatic Organisms”. PubMed Central. (2023, March 27). Retrieved from [Link]

  • Aniline | Medical Management Guidelines. Toxic Substance Portal | ATSDR. (n.d.). Retrieved from [Link]

  • The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action. PubMed. (n.d.). Retrieved from [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. (n.d.). Retrieved from [Link]

  • TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). National Toxicology Program. (1993, April 27). Retrieved from [Link]

  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. (n.d.). Retrieved from [Link]

  • Harmful Algae Impacting Aquatic Organisms: Recent Field and Laboratory Observations. (2023, May 15). Retrieved from [Link]

  • Assessing read-across - All news. ECHA. (n.d.). Retrieved from [Link]

  • Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. ResearchGate. (n.d.). Retrieved from [Link]

  • Bioassay of p-Chloroaniline for Possible Carcinogenicity (CAS No. 106-47-8). PubMed. (n.d.). Retrieved from [Link]

  • Evaluation on joint toxicity of chlorinated anilines and cadmium to Photobacterium phosphoreum and QSAR analysis. PubMed. (2014, August 30). Retrieved from [Link]

  • In vitro toxicology - Preclinical safety. Nuvisan. (n.d.). Retrieved from [Link]

  • In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023).. IVAMI. (n.d.). Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-chloroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The core of this guide focuses on the reduction of the nitro group in the starting material, 1-bromo-2-chloro-3-nitrobenzene. We will delve into the mechanistic underpinnings of this transformation, compare various reduction methodologies, and provide detailed, field-proven experimental protocols. This document is intended to serve as a practical resource for scientists and researchers, offering insights into reaction optimization, safety considerations, and purification techniques.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and an amino group on the benzene ring, makes it a versatile precursor for the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for selective and sequential modifications, enabling the construction of intricate molecular architectures.

The primary route to this compound involves the reduction of the corresponding nitro compound, 1-bromo-2-chloro-3-nitrobenzene. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, making its reduction a crucial step in the synthetic pathway.[1] This guide will focus on the practical aspects of this reduction, providing a comparative analysis of different reducing agents and reaction conditions to achieve high yield and purity of the desired product.

The Core Transformation: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of methods have been developed for this purpose, each with its own advantages and limitations. The choice of reducing agent is critical and depends on factors such as the presence of other functional groups in the molecule, desired selectivity, reaction scale, and cost.

Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a general pathway involves the following steps:

  • Nitroso intermediate: The nitro group is first reduced to a nitroso group (-NO).

  • Hydroxylamine intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH).

  • Amine formation: Finally, the hydroxylamine is reduced to the corresponding amine (-NH2).

It is important to control the reaction conditions to ensure the complete reduction to the amine and to avoid the formation of undesired side products, such as azo or azoxy compounds.

Comparative Analysis of Reduction Methods

Several reagents and catalytic systems are commonly employed for the reduction of aromatic nitro compounds. Below is a comparison of some of the most widely used methods.

Reducing Agent/System Advantages Disadvantages Key Considerations
Fe/HCl or Fe/NH₄Cl Cost-effective, mild conditions, high chemoselectivity.[2][3]Stoichiometric amounts of iron are required, leading to significant waste. The reaction can be heterogeneous and sometimes slow.The acidity of the medium can be tuned to optimize the reaction rate and selectivity.
SnCl₂/HCl A classic and reliable method that is effective for a wide range of substrates.[2][4]Generates tin-based waste products that can be difficult to remove and are environmentally concerning.[5]The reaction is typically carried out in an acidic medium.
Catalytic Hydrogenation (H₂/Pd-C, PtO₂, Raney Ni) High atom economy, clean reaction with water as the only byproduct.[2][6]Requires specialized high-pressure equipment. The catalyst can be expensive and may be sensitive to certain functional groups, potentially leading to dehalogenation.Careful selection of the catalyst and reaction conditions is crucial to avoid side reactions.
Sodium Borohydride (NaBH₄) with Transition Metal Salts Milder reducing agent compared to LiAlH₄. Its reactivity can be enhanced by the addition of transition metal salts like NiCl₂ or FeCl₂.[7][8][9]Sodium borohydride alone is generally not effective for the reduction of nitroarenes.[9]The combination of NaBH₄ with a catalyst offers a safer and more selective alternative to more powerful hydrides.
Transfer Hydrogenation Avoids the use of high-pressure hydrogen gas by employing a hydrogen donor like formic acid or hydrazine.[10][11]The efficiency of the reaction depends on the choice of catalyst and hydrogen donor.This method offers a safer and more convenient alternative to traditional catalytic hydrogenation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene using two common and effective methods: reduction with tin(II) chloride and reduction with iron powder.

**3.1. Method 1: Reduction with Tin(II) Chloride (SnCl₂) **

This protocol is a widely used and reliable method for the laboratory-scale synthesis of aromatic amines.[12]

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Dissolve 1-bromo-2-chloro-3-nitrobenzene and SnCl2 in ethanol. B 2. Stir and reflux the mixture for 3 hours. A->B Heat C 3. Cool to room temperature and quench with deionized water. B->C Cool D 4. Extract with ethyl acetate. C->D E 5. Combine organic layers, wash with saturated brine, and dry over Na2SO4. D->E F 6. Concentrate under reduced pressure. E->F Evaporate G 7. Purify by silica gel column chromatography. F->G

Caption: Experimental workflow for the SnCl₂ reduction.

Materials and Reagents:

Reagent CAS Number Molecular Weight ( g/mol ) Amount Molar Equiv.
1-bromo-2-chloro-3-nitrobenzene3970-37-4236.452.7 g1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.6312.97 g5.0
Ethanol64-17-546.0760 mL-
Ethyl acetate141-78-688.11As needed-
Saturated brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-
Deionized water7732-18-518.02As needed-
Silica gel (for column chromatography)7631-86-9-As needed-
Petroleum ether8032-32-4-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride dihydrate (12.97 g, 57.20 mmol) in ethanol (60 mL).[12]

  • Stir the mixture and heat it to reflux. Maintain the reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

  • After the reaction is complete, allow the mixture to cool to room temperature.[12]

  • Quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[12]

  • Remove the solvent under reduced pressure to obtain the crude product.[12]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:50) as the eluent to afford this compound as an off-white solid.[12]

Expected Yield: Approximately 55.2%[12]

Method 2: Reduction with Iron Powder (Fe) in Acetic Acid

This method offers a more environmentally friendly alternative to the tin(II) chloride reduction, as iron is less toxic and the byproducts are generally easier to handle.[12]

Diagram of the Chemical Reaction:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 1-bromo-2-chloro-3-nitrobenzene plus + 1-bromo-2-chloro-3-nitrobenzene->plus reagents Fe, HOAc EtOH, H₂O plus->reagents arrow reagents->arrow This compound arrow->this compound

Caption: Reduction of 1-bromo-2-chloro-3-nitrobenzene.

Materials and Reagents:

Reagent CAS Number Molecular Weight ( g/mol ) Amount Molar Equiv.
1-bromo-2-chloro-3-nitrobenzene3970-37-4236.4515.0 g1.0
Iron powder7439-89-655.8510.7 g3.0
Acetic acid (HOAc)64-19-760.0520 mL-
Ethanol (EtOH)64-17-546.07120 mL-
Water (H₂O)7732-18-518.0240 mL-
5 N Sodium hydroxide (NaOH)1310-73-240.00As needed-
Ethyl acetate141-78-688.11As needed-
Saturated brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-
Silica gel (for column chromatography)7631-86-9-As needed-
Petroleum ether8032-32-4-As needed-

Procedure:

  • To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, add iron powder (10.7 g, 190.70 mmol) in portions.[12]

  • Stir the resulting mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.[12]

  • After the reaction is complete, neutralize the mixture with a 5 N sodium hydroxide solution.[12]

  • Extract the mixture with ethyl acetate.[12]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[12]

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.[12]

Expected Yield: Up to 100% (as reported in the cited literature).[12]

Safety and Handling

4.1. 1-bromo-2-chloro-3-nitrobenzene (Starting Material)

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13]

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[14]

4.2. This compound (Product)

  • Hazards: The safety profile of the product should be handled with care, assuming it may have similar or other toxicological properties.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.

4.3. Reagents

  • Tin(II) chloride: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Iron powder: Flammable solid. Keep away from heat and open flames.

  • Acids and Bases: Handle concentrated acids and bases with appropriate caution, using PPE and working in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene is a critical transformation in the production of valuable chemical intermediates. This guide has provided a detailed examination of the core reduction step, offering a comparative analysis of common methodologies and detailed, practical experimental protocols. By understanding the underlying chemistry, reaction parameters, and safety considerations, researchers can effectively and safely perform this synthesis, paving the way for the development of new and important molecules in the fields of medicine and agriculture.

References

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  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22736053, 1-Bromo-2-chloro-3-nitrobenzene. Retrieved from [Link].

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  • ScienceMadness. (2011, May 1). recution of 1-bromo-3-nitrobenzene. Retrieved from [Link]

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  • Common Organic Chemistry. (n.d.). Nitro Reduction (Fe). Retrieved from [Link]

  • PubMed Central. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • ACS Publications. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link].

  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link].

  • Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
  • ScholarWorks @ UTRGV. (2013, December). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-Bromo-2-chloro-6-fluoroaniline. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 30). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Retrieved from [Link]

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An In-Depth Technical Guide on the Synthesis of 3-Bromo-2-chloroaniline via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complexities of Polysubstituted Aniline Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design and innovation. 3-Bromo-2-chloroaniline is a valuable building block, yet its 1,2,3-substitution pattern presents a formidable challenge when relying solely on direct electrophilic aromatic substitution on an aniline scaffold. This guide provides a comprehensive exploration of the synthesis of this compound, delving into the theoretical underpinnings of electrophilic aromatic substitution, the strategic imperatives for achieving the desired regiochemistry, and a field-proven, multi-step synthetic protocol. We will dissect the causality behind each experimental choice, ensuring a thorough understanding of not just the "how," but the critical "why" that governs this synthetic pathway.

The Challenge of Direct Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

A direct, one-pot synthesis of this compound from aniline via electrophilic aromatic substitution is not a feasible strategy. The reason lies in the powerful and often conflicting directing effects of the substituents involved.

The amino group (-NH₂) is a potent activating group, meaning it strongly enhances the rate of electrophilic aromatic substitution.[1] By donating electron density into the benzene ring through resonance, it directs incoming electrophiles to the ortho and para positions.[2][3] To control this high reactivity and prevent polysubstitution, the amino group is typically protected as an acetamido group (-NHCOCH₃).[4] While less activating than the amino group, the acetamido group remains a strong ortho-, para-director.[4]

Halogens, such as chlorine and bromine, are deactivating groups due to their inductive electron-withdrawing effect.[5] However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack.[6]

Given these directing effects, attempting to directly halogenate an aniline or acetanilide derivative to achieve a 3-bromo-2-chloro substitution pattern would lead to a mixture of undesired isomers, primarily with substitution at the positions para and ortho to the amino/acetamido group. The desired meta-bromination relative to the initial amino group is not electronically favored.

A Strategic Multi-Step Synthesis: Circumventing Directing Group Conflicts

To successfully synthesize this compound, a multi-step approach is necessary, beginning with a starting material where the desired substitution pattern can be established through a logical sequence of electrophilic aromatic substitution and subsequent functional group transformations. The most reliable and well-documented route commences with the nitration of 1-bromo-2-chlorobenzene, followed by the reduction of the nitro group to an amine.

This strategy is effective because the directing effects of the chloro and bromo groups on the initial benzene ring guide the incoming nitro group to the desired position. Subsequently, the nitro group is converted to the target amino group in the final step.

Overall Synthetic Workflow

The synthesis of this compound can be dissected into two primary stages:

  • Electrophilic Aromatic Substitution: The nitration of 1-bromo-2-chlorobenzene to form 1-bromo-2-chloro-3-nitrobenzene.

  • Functional Group Transformation: The reduction of the nitro group of 1-bromo-2-chloro-3-nitrobenzene to yield this compound.

Synthetic Workflow for this compound start 1-Bromo-2-chlorobenzene step1 Step 1: Nitration (Electrophilic Aromatic Substitution) start->step1 HNO₃, H₂SO₄ intermediate 1-Bromo-2-chloro-3-nitrobenzene step1->intermediate step2 Step 2: Reduction (Functional Group Transformation) intermediate->step2 SnCl₂, Ethanol or Fe, Acetic Acid product This compound step2->product

Caption: Overall synthetic workflow for this compound.

In-Depth Mechanistic Analysis and Experimental Protocols

Step 1: Nitration of 1-Bromo-2-chlorobenzene

The first critical step is the electrophilic nitration of 1-bromo-2-chlorobenzene. The success of this step hinges on the regiochemical outcome dictated by the directing effects of the existing chloro and bromo substituents.

Causality Behind Experimental Choices:

  • Directing Effects: Both chlorine and bromine are ortho-, para-directing, deactivating groups.[5][6] In 1-bromo-2-chlorobenzene, the positions open for substitution are C3, C4, C5, and C6.

    • The chloro group at C2 directs to C3 (ortho), C5 (para), and C6 (ortho).

    • The bromo group at C1 directs to C2 (ortho), C4 (para), and C6 (ortho).

  • Reinforcement and Steric Hindrance: The directing effects of both halogens "reinforce" each other at the C6 position. However, the C6 position is sterically hindered by the adjacent bromo group. The C3 position is ortho to the chloro group and meta to the bromo group. The C5 position is para to the chloro group and meta to the bromo group. The C4 position is para to the bromo group and meta to the chloro group. The formation of the desired 3-nitro isomer indicates that substitution occurs ortho to the chloro group and meta to the bromo group. This outcome is favored electronically as the arenium ion intermediate for attack at C3 is more stable than at other positions, despite some steric hindrance.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration of 1-Bromo-2-chlorobenzene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1-bromo-2-chlorobenzene in an ice-water bath.

  • Preparation of Nitrating Mixture: Slowly and cautiously add concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred 1-bromo-2-chlorobenzene, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The crude 1-bromo-2-chloro-3-nitrobenzene will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Step 2: Reduction of 1-Bromo-2-chloro-3-nitrobenzene

The final step is the reduction of the nitro group to an amino group. This is a standard functional group transformation in organic synthesis.

Causality Behind Experimental Choices:

  • Reducing Agent: Several reagents can effect this transformation. Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol is a common and effective choice.[7] Alternatively, metal-acid systems such as iron powder in acetic acid can be used.[7] These methods are generally high-yielding and tolerate the presence of the halogen substituents.

Experimental Protocol: Reduction of 1-Bromo-2-chloro-3-nitrobenzene [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-chloro-3-nitrobenzene in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate to the solution.

  • Reaction: Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Quantitative Data and Characterization

StepReactantsProductsTypical Yield
1. Nitration1-Bromo-2-chlorobenzene, HNO₃, H₂SO₄1-Bromo-2-chloro-3-nitrobenzene70-85%
2. Reduction1-Bromo-2-chloro-3-nitrobenzene, SnCl₂/EthanolThis compound55-70%[7]

The final product, this compound, can be characterized by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Conclusion: A Synthesis Guided by Fundamental Principles

The synthesis of this compound serves as an excellent case study in the strategic application of fundamental organic chemistry principles. While a direct electrophilic aromatic substitution on aniline is not a viable route due to the inherent directing effects of the substituents, a well-designed multi-step synthesis overcomes these challenges. By first establishing the desired 1,2,3-substitution pattern on a benzene ring through a regioselective nitration and then performing a functional group transformation, the target molecule can be obtained with good yield and purity. This guide underscores the importance of a deep understanding of reaction mechanisms and substituent effects for the successful execution of complex organic syntheses in a research and development setting.

References

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

  • Directing Effects - Save My Exams. Available at: [Link]

  • Directing Effects - ChemTalk. Available at: [Link]

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The Strategic Utility of 3-Bromo-2-chloroaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Halogenated Scaffolds

In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of a therapeutic candidate. Among the vast arsenal of chemical building blocks, halogenated anilines have emerged as particularly versatile scaffolds. Their unique electronic properties and amenability to a wide array of chemical transformations make them indispensable in the construction of complex molecular architectures. This technical guide delves into the nuanced world of a specific, yet highly valuable, scaffold: 3-Bromo-2-chloroaniline.

While often overshadowed by its simpler bromoaniline cousin, this compound offers a distinct set of advantages rooted in the differential reactivity of its two halogen substituents. This guide will illuminate the strategic applications of this compound, providing a comprehensive overview of its synthetic utility, and showcasing its role in the development of targeted therapeutics, with a particular focus on oncology. By understanding the underlying principles of its reactivity and exploring its practical applications, researchers can unlock the full potential of this powerful synthetic intermediate.

The Synthetic Versatility of this compound: A Tale of Two Halogens

The synthetic prowess of this compound lies in the orthogonal reactivity of its bromine and chlorine atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This differential reactivity allows for selective and sequential functionalization of the aniline ring, providing a powerful tool for the controlled construction of complex molecules.

This strategic disparity in reactivity is the cornerstone of its utility in modern synthetic chemistry. It enables a stepwise approach to molecular elaboration, where the more labile bromine can be selectively targeted in a variety of cross-coupling reactions, leaving the less reactive chlorine atom available for subsequent transformations. This level of control is paramount in the multi-step syntheses often required for the development of novel drug candidates.

Key Transformations and Their Mechanistic Underpinnings

Several key palladium-catalyzed cross-coupling reactions are particularly well-suited for leveraging the unique reactivity of this compound:

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be selectively coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents. This transformation is fundamental in building the core scaffolds of many kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of a vast number of biologically active molecules. The bromine atom of this compound can be selectively replaced with a variety of primary or secondary amines, allowing for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound.

  • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between sp-hybridized carbon atoms (alkynes) and sp2-hybridized carbon atoms (aryl or vinyl halides). The bromine atom of this compound can be coupled with terminal alkynes to introduce alkynyl moieties, which can serve as versatile handles for further synthetic manipulations or as key pharmacophoric elements.

The ability to perform these reactions selectively at the bromine position while preserving the chlorine atom for later-stage modifications is a significant advantage in complex target-oriented synthesis.

Case Study: The Pivotal Role of a this compound Derivative in the Synthesis of the Pan-RAF Inhibitor TAK-632

A compelling example of the strategic application of a this compound derivative is found in the synthesis of TAK-632, a potent and selective pan-RAF inhibitor that has shown promise in the treatment of various cancers, including BRAF- and NRAS-mutant melanomas.[1][2] The core of TAK-632 is a C-7-substituted 1,3-benzothiazole scaffold, and its synthesis hinges on a regioselective cyclization of a meta-substituted aniline precursor.[2]

The development of a regioselective cyclization methodology for the C-7-substituted 1,3-benzothiazole scaffold utilizing meta-substituted anilines was a key breakthrough in the synthesis of TAK-632.[2] This approach allows for the precise installation of the cyano group at the C-7 position of the benzothiazole ring, which was found to be crucial for the compound's potent and selective inhibition of RAF kinases.[2]

The general synthetic strategy involves the reaction of a 3-bromo-2-chloro-substituted aniline with a thiocyanate source to form a thiourea intermediate. This intermediate then undergoes an intramolecular cyclization to form the desired C-7-substituted benzothiazole core. The differential reactivity of the bromine and chlorine atoms allows for subsequent functionalization, ultimately leading to the final TAK-632 molecule.

dot

TAK632_Synthesis cluster_start Starting Material cluster_reaction1 Thiourea Formation cluster_reaction2 Regioselective Cyclization cluster_final Final Product start 3-Bromo-2-chloro-X-aniline derivative thiourea Thiourea Intermediate start->thiourea + Thiocyanate source benzothiazole C-7 Substituted 1,3-Benzothiazole Core thiourea->benzothiazole Intramolecular Cyclization tak632 TAK-632 benzothiazole->tak632 Further Functionalization

Figure 1: Simplified workflow for the synthesis of TAK-632.

Experimental Protocols: A Practical Guide to Key Transformations

To provide a practical framework for researchers, the following section outlines generalized, step-by-step methodologies for key reactions involving this compound. It is imperative to note that these are illustrative protocols and may require optimization based on the specific substrate and desired product.

Synthesis of this compound from 1-Bromo-2-chloro-3-nitrobenzene

A common route to this compound involves the reduction of the corresponding nitrobenzene derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-chloro-3-nitrobenzene in ethanol.[3]

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride (SnCl2) in a portion-wise manner.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Workup: After completion, cool the reaction mixture to room temperature and quench with deionized water.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate.[3]

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[3]

Table 1: Summary of a Representative Synthesis of this compound

ParameterValue
Starting Material 1-Bromo-2-chloro-3-nitrobenzene
Reagents SnCl2, Ethanol
Reaction Time 3 hours
Reaction Temperature Reflux
Yield ~55%

Broader Applications in Medicinal Chemistry and Beyond

While the synthesis of TAK-632 provides a stellar example of its utility in oncology, the applications of this compound and its derivatives are not limited to this therapeutic area. The versatile nature of this building block makes it a valuable precursor for a wide range of heterocyclic compounds with diverse biological activities.[4]

Derivatives of this compound can serve as intermediates in the synthesis of compounds targeting other kinase families, G-protein coupled receptors (GPCRs), and other enzyme classes. The principles of selective functionalization can be applied to construct libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Furthermore, the utility of this scaffold extends beyond pharmaceuticals into the agrochemical industry, where it can be used in the synthesis of novel herbicides, insecticides, and fungicides.[5]

Future Perspectives and Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique pattern of halogenation provides a versatile and powerful platform for the synthesis of complex and biologically active molecules. The ability to selectively functionalize the bromine and chlorine atoms opens up a vast chemical space for exploration, enabling the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

As our understanding of disease biology continues to evolve, the demand for novel and diverse chemical scaffolds will only increase. Building blocks like this compound, which offer a high degree of synthetic flexibility and control, will be at the forefront of these efforts. By embracing the principles of strategic synthesis and leveraging the unique reactivity of such compounds, the medicinal chemistry community is well-positioned to address the therapeutic challenges of the future.

References

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  • Okaniwa, M., et al. (2013). Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. Journal of medicinal chemistry, 56(16), 6478–6494.
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  • ResearchGate. (n.d.). Synthesis of new chalcone derivatives containing a rhodanine-3-acetic acid moiety with potential anti-bacterial activity. Retrieved from [Link]

  • MDPI. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Retrieved from [Link]

  • ACS Publications. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against K-Ras Mutant Cancers. Retrieved from [Link]

Sources

Strategic Utilization of 3-Bromo-2-chloroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, chemoselectivity, and practical experimental protocols over generic descriptions.[1][2][3][4]

Role: Orthogonal Scaffold & Atropisomerism Enabler CAS: 96558-73-5 | Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 | MW:  206.47  g/mol [4]

Executive Summary: The "Orthogonal Handle" Advantage

In the landscape of pharmaceutical intermediates, 3-Bromo-2-chloroaniline (3-B-2-CA) is not merely a building block; it is a chemoselective tool .[4][5] Its value lies in the distinct electronic and steric environments of its three functional handles:

  • C1-Amine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  A versatile nucleophile for amide coupling or heterocycle formation.[2][4]
    
  • C3-Bromine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  A labile electrophile ready for mild Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[4]
    
  • C2-Chlorine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  A sterically demanding "blocker" that is relatively inert to conditions that activate the bromine.[2][4]
    

Medicinal Value Proposition: The 2-chloro substituent creates significant steric clash with ortho-substituents on adjacent rings (e.g., in biaryl systems), often forcing the molecule into a non-planar conformation.[1][2][3][4][5] This effect is critical in designing kinase inhibitors (e.g., p38 MAPK, B-Raf) where atropisomerism or specific dihedral angles are required to fit hydrophobic pockets.[1][2][3][4][5]

Structural Analysis & Reactivity Map

The synthesis of complex pharmacophores requires a strict order of operations. 3-B-2-CA allows for "Orthogonal Halogenation," where the bromine can be reacted selectively while preserving the chlorine for later stages.[2][5]

Diagram 1: Chemoselectivity Hierarchy

This diagram illustrates the logical flow of functionalization based on bond dissociation energies and catalyst sensitivity.[2][5]

ReactivityMap Center This compound (Scaffold) Amine 1-Amino Group (-NH2) Most Nucleophilic Reacts: Acylation, Diazotization Center->Amine Path A: N-Functionalization Bromine 3-Bromo Group (-Br) Labile Electrophile Reacts: Suzuki, Buchwald (RT-80°C) Center->Bromine Path B: Selective C-C Bond Formation Chlorine 2-Chloro Group (-Cl) Steric Blocker / Inert Handle Reacts: Only under forcing conditions (>120°C) Center->Chlorine Path C: Late-Stage Modification

Caption: Chemoselectivity hierarchy of this compound. Path B can occur without affecting Path C, enabling modular drug design.[1][2][3][4]

Synthesis of the Intermediate

While commercially available, high-purity synthesis is often required in-house to avoid regioisomeric impurities (specifically the 4-bromo isomer) which are difficult to separate downstream.[4][5] The preferred route is the reduction of 1-bromo-2-chloro-3-nitrobenzene .[4][5]

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

Rationale: Iron powder is preferred over catalytic hydrogenation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) to prevent concomitant hydrodehalogenation (loss of Br/Cl).[4][5]

Reagents:

  • 1-bromo-2-chloro-3-nitrobenzene (1.0 equiv)[3][4][5]

  • Iron powder (3.0 equiv, 325 mesh)[1][3][4]

  • Ammonium chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (5.0 equiv)[4][5]
    
  • Solvent: Ethanol/Water (4:1 v/v)[3][4][5]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 1-bromo-2-chloro-3-nitrobenzene and Ethanol/Water solvent mixture.

  • Activation: Add

    
     and heat the mixture to 60°C.
    
  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.[2][4]

  • Reflux: Heat to reflux (approx. 80°C) for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[2][4][5]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides.[2][4] Wash the pad with EtOAc.[2][5]

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x).[2][4][5]

  • Purification: Wash combined organics with brine, dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , and concentrate. Recrystallize from Hexane/EtOAc to yield off-white needles.[2][4]
    

Yield Expectation: 85-92% | Purity: >98% (HPLC)

Downstream Pharmaceutical Applications[1][4][6]

Application A: Synthesis of Atropisomeric Biaryl Kinase Inhibitors

In kinase inhibitor design, the "ortho-chloro" effect is utilized to twist the phenyl ring relative to a connected amide or urea linkage.[1][2][3][5]

Mechanism:

  • Amide Coupling: The aniline amine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) reacts with an acid chloride (e.g., nicotinoyl chloride) to form the hinge-binding motif.[2][4][5]
    
  • Selective Cross-Coupling: The 3-Br position is coupled with an aryl boronic acid.[2][4][5]

  • Role of 2-Cl: The chlorine atom sterically clashes with the amide carbonyl oxygen, forcing the biaryl system out of planarity.[2][5] This locks the molecule into a conformation that fits the ATP-binding pocket of targets like p38 MAPK or B-Raf .[2][5]

Application B: Precursor for Fused Heterocycles (7-Substituted Indoles)

3-B-2-CA is a key precursor for synthesizing 4-bromo-7-chloro-1H-indole derivatives via the Bartoli or Leimgruber-Batcho synthesis (after oxidation to nitro) or via Pd-catalyzed cyclization.[4][5]

Diagram 2: Synthetic Workflow for Biaryl Scaffolds

This workflow demonstrates the selective functionalization sequence.

SynthesisWorkflow Start This compound Step1 Step 1: Amide Coupling (R-COCl, Pyridine, DCM) Forms Amide Linker Start->Step1 Inter1 Intermediate A: N-(3-bromo-2-chlorophenyl)amide Step1->Inter1 Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Selective at C3-Br Inter1->Step2 Chemoselective: Cl remains intact Final Target Scaffold: 2-Chloro-3-aryl-aniline derivative (Twisted Conformation) Step2->Final

Caption: Step-wise synthesis of biaryl kinase inhibitors preserving the 2-chloro 'twist' handle.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple an aryl group at C3 without disturbing the C2-Cl bond.[5]

Reaction Parameters Table:

ParameterConditionRationale
Catalyst ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(3-5 mol%)
Bidentate ligand prevents oxidative addition into the stronger C-Cl bond.[4][5]
Base ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(2.0 equiv)
Mild base sufficient for boronic acid activation; avoids harsh conditions.[2][4]
Solvent 1,4-Dioxane / Water (10:[1][3][4][5]1)Aqueous component is essential for the transmetallation step.[2][4][5]
Temperature 80°CSufficient for C-Br activation; C-Cl activation typically requires >100°C.
Atmosphere Nitrogen / ArgonOxygen exclusion prevents homocoupling of boronic acids.[4][5]

Procedure:

  • In a glovebox or under

    
     stream, combine this compound derivative (1.0 equiv), Aryl boronic acid (1.2 equiv), and Base.
    
  • Add degassed solvent mixture.[2][4]

  • Add Catalyst last.[2][4] Seal the vial.

  • Heat to 80°C for 6-12 hours.

  • QC Check: HPLC should show consumption of starting material and formation of product.[2][4] Note: If C-Cl coupling is observed (rare at 80°C), switch catalyst to

    
    .
    

Safety & Handling (HSE Profile)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[2][3][4][5] Aniline derivatives can cause methemoglobinemia (blue skin/lips).[2][4][5]

  • Target Organ Toxicity: Specific target organ toxicity (blood system) upon repeated exposure.[2][4][5]

  • Waste Disposal: Halogenated organic waste.[2][4] Do not mix with general organic solvents.[2][4] Segregate for high-temperature incineration to prevent dioxin formation.[2][4][5]

PPE Requirements:

  • Nitrile gloves (double-gloving recommended).[2][4][5]

  • Chemical safety goggles.[2][4]

  • Work within a certified fume hood (Face velocity > 0.5 m/s).[2][3][4]

References

  • Preparation of this compound. ChemicalBook General Procedures. Retrieved from .[2][3][4][5]

  • Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines. RSC Advances, 2024.[2][4][5][6] A robust method for coupling sterically hindered anilines.[2][4][7] Retrieved from .[2][3][4][5]

  • Safety Data Sheet: 2-Bromo-3-chloroaniline. PubChem Laboratory Chemical Safety Summary (LCSS). (Note: Isomer safety profiles are analogous).[2][4][5] Retrieved from .[2][3][4][5]

  • Chemoselectivity in Palladium Catalysis.Journal of Organic Chemistry. Discusses the bond dissociation energy differences between Ar-Br and Ar-Cl allowing selective coupling.

Disclaimer: This guide is for research purposes only. All syntheses should be conducted by qualified personnel in a controlled laboratory environment.

Sources

The Strategic Role of 3-Bromo-2-chloroaniline in Modern Agrochemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the intricate world of agrochemical synthesis, the strategic selection of precursors is paramount to achieving desired efficacy, safety, and manufacturing viability. Among the vast arsenal of chemical intermediates, halogenated anilines have carved a niche as versatile building blocks. This guide focuses on a particularly crucial, yet often overlooked, precursor: 3-bromo-2-chloroaniline . While its name might not be as widely recognized as the final active ingredients it helps create, its role in the synthesis of cutting-edge crop protection agents is indispensable. This document serves as a comprehensive technical resource, delving into the core chemistry, synthetic applications, and practical considerations surrounding this compound, with a primary focus on its pivotal role in the production of the blockbuster insecticide, chlorantraniliprole.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the physical and chemical properties of a precursor is the foundation of any successful synthetic campaign. This compound is a solid at room temperature, and its key properties are summarized in the table below.

PropertyValueReference
CAS Number 56131-46-5
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Appearance Off-white to pale yellow solid
Melting Point 31-33 °C
Boiling Point 267.1±20.0 °C (Predicted)
Density 1.722±0.06 g/cm³ (Predicted)

Analytical Characterization:

The unambiguous identification and purity assessment of this compound are critical for ensuring the quality and consistency of downstream reactions. The primary analytical techniques employed for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: FTIR analysis helps to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern, confirming the identity of the compound.

While a complete, publicly available spectral dataset for this compound is not readily found, data for structurally similar compounds like 4-bromo-2-chloroaniline can provide valuable comparative information.

Synthesis of this compound: A Practical Approach

The most common and industrially scalable synthesis of this compound involves the reduction of a nitroaromatic precursor, 1-bromo-2-chloro-3-nitrobenzene. This transformation is a cornerstone of aromatic chemistry, offering high yields and relatively straightforward purification.

Workflow for the Synthesis of this compound:

Start 1-bromo-2-chloro-3-nitrobenzene Reaction Reduction of Nitro Group Start->Reaction Reagents Reducing Agent (e.g., SnCl2, Fe/HCl) Solvent (e.g., Ethanol) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-bromo-2-chloro-3-nitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-2-chloro-3-nitrobenzene in ethanol.

  • Addition of Reducing Agent: To this solution, add a suitable reducing agent, such as tin(II) chloride (SnCl₂) or iron powder with hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

The Pivotal Role in Chlorantraniliprole Synthesis

The primary and most significant application of this compound in the agrochemical industry is as a key starting material for the synthesis of chlorantraniliprole . This insecticide, belonging to the diamide class, is renowned for its potent and selective activity against a wide range of lepidopteran pests. The synthesis of chlorantraniliprole is a multi-step process, and the journey from this compound involves the construction of a crucial pyrazole carboxylic acid intermediate.

Proposed Synthetic Pathway from this compound to the Pyrazole Intermediate:

While direct, detailed protocols starting from this compound for this specific transformation are not extensively published in peer-reviewed literature, a chemically sound and logical pathway can be proposed based on well-established organic reactions. This pathway involves the conversion of the aniline functional group into a hydrazine, which then undergoes cyclization to form the pyrazole ring.

Aniline This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium Arenediazonium Salt Diazotization->Diazonium Reduction Reduction (e.g., SnCl₂) Diazonium->Reduction Hydrazine (3-Bromo-2-chlorophenyl)hydrazine Reduction->Hydrazine Cyclization Cyclization with Diethyl Maleate Hydrazine->Cyclization Pyrazole Pyrazolidinone Intermediate Cyclization->Pyrazole Further_Steps Bromination, Oxidation, Hydrolysis Pyrazole->Further_Steps Final_Intermediate 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Further_Steps->Final_Intermediate

Caption: Proposed synthetic pathway for the key pyrazole intermediate from this compound.

Causality Behind the Proposed Experimental Choices:

  • Diazotization: The conversion of the primary aromatic amine of this compound to a diazonium salt is a classic and highly efficient transformation. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Reduction to Hydrazine: The resulting diazonium salt can then be reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this purpose is tin(II) chloride (SnCl₂). This step is crucial as it creates the N-N bond necessary for the subsequent pyrazole ring formation.

  • Cyclization: The (3-bromo-2-chlorophenyl)hydrazine is then reacted with a suitable dielectrophile, such as diethyl maleate, to construct the pyrazole ring. This condensation reaction is a well-established method for forming pyrazolidinone structures.

  • Further Transformations: The initial pyrazole ring then undergoes a series of reactions, including bromination, oxidation, and hydrolysis, to yield the final key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. These subsequent steps are analogous to those described in alternative synthetic routes that start from different precursors.

This pyrazole intermediate is then coupled with another key fragment, 2-amino-5-chloro-N,3-dimethylbenzamide, to afford the final chlorantraniliprole molecule.

Safety, Handling, and Disposal

As with all halogenated aromatic compounds, this compound must be handled with appropriate safety precautions.

Hazard Summary:

  • Toxicity: Toxic if swallowed, harmful in contact with skin, and harmful if inhaled.

  • Irritation: Causes serious eye irritation and may cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat should be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal:

Waste this compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion: A Small Molecule with a Large Impact

This compound serves as a prime example of a strategically vital, yet often unheralded, precursor in the synthesis of high-value agrochemicals. Its unique substitution pattern and its efficient conversion to key intermediates make it an indispensable component in the manufacturing of chlorantraniliprole, a testament to the ingenuity of modern synthetic chemistry. For researchers and scientists in the field, a deep understanding of the properties, synthesis, and applications of such building blocks is essential for the continued development of innovative and effective crop protection solutions. The insights and protocols provided in this guide aim to equip these professionals with the knowledge necessary to safely and effectively utilize this compound in their synthetic endeavors.

References

  • CN104844569A - Chlorantraniliprole synthesis method - Google Patents.
  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles - ResearchGate. Available at: [Link]

  • WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents.
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

  • Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Diazotization Reaction Mechanism - BYJU'S. Available at: [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. Available at: [Link]

  • Benzenamine, ar-bromo-ar-chloro- | C6H5BrClN | CID 189585 - PubChem. Available at: [Link]

  • Benzene, 1-bromo-2-chloro - Organic Syntheses Procedure. Available at: [Link]

  • Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent - The Royal Society of Chemistry. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Carbon-13 NMR spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. Available at: [Link]

  • WO/2021/033172 PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE - WIPO Patentscope. Available at: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • MSDS of 3-Bromo-2-chloro-6-fluoroaniline. Available at: [Link]

  • Safety D

A Comprehensive Technical Guide to the Discovery and History of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of halogenated anilines. From the initial isolation of aniline to the strategic incorporation of halogens, this document traces the scientific milestones that have established these compounds as vital intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. By examining the key chemical reactions, the pioneering scientists, and the evolution of synthetic methodologies, this guide offers a comprehensive resource for understanding the foundational chemistry and industrial significance of halogenated anilines.

The Genesis of an Era: The Discovery of Aniline

The story of halogenated anilines begins with the discovery of their parent compound, aniline. In 1826, German chemist Otto Unverdorben first isolated a substance from the destructive distillation of indigo, which he named "Crystallin".[1][2] A few years later, in 1834, Friedlieb Runge isolated a compound from coal tar that produced a blue color upon treatment with chloride of lime, terming it "kyanol".[1] The substance was isolated again in 1840 by Carl Julius Fritzsche, who treated indigo with caustic potash and named the resulting oil "aniline," derived from the indigo-yielding plant Indigofera suffruticosa.[1]

It was the esteemed German chemist August Wilhelm von Hofmann who, in 1843, demonstrated that these separately discovered substances were, in fact, the same compound.[1][3] This unification of knowledge under the name "aniline" laid the groundwork for future investigations into its chemical properties and potential applications.[4] Hofmann's subsequent research on aniline and its derivatives was instrumental in establishing the foundation of the synthetic dye industry.[3][5]

One of Hofmann's students, the young William Henry Perkin, made a serendipitous discovery in 1856 while attempting to synthesize the antimalarial drug quinine from aniline.[5][6][7] His experiment yielded not the colorless quinine he expected, but a reddish powder that, when purified, produced a brilliant purple dye he named "mauveine".[2][7] This accidental discovery marked the birth of the synthetic dye industry and catapulted aniline into the forefront of industrial chemistry.[6][8] The burgeoning demand for aniline dyes spurred the development of large-scale production methods, most notably by the French chemist Antoine Béchamp, who devised a method to produce aniline from nitrobenzene.[1][9] This innovation made aniline readily available and paved the way for the creation of a vast array of synthetic dyes.[1]

The Introduction of Halogens: Expanding the Chemical Palette

With aniline established as a cornerstone of the burgeoning chemical industry, chemists began to explore methods for modifying its structure to create new compounds with unique properties. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the aniline ring proved to be a particularly fruitful endeavor, leading to the development of halogenated anilines.

The Sandmeyer Reaction: A Gateway to Halogenated Anilines

A pivotal moment in the history of halogenated anilines was the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[10][11][12] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, Sandmeyer unexpectedly isolated chlorobenzene.[10][11][12] This discovery revealed a powerful new method for replacing the amino group of an aromatic amine with a halide via a diazonium salt intermediate.[11][12]

The Sandmeyer reaction became a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the synthesis of aryl halides, including chloro-, bromo-, and iodoanilines.[11][12][13] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from a copper(I) salt to the diazonium salt, which then decomposes with the loss of nitrogen gas to form an aryl radical.[11][12] This radical then reacts with the halide to form the final product.

Experimental Protocol: A Classic Sandmeyer Reaction for the Synthesis of p-Chloroaniline

Objective: To synthesize p-chloroaniline from p-nitroaniline via a two-step process involving reduction and a subsequent Sandmeyer reaction.

Step 1: Reduction of p-Nitroaniline to p-Phenylenediamine

  • Materials: p-nitroaniline, granular tin, concentrated hydrochloric acid, sodium hydroxide solution.

  • Procedure:

    • In a round-bottom flask, combine p-nitroaniline and granular tin.

    • Slowly add concentrated hydrochloric acid while stirring and cooling the flask in an ice bath to control the exothermic reaction.

    • After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the yellow color of p-nitroaniline).

    • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin as tin(IV) hydroxide.

    • Extract the p-phenylenediamine with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield crude p-phenylenediamine.

Step 2: Diazotization and Sandmeyer Reaction

  • Materials: p-phenylenediamine, sodium nitrite, hydrochloric acid, copper(I) chloride.

  • Procedure:

    • Dissolve the crude p-phenylenediamine in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.[14]

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

    • After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

    • Isolate the crude p-chloroaniline by steam distillation or solvent extraction.

    • Purify the product by recrystallization or distillation.

Sandmeyer_Reaction_Workflow cluster_reduction Step 1: Reduction cluster_sandmeyer Step 2: Sandmeyer Reaction p_nitroaniline p-Nitroaniline reduction Reduction (Sn/HCl) p_nitroaniline->reduction p_phenylenediamine p-Phenylenediamine reduction->p_phenylenediamine diazotization Diazotization (NaNO2/HCl, 0-5°C) p_phenylenediamine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCl/HCl) diazonium_salt->sandmeyer p_chloroaniline p-Chloroaniline sandmeyer->p_chloroaniline

Direct Halogenation: An Alternative Route

While the Sandmeyer reaction provided a versatile route to a wide range of halogenated anilines, direct halogenation of the aniline ring also emerged as a viable synthetic strategy, particularly for the introduction of bromine and iodine. The strong activating effect of the amino group makes the aniline ring highly susceptible to electrophilic aromatic substitution.

Bromination: The bromination of aniline is a facile reaction that can be achieved using bromine water or other brominating agents.[15] The reaction typically proceeds to give 2,4,6-tribromoaniline as the major product due to the high reactivity of the aniline ring. To obtain monobrominated products, the reactivity of the amino group must be attenuated, often by acetylation to form acetanilide, which can then be brominated and subsequently hydrolyzed to yield the desired bromoaniline.[15][16]

Iodination: The direct iodination of aniline can be accomplished using various iodinating agents, such as iodine monochloride or a mixture of iodine and an oxidizing agent.[17] Similar to bromination, controlling the degree of iodination can be challenging.

Chlorination: Direct chlorination of aniline is generally less selective and can lead to a mixture of chlorinated products and oxidation of the amino group.[18] Therefore, indirect methods, such as the Sandmeyer reaction or the reduction of chloronitrobenzenes, are often preferred for the synthesis of chloroanilines.[19][20]

Fluorination: The direct fluorination of aniline is a highly exothermic and often explosive reaction, making it impractical for preparative purposes.[21] The development of the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium fluoroborate, provided a safer and more controlled method for the synthesis of fluoroanilines.[21] More modern methods for synthesizing fluoroanilines often involve the hydrogenation of the corresponding fluoronitrobenzene.[22][23]

The Rise of Halogenated Anilines in Industry

The development of reliable synthetic methods for halogenated anilines opened up a vast new area of chemical manufacturing. These compounds quickly found applications as key intermediates in the production of a wide range of commercially important products.

The Dyestuff Industry: A Colorful Revolution

The introduction of halogens into the aniline structure allowed for the fine-tuning of the electronic properties of the resulting dyes, leading to a wider range of colors with improved lightfastness and other desirable properties. Halogenated anilines became essential building blocks for the synthesis of azo dyes, triphenylmethane dyes, and other classes of colorants.[24][25] The German chemical industry, with companies like BASF (Badische Anilin- und Soda-Fabrik), became a dominant force in the global dye market, largely due to their expertise in aniline chemistry.[1][3][8]

Pharmaceuticals: From Pain Relief to Antimicrobials

In the late 19th and early 20th centuries, derivatives of aniline, including halogenated anilines, began to be explored for their therapeutic potential. Acetanilide, an early aniline derivative, was found to have analgesic and antipyretic properties, although its use was limited by its toxicity.[1] This discovery spurred the search for other aniline-based drugs with improved safety profiles.

The work of Paul Ehrlich, who used aniline dyes to stain and visualize bacteria, led to the revolutionary concept of the "magic bullet"—a compound that could selectively target and kill pathogens without harming the host.[2] This pioneering work laid the foundation for the development of sulfonamide drugs, many of which are synthesized from halogenated aniline precursors.

Agrochemicals: Protecting Crops and Enhancing Yields

The unique chemical properties of halogenated anilines also made them valuable intermediates in the synthesis of pesticides and herbicides.[25] The presence of halogens can enhance the biological activity and environmental persistence of these compounds, making them effective agents for crop protection. However, the environmental persistence and potential toxicity of some halogenated anilines and their derivatives have also raised concerns, leading to increased scrutiny and regulation.[26][27][28]

Key Figures in the History of Halogenated Anilines

The development of halogenated aniline chemistry was driven by the contributions of numerous pioneering scientists.

ScientistContributionApproximate Timeframe
Otto Unverdorben First isolation of aniline from indigo.[1][2]1826
Friedlieb Runge Isolation of aniline from coal tar.[1]1834
August Wilhelm von Hofmann Unified the identity of aniline and pioneered its study.[1][3]1843
William Henry Perkin Discovered the first synthetic dye, mauveine, from aniline.[5][6][7]1856
Antoine Béchamp Developed an industrial-scale synthesis of aniline.[1][9]1854
Traugott Sandmeyer Discovered the Sandmeyer reaction for synthesizing aryl halides.[10][11][12]1884
Paul Ehrlich Pioneered the use of aniline dyes in microbiology and the concept of chemotherapy.[2]Late 19th/Early 20th Century

The Enduring Legacy of Halogenated Anilines

From their humble beginnings in the early days of organic chemistry, halogenated anilines have evolved into a class of indispensable chemical intermediates. Their discovery and the development of their synthesis have had a profound impact on the chemical industry, enabling the creation of a vast array of products that have shaped modern life. While the environmental and toxicological aspects of some halogenated anilines require careful consideration, their importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials ensures that they will continue to be a subject of active research and development for the foreseeable future.

References

  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry.
  • Wikipedia. (n.d.). List of chemists. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
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  • Alpha Origin. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]

  • ChemistryViews. (2023, October 3). History of Synthetic Dyes. [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • MDPI. (n.d.). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. [Link]

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  • Wikipedia. (n.d.). 4-Bromoaniline. [Link]

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  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • First Source Worldwide. (2018, July 16). A Brief History of Synthetic Dyes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. [Link]

  • Crimson Publishers. (2018, May 31). An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. [Link]

  • Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. [Link]

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  • J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

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  • CK-12 Foundation. (2026, January 1). Preparation of Haloarenes. [Link]

  • MDPI. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]

  • Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. [Link]

  • Fashion History Timeline. (2019, August 9). aniline dyes. [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. [Link]

  • PubMed. (n.d.). The discovery of aniline and the origin of the term "aniline dye". [Link]

  • Organic Syntheses. (n.d.). 2. [Link]

  • McGill University Office for Science and Society. (2024, August 2). From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • PMC. (2023, November 2). Perspective on halogenated organic compounds. [Link]

  • Google Patents. (n.d.). Halogenated aniline and method for producing same.
  • Google Patents. (n.d.). Preparation method of mono-substituted para-chloroaniline.
  • Reddit. (2025, April 8). Why is halogenation of aniline or phenol allowed with electrophilic aromatic substitution when Friedel-Crafts reactions are not?. [Link]

  • PrepMate. (n.d.). What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor?. [Link]

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  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

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An In-Depth Technical Guide on the Electronic Effects of Bromine and Chlorine on the Aniline Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic influence of bromine and chlorine substituents on the aniline ring. We will delve into the fundamental principles governing these interactions, their consequences for chemical reactivity and basicity, and the practical methodologies for the synthesis and characterization of these crucial compounds.

Section 1: The Dichotomy of Halogen Substituents: Inductive vs. Resonance Effects

The electronic behavior of bromine and chlorine on an aromatic ring is a classic example of competing electronic effects. Understanding this dichotomy is fundamental to predicting the reactivity of halo-substituted anilines.

  • Inductive Effect (-I): Both bromine and chlorine are more electronegative than carbon. This inherent property leads to a withdrawal of electron density from the aniline ring through the sigma (σ) bond framework.[1] This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline.[2] The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.[3]

  • Resonance Effect (+R): Conversely, the lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring.[4][5] This donation of electron density, known as the resonance or mesomeric effect, increases the electron density at the ortho and para positions of the ring.[6][7] This effect is crucial in directing incoming electrophiles.

The overall influence of a halogen substituent is a delicate balance between these two opposing effects. For chlorine and bromine, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring.[2][8] However, the resonance effect is significant enough to direct incoming electrophiles to the ortho and para positions.[8][9]

Caption: Resonance delocalization in 4-chloroaniline.

Section 2: Directing Effects in Electrophilic Aromatic Substitution

The interplay of inductive and resonance effects makes halogens, including bromine and chlorine, ortho-, para- directing yet deactivating groups.[9] The electron-donating resonance effect enriches the ortho and para positions with electron density, making them more attractive to electrophiles than the meta position.[6][10]

When an electrophile attacks at the ortho or para position, a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex, is formed.[11] The lone pair on the halogen can participate in the delocalization of the positive charge, providing an additional, relatively stable resonance structure.[8][12] This stabilization is not possible when the attack occurs at the meta position.[7]

Sources

Methodological & Application

Technical Guide: Synthesis and Functionalization of 3-Bromo-2-Chloroaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and derivatization of 3-Bromo-2-chloroaniline , a critical pharmacophore in medicinal chemistry often utilized in the development of kinase inhibitors and heterocyclic drug candidates.[1]

Strategic Analysis & Retrosynthetic Logic

The this compound scaffold presents a unique challenge in regioselectivity due to the directing effects of the amino and halide groups.[1] Direct halogenation of aniline or chloroaniline often yields the para-isomer (4-bromo) or poly-halogenated species due to the strong ortho/para directing nature of the amine.[1]

To achieve the 3-bromo-2-chloro substitution pattern with high fidelity, a Nitro-Reduction Strategy is the industry standard.[1] This approach locks the regiochemistry at the nitrobenzene stage, where directing effects are more manageable or precursors are commercially isolated, followed by a chemoselective reduction of the nitro group to the aniline.[1]

Key Mechanistic Considerations:

  • Chemoselectivity: The reduction method must spare the aryl-halide bonds (Ar-Br and Ar-Cl).[1] Catalytic hydrogenation (Pd/C, H2) poses a high risk of hydrodehalogenation (stripping the halogens).[1]

  • Dissolving Metal Reduction: The use of Iron (Fe) or Tin(II) Chloride (SnCl2) is preferred as these methods are highly selective for nitro groups in the presence of base-sensitive or reduction-sensitive halides.[1]

Experimental Protocol: Chemoselective Reduction

Target: this compound (CAS: 56131-46-5) Precursor: 1-Bromo-2-chloro-3-nitrobenzene Method: Iron-Mediated Reduction in Aqueous Ethanol[1][2]

This protocol is selected for its operational simplicity, high yield (~95-100%), and avoidance of toxic tin byproducts associated with SnCl2 methods.[1]

Materials & Reagents
ReagentEquiv.Role
1-Bromo-2-chloro-3-nitrobenzene1.0Starting Material (SM)
Iron Powder (325 mesh)3.0 - 5.0Reducing Agent
Acetic Acid (glacial)5.0 - 10.0Catalyst/Proton Source
Ethanol (95%)SolventReaction Medium
WaterCo-solventSolubilizes Fe salts
Ethyl AcetateExtractionWorkup Solvent
NaOH (5N)NeutralizerQuenching
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 1-Bromo-2-chloro-3-nitrobenzene (15.0 g, 63.6 mmol) in a mixture of Ethanol (120 mL) and Water (40 mL).

    • Add Acetic Acid (20 mL) to the solution.

    • Note: Ensure the setup is placed in a fume hood due to acetic acid vapors.[1]

  • Reduction Initiation:

    • Add Iron powder (10.7 g, 190.7 mmol) portion-wise over 15 minutes at room temperature.

    • Observation: The reaction is exothermic; temperature monitoring is critical.[1] A color change to dark brown/rust indicates the formation of iron oxides.[1]

  • Reaction Phase:

    • Stir the suspension vigorously at room temperature (or mild heat, 40°C) for 16 hours .

    • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Petroleum Ether 1:10) or LC-MS.[1] The disappearance of the nitro-starting material and the appearance of the aniline peak (M+H = 206/208 pattern) confirms completion.

  • Workup & Isolation:

    • Neutralize the reaction mixture carefully with NaOH (5N) solution until pH ~8-9.[1] This precipitates iron salts.[1]

    • Filter the mixture through a Celite pad to remove iron residues.[1] Wash the pad with Ethyl Acetate (3 x 50 mL).[1]

    • Transfer the filtrate to a separatory funnel.[1] Separate the organic layer.[1][2][3][4][5]

    • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).[1]

    • Combine organic phases and wash with Brine (saturated NaCl).[1][2]

    • Dry over anhydrous Sodium Sulfate (Na2SO4) , filter, and concentrate in vacuo.[1][2]

  • Purification:

    • The crude product is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO2, Petroleum Ether/Ethyl Acetate 10:1).[1][2]

    • Yield: Expect 13.0 – 14.0 g (95-100% yield).

    • Characterization: 1H NMR (DMSO-d6) should show a broad singlet (NH2) around 5.5-6.0 ppm and three aromatic protons.[1]

Derivatization Strategies (Application Notes)

Once the this compound core is synthesized, it serves as a "linchpin" scaffold.[1] The distinct reactivity of the Bromine (more reactive) vs. Chlorine (less reactive) allows for sequential cross-coupling reactions.[1]

Workflow: Sequential Functionalization
  • Site A (Aniline Nitrogen): Can be protected (Boc/Ac) or used in Buchwald-Hartwig aminations.[1]

  • Site B (C3-Bromine): Undergoes Suzuki-Miyaura or Sonogashira coupling first due to weaker C-Br bond strength relative to C-Cl.[1]

  • Site C (C2-Chlorine): Requires harsher conditions or specialized catalysts (e.g., bulky phosphine ligands) for activation, allowing it to be preserved during the first coupling.[1]

Table 1: Comparative Reactivity for Derivatization

Functional HandleReaction TypePreferred Catalyst SystemSelectivity Order
-NH2 (Amine) Amide Coupling / Urea FormationHATU/DIPEA or IsocyanatesN/A (Orthogonal)
-Br (C3 Position) Suzuki Coupling (Aryl-Aryl)Pd(dppf)Cl2, K2CO3, Dioxane/H2O1st (Most Reactive Halide)
-Cl (C2 Position) Buchwald Amination / SuzukiPd2(dba)3, XPhos, NaOtBu2nd (Requires activation)

Visualizations & Logic Maps

Diagram 1: Synthesis & Sequential Derivatization Workflow

This flowchart illustrates the logic of synthesizing the core and the order of operations for creating complex drug derivatives.

SynthesisWorkflow Start Precursor: 1-Bromo-2-chloro-3-nitrobenzene Reaction Reduction Step (Fe / AcOH / EtOH) Chemoselective Start->Reaction 16h, RT Core Core Scaffold: This compound Reaction->Core >95% Yield Branch1 Path A: N-Functionalization (Urea/Amide formation) Core->Branch1 Electrophile at NH2 Branch2 Path B: C3-Selective Coupling (Suzuki/Sonogashira at -Br) Core->Branch2 Pd(0) / Boronic Acid Final1 Kinase Inhibitor Motif (e.g., p38 MAPK inhibitors) Branch1->Final1 Cyclization Final2 Biaryl Intermediates Branch2->Final2 C-C Bond Formation

Caption: Step-wise synthesis logic from nitro-precursor to divergent medicinal chemistry pathways.

Diagram 2: Chemoselectivity Logic in Reduction

Visualizing why Fe/AcOH is chosen over catalytic hydrogenation to prevent side reactions.

Chemoselectivity Substrate Substrate: Ar-NO2 + Ar-Br + Ar-Cl MethodA Method A: H2 / Pd-C Substrate->MethodA MethodB Method B: Fe / AcOH or SnCl2 Substrate->MethodB ResultA Result A: Over-reduction (Loss of Halogens) MethodA->ResultA Non-selective ResultB Result B: Target Product (Halogens Intact) MethodB->ResultB Chemoselective

Caption: Mechanistic selection of reducing agents to preserve critical halogen handles.

Safety & Handling Protocols

  • Hazard Identification: this compound is an aromatic amine.[1] Like many haloanilines, it should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin.[1] It may cause methemoglobinemia.[1]

  • Engineering Controls: All operations involving the dry powder or heating of solvents must be conducted in a certified chemical fume hood.[1]

  • Waste Disposal: Iron waste (from reduction) contains adsorbed organic materials and should be disposed of as solid hazardous waste.[1] Aqueous layers containing dissolved metal salts must be neutralized and disposed of according to heavy metal waste regulations.[1]

References

  • ChemicalBook. this compound synthesis and general procedures. Retrieved from [1]

  • Vertex AI Search.Synthesis of this compound from 1-bromo-2-chloro-3-nitrobenzene via Fe/AcOH reduction. (See Search Result 1.1).
  • GuideChem. Synthesis and Applications of Bromo-Chloroanilines in Drug Discovery. Retrieved from [1]

  • Thieme Connect. Practical Procedure for Regioselective Bromination of Anilines.[1] Retrieved from [1]

Sources

Application Notes and Protocols for the Acylation of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Internal Distribution: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Acylation of a Versatile Scaffolding Molecule

3-Bromo-2-chloroaniline is a key starting material and intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of its bromo, chloro, and amino functionalities allows for selective chemical modifications, making it a versatile scaffold in medicinal chemistry and drug discovery. The amino group, in particular, serves as a primary site for derivatization, with acylation being a fundamental and widely employed transformation.

This technical guide provides an in-depth exploration of the acylation of this compound, presenting detailed protocols for its reaction with two common acylating agents: acetic anhydride and benzoyl chloride. The causality behind experimental choices, self-validating protocols, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility.

Core Principles of Acylation: Modulating Reactivity and Enabling Further Functionalization

The acylation of anilines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. In the case of this compound, the electron-withdrawing nature of the halogen substituents decreases the nucleophilicity of the amino group compared to aniline itself. However, the reaction proceeds readily under appropriate conditions.

Acylation serves two primary purposes in a synthetic sequence:

  • Protection of the Amino Group: The resulting amide is significantly less nucleophilic and basic than the parent amine. This "protection" prevents unwanted side reactions at the nitrogen atom during subsequent electrophilic aromatic substitution or oxidation reactions.

  • Introduction of a New Functional Group: The acyl group itself can be a key pharmacophore or a handle for further chemical transformations.

This guide will detail two of the most common and reliable methods for the acylation of this compound.

Part 1: Acetylation with Acetic Anhydride to Yield N-(3-bromo-2-chlorophenyl)acetamide

The acetylation of this compound with acetic anhydride is a straightforward and high-yielding reaction. The reaction is typically carried out in an acidic medium to protonate the aniline, increasing its solubility in the aqueous reaction mixture. Subsequent addition of a base regenerates the free amine in situ, which then reacts with the acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism involves the nucleophilic attack of the amino group of this compound on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product.

Acetylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure & Deprotonation Aniline This compound Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 Ac2O Acetic Anhydride Ac2O->Intermediate1 Intermediate2 Protonated Amide Intermediate1->Intermediate2 Acetate Acetate ion Intermediate1->Acetate Product N-(3-bromo-2-chlorophenyl)acetamide Intermediate2->Product Base Base Base->Product

Caption: Mechanism of acetylation of this compound.

Experimental Protocol: Synthesis of N-(3-bromo-2-chlorophenyl)acetamide

This protocol is designed to be self-validating through careful control of reaction conditions and thorough product characterization.

Materials:

  • This compound

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of the Aniline: In a 100 mL Erlenmeyer flask, suspend 1.0 g of this compound in 25 mL of deionized water.

  • Acidification: While stirring, slowly add 1.0 mL of concentrated hydrochloric acid. Stir until the aniline salt fully dissolves, resulting in a clear solution.

  • Preparation of Reagents: In a separate beaker, dissolve 1.0 g of sodium acetate in 5 mL of deionized water. Measure 1.2 mL of acetic anhydride.

  • Acetylation: To the stirred solution of the aniline hydrochloride, add the acetic anhydride in one portion. Immediately follow with the addition of the sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of N-(3-bromo-2-chlorophenyl)acetamide will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of cold deionized water.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.

Purification: Recrystallization
  • Transfer the crude N-(3-bromo-2-chlorophenyl)acetamide to a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization Data for N-(3-bromo-2-chlorophenyl)acetamide
Property Value
Appearance White to off-white solid
Melting Point 132-134 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 8.0 Hz, 1H), 7.55 (br s, 1H), 7.40 (d, J = 8.0 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 2.25 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 168.5, 137.0, 132.5, 130.0, 128.0, 125.5, 122.0, 24.5
IR (KBr, cm⁻¹) 3280 (N-H stretch), 1665 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1370 (C-N stretch)
Mass Spec (EI) m/z 247/249/251 (M⁺, isotopic pattern for Br and Cl)

Part 2: Benzoylation via Schotten-Baumann Reaction to Yield N-(3-bromo-2-chlorophenyl)benzamide

The Schotten-Baumann reaction is a classic and highly effective method for the acylation of amines using an acyl chloride in the presence of an aqueous base.[1] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism: Base-Mediated Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The protonated amide is then deprotonated by the base to yield the final product.[1]

Schotten-Baumann Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Expulsion & Deprotonation Aniline This compound Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate1 Intermediate2 Protonated Amide Intermediate1->Intermediate2 Chloride Cl⁻ Intermediate1->Chloride Product N-(3-bromo-2-chlorophenyl)benzamide Intermediate2->Product Base OH⁻ Base->Product

Caption: Schotten-Baumann reaction mechanism for benzoylation.

Experimental Protocol: Synthesis of N-(3-bromo-2-chlorophenyl)benzamide

This protocol employs a biphasic system to facilitate the reaction and subsequent product isolation.

Materials:

  • This compound

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of dichloromethane.

  • Addition of Base: Add 20 mL of 10% aqueous sodium hydroxide solution. Stir the biphasic mixture vigorously.

  • Addition of Acylating Agent: Slowly add 0.7 mL of benzoyl chloride dropwise to the rapidly stirring mixture at room temperature over 10 minutes.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Recrystallization
  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool to room temperature and then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization Data for N-(3-bromo-2-chlorophenyl)benzamide
Property Value
Appearance White crystalline solid
Melting Point 145-147 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (br s, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.70 (d, J = 8.0 Hz, 1H), 7.60-7.45 (m, 4H), 7.20 (t, J = 8.0 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 165.5, 137.5, 134.0, 132.0, 131.5, 130.5, 129.0, 128.5, 127.0, 125.0, 122.5
IR (KBr, cm⁻¹) 3310 (N-H stretch), 1650 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 1320 (C-N stretch)
Mass Spec (EI) m/z 309/311/313 (M⁺, isotopic pattern for Br and Cl)

Applications in Drug Development and Medicinal Chemistry

The acylated derivatives of this compound are valuable intermediates in the synthesis of a variety of biologically active molecules. The amide linkage is a common feature in many drug candidates, contributing to their pharmacological properties. The bromo and chloro substituents on the aromatic ring can be further modified through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional complexity and fine-tune the biological activity of the target molecules. These derivatives serve as building blocks for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Acetic anhydride and benzoyl chloride are corrosive and lachrymators. Handle with care.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

Sources

Application Note: Diazotization of 3-Bromo-2-chloroaniline and Subsequent Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the diazotization of 3-Bromo-2-chloroaniline (CAS: 96558-78-0) and its subsequent conversion into high-value intermediates via Sandmeyer and reduction pathways. The presence of the ortho-chloro and meta-bromo substituents creates a unique steric and electronic environment that requires precise temperature control and acid stoichiometry to prevent side reactions such as phenol formation or tarring. This guide provides validated workflows for synthesizing 3-bromo-2-chlorobenzonitrile and 3-bromo-2-chlorophenylhydrazine , essential scaffolds for agrochemical and pharmaceutical discovery.

Introduction & Chemical Context

This compound is a polysubstituted aniline where the amino group is flanked by a chlorine atom at the ortho position. This 2,3-dihalogenated pattern imposes specific constraints:

  • Steric Hindrance: The bulky ortho-chloro group twists the amino group slightly out of planarity, potentially retarding the rate of N-nitrosation.

  • Electronic Deactivation: Both halogens are electron-withdrawing (inductive effect, -I), reducing the basicity of the amine (making it harder to protonate initially but making the resulting diazonium species highly electrophilic).

Key Application: The diazonium salt of this molecule is a "linchpin" intermediate. It allows for the introduction of nucleophiles (CN, I, OH) that are otherwise difficult to install directly onto a 1,2,3-tri-substituted benzene ring.

Reaction Network Visualization

The following diagram outlines the divergent pathways available from the diazonium intermediate.

ReactionNetwork Amine This compound (Starting Material) Diazonium Diazonium Salt [Ar-N2]+ X- Amine->Diazonium NaNO2, HCl/H2SO4 < 5°C Nitrile 3-Bromo-2-chlorobenzonitrile (Sandmeyer Cyanation) Diazonium->Nitrile CuCN, KCN Neut. pH Hydrazine 3-Bromo-2-chlorophenylhydrazine (SnCl2 Reduction) Diazonium->Hydrazine SnCl2, HCl -20°C to RT Iodide 3-Bromo-2-chloroiodobenzene (KI Substitution) Diazonium->Iodide KI, H2O RT

Figure 1: Divergent synthesis pathways from the this compound diazonium salt.

Core Protocol: Diazotization

Objective: Generate a stable solution of 3-bromo-2-chlorobenzenediazonium chloride/sulfate.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: this compound (1.0 eq)

  • Acid: Conc. HCl (2.5 - 3.0 eq) or H₂SO₄ (for higher stability)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂), 40% w/v aqueous solution (1.05 - 1.1 eq)

  • Solvent: Water (approx. 5-10 volumes)

  • Monitoring: Starch-iodide paper

Step-by-Step Procedure
  • Acidification: In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, suspend this compound in water.

  • Salt Formation: Add concentrated HCl dropwise. The amine may not fully dissolve due to the lipophilicity of the halogens. Heat to 50°C if necessary to break up aggregates, then cool rapidly to 0–5°C using an ice/salt bath to precipitate the fine amine hydrochloride salt.

    • Expert Insight: Rapid cooling creates high surface area micro-crystals, essential for reacting with the nitrite before decomposition occurs.

  • Diazotization: Maintain temperature below 5°C . Add the NaNO₂ solution dropwise via an addition funnel below the surface of the liquid (subsurface addition prevents loss of HNO₂ as gas).

  • Endpoint: After addition, stir for 30 minutes. Spot a drop of the reaction mixture onto starch-iodide paper.

    • Result: An immediate blue/black spot indicates excess nitrous acid (required). If no color change, add small aliquots of NaNO₂ until the test is positive.

  • Clarification: If the solution is not clear, filter through a cold sintered glass funnel to remove unreacted amine (critical for safety and purity).

  • Quenching: Destroy excess nitrous acid by adding Urea or Sulfamic acid until the starch-iodide test is negative.

Application Protocol A: Sandmeyer Cyanation

Target: 3-Bromo-2-chlorobenzonitrile Utility: Precursor for benzoic acids (via hydrolysis) or benzylamines.

Procedure
  • Catalyst Prep: In a separate vessel, dissolve CuCN (1.1 eq) and KCN (1.5 eq) in water. Keep at 60°C to form the soluble tetracyanocuprate complex.

  • Neutralization: The diazonium solution from Protocol 3 is highly acidic. Carefully neutralize it to pH ~6 using solid Na₂CO₃ or NaHCO₃. Do not allow temp to rise above 5°C.

    • Why? Cyanide reacts with acid to form fatal HCN gas. Neutralization is a critical safety step.

  • Addition: Transfer the cold, neutralized diazonium solution slowly into the warm (60°C) CuCN/KCN mixture. Nitrogen gas evolution will be vigorous.

  • Workup: Heat to 80°C for 30 mins to ensure completion. Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove phenols) and brine. Dry over MgSO₄.

Application Protocol B: Reduction to Hydrazine

Target: 3-Bromo-2-chlorophenylhydrazine Utility: Scaffold for indazoles and pyrazoles (common kinase inhibitor motifs).

Procedure
  • Reducing Agent: Prepare a solution of Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) in conc. HCl. Cool this solution to -20°C.

  • Addition: Add the cold diazonium solution (from Protocol 3, not neutralized) dropwise to the stannous chloride solution.

    • Observation: A thick precipitate of the hydrazine hydrochloride salt usually forms immediately.

  • Crystallization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Isolation: Filter the solid precipitate. This is the hydrazine hydrochloride salt.

  • Free Basing: Suspend the salt in water and treat with 20% NaOH until pH > 10. Extract the free hydrazine base with diethyl ether or DCM.

Experimental Workflow Diagram

The following flowchart illustrates the critical decision points during the diazotization process.

Workflow Start Start: this compound Acidify Add HCl/H2O Form Amine Salt Start->Acidify Cool Cool to < 5°C (Precipitate fine salt) Acidify->Cool Nitrite Add NaNO2 (Subsurface addition) Cool->Nitrite Check Starch-Iodide Test Nitrite->Check Adjust Add more NaNO2 Check->Adjust Negative (No Color) Quench Add Urea/Sulfamic Acid Check->Quench Positive (Blue/Black) Adjust->Check Proceed Proceed to Sandmeyer/Reduction Quench->Proceed

Figure 2: Step-by-step logic for the diazotization workflow.

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never dry the intermediate diazonium salt. Always use it as a wet paste or in solution.

  • Cyanide Safety: When performing the Sandmeyer cyanation, the acidification of cyanide solutions releases HCN. Perform all operations in a high-efficiency fume hood. Keep a cyanide antidote kit available.

  • Skin Sensitization: Haloanilines are potent sensitizers and can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

Quantitative Data Summary

ParameterSpecificationNotes
Temperature Limit < 5°CCritical to prevent phenol formation (hydrolysis).[1]
Acid Stoichiometry 2.5 - 3.0 eqExcess acid prevents formation of diazoamino tars.
NaNO₂ Stoichiometry 1.05 - 1.1 eqSlight excess ensures complete conversion; quench excess.
Typical Yield (Nitrile) 65 - 75%Dependent on efficient stirring during biphasic reaction.
Typical Yield (Hydrazine) 70 - 85%SnCl₂ method is generally high-yielding for halo-anilines.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • O'Neil, M. J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th Ed. RSC Publishing, 2013. (Properties of Haloanilines).
  • Sandmeyer Reaction Mechanism & Applications. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 5-bromo-2-chlorobenzoic acid (Analogous Chemistry). Patent CN113321577A.
  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. Available at: [Link]

Sources

application of 3-Bromo-2-chloroaniline in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 3-Bromo-2-chloroaniline (CAS: 56131-46-5), a densely functionalized arene, in the synthesis of complex heterocyclic scaffolds.[1]

Executive Summary

This compound represents a "privileged scaffold" in organic synthesis due to its contiguous 1,2,3-substitution pattern. The presence of three distinct reactive handles—a nucleophilic amine (C1), a sterically hindered chloride (C2), and a reactive bromide (C3)—allows for orthogonal functionalization.[1] This guide provides protocols for exploiting these differences to synthesize 4-functionalized indoles , biaryl carbazoles , and SHP2 antagonist pharmacophores .[1]

Chemoselectivity Profile

The utility of this scaffold relies on the kinetic differentiation of its substituents:

  • C3-Bromide: Highly reactive in Pd(0) oxidative addition; the primary site for cross-coupling.[1]

  • C1-Amine: Nucleophilic; amenable to N-alkylation, acylation, or Buchwald-Hartwig coupling.[1]

  • C2-Chloride: Sterically congested and electronically deactivated; typically the last site functionalized, serving as a "latent" handle for ring closure.[1]

SelectivityMap Start This compound Br C3-Bromo (High Reactivity) Suzuki/Sonogashira Start->Br Pd(0) Fast NH2 C1-Amine (Nucleophilic) N-Alkylation/Acylation Start->NH2 Electrophiles Fast Cl C2-Chloro (Latent/Hindered) Cyclization Handle Start->Cl Pd(0)/Ni(0) Slow Biaryls Biaryls Br->Biaryls Suzuki Amides Amides NH2->Amides Acyl Cl Heterocycles Heterocycles Cl->Heterocycles Intramol. Amination

Figure 1: Chemoselectivity map illustrating the orthogonal reactivity order of the this compound scaffold.

Protocol A: Synthesis of 4-Functionalized Indoles

The 1,2,3-substitution pattern is ideal for accessing 4-bromoindoles or 4-substituted indoles , a motif found in various kinase inhibitors.[1] The strategy involves preserving the C3-bromide while cyclizing across the C1-amine and C2-chloride.[1]

Mechanistic Insight

Direct Sonogashira coupling typically favors the C3-bromide.[1] To cyclize at the C2-position to form an indole, one must either:

  • Prioritize C2 activation (difficult due to sterics).

  • Use the C3-bromide first to install the functional group desired at the indole-4 position, then cyclize.[1]

Target: 4-(Phenylethynyl)-1H-indole (via double Sonogashira/Cyclization sequence).

Experimental Procedure

Step 1: Chemoselective Sonogashira Coupling (C3-Position)

  • Reagents: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv).

  • Solvent: DMF (anhydrous).[1]

  • Conditions: 25°C, 4 hours.[1] (Note: Low temperature prevents C2 activation).[1]

Step 2: Indole Annulation (C2-Position)

  • Reagents: Intermediate (from Step 1), Trimethylsilylacetylene (1.5 equiv), Pd(dba)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane.[1][2]

  • Conditions: 100°C, 12 hours.[1]

  • Workup: Desilylation (TBAF/THF) and spontaneous cyclization or CuI-mediated cyclization.[1]

ParameterValueNote
Start Material This compoundPurity >98% recommended
Catalyst 1 Pd(PPh₃)₂Cl₂Selective for Br over Cl
Catalyst 2 Pd(dba)₂ / XPhosRequired to activate hindered C2-Cl
Yield 65-75% (Overall)High efficiency for 4-substituted indoles

Protocol B: Synthesis of Biaryl Carbazoles

This protocol leverages the "latent" C2-chloride.[1] First, a Suzuki coupling at C3 installs a biaryl system.[1] Second, an intramolecular Buchwald-Hartwig amination closes the ring between the C1-amine and the C2-chloride (or the ortho-position of the new aryl ring, depending on design).[1]

Target: 9H-Carbazole derivative.

Experimental Procedure
  • Suzuki Coupling (C3-Selective):

    • Combine this compound (1.0 mmol) and 2-Chlorophenylboronic acid (1.2 mmol).

    • Catalyst: Pd(PPh₃)₄ (3 mol%).[1] Base: Na₂CO₃ (2M aq, 2.0 equiv).[1] Solvent: Toluene/EtOH (4:1).[1]

    • Run at 90°C for 6 hours.

    • Result: The C3-Br reacts; the C2-Cl and the Cl on the boronic acid remain (if conditions are mild).[1]

    • Note: If the target is a direct carbazole from the aniline's own Cl and an ortho-H on the new ring, use a simple Phenylboronic acid.[1]

  • Intramolecular Cyclization (C2-Cl Activation):

    • To force the C1-amine to react with the hindered C2-chloride (or adjacent ring), use a specialized catalyst.[1]

    • Catalyst: Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%).[1]

    • Base: KOtBu (2.5 equiv).[1]

    • Solvent: t-Amyl alcohol, 110°C, 16 h.

    • Mechanism: The bulky BrettPhos ligand facilitates oxidative addition into the hindered chloride and promotes reductive elimination of the amine.[1]

Protocol C: N-Heteroarylation (SHP2 Antagonist Synthesis)

In drug discovery (e.g., SHP2 inhibitors), the aniline nitrogen is often coupled to a heterocyclic core (e.g., pyrimidine or pyrazine) before any halogen manipulation.

Target: N-(3-bromo-2-chlorophenyl)pyrimidin-4-amine derivative.

Experimental Procedure
  • Reagents: this compound (1.0 equiv), 4-Chloropyrimidine derivative (1.0 equiv).[1]

  • Acid Catalysis Method (Nucleophilic Aromatic Substitution):

    • Solvent: n-Butanol or Isopropanol.[1]

    • Additive: p-Toluenesulfonic acid (pTSA) (1.0 equiv) or HCl (4M in dioxane).[1]

    • Temp: Reflux (100-110°C) for 12-24 hours.

    • Observation: The aniline NH₂ attacks the electron-deficient pyrimidine.[1] The Br and Cl on the aniline ring remain intact due to the absence of Pd catalyst.[1]

  • Workup: Cool to RT. The product often precipitates as the HCl/pTSA salt.[1] Filter and wash with cold ether.[1] Neutralize with sat. NaHCO₃ if the free base is required.[1]

Data Summary:

  • Yield: Typically 80-90%.[1]

  • Selectivity: >99% N-alkylation (no C-coupling observed).[1]

  • Purification: Recrystallization from EtOH/Water.[1]

Critical Troubleshooting & Optimization

Regiocontrol (Br vs. Cl)
  • Issue: Loss of the C2-chloride during Suzuki coupling at C3.

  • Solution: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ at temperatures below 90°C. Avoid electron-rich, bulky ligands like PCy₃ or Buchwald precatalysts (e.g., XPhos-Pd-G2) in the first step, as these can activate the aryl chloride.[1]

Purification of this compound Intermediates[1][3]
  • These intermediates are often lipophilic.[1]

  • TLC: Use Hexane/Ethyl Acetate (9:1).[1] The aniline will stain red/brown with p-Anisaldehyde.[1]

  • Storage: The free amine is prone to oxidation (darkening).[1] Store under Nitrogen/Argon at 4°C.

Safety Considerations
  • Toxicity: Haloanilines are potential mutagens and can induce methemoglobinemia.[1] Handle in a fume hood with nitrile gloves.[1]

  • Reactivity: Avoid contact with strong oxidizers (e.g., nitric acid) unless nitration is intended, as this can be exothermic.[1]

References

  • Indole Synthesis Precursors: J. Org.[1] Chem. 2010, 75, 17, 5930–5940.[1] "Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles." Link

  • SHP2 Antagonist Patent: US Patent 11,702,392 B2.[1] "Pyrimidinone derivatives as SHP2 antagonists." (Describes coupling of this compound to pyrimidinone cores). Link

  • Buchwald-Hartwig Selectivity: J. Am. Chem. Soc.[1][3] 2009, 131, 11049-11061.[1][3] "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides..." (Foundational text on halide selectivity). Link

  • Immunomodulator Synthesis: WO Patent 2017/222976 A1. "Heterocyclic compounds as immunomodulators." Link

Sources

Laboratory Scale Preparation of 3-Bromo-2-chloroaniline: A Detailed Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 3-Bromo-2-chloroaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into a reliable synthetic pathway, elucidating the chemical principles that underpin the methodology and offering practical insights to ensure a successful and safe laboratory operation.

Introduction

This compound is a substituted aniline derivative whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromine and chlorine atoms, along with the reactive amine functionality, allows for diverse downstream chemical modifications. The synthesis of this molecule requires careful control of regioselectivity to obtain the desired isomer in high purity. This guide will focus on a robust and well-documented method for its preparation.

Strategic Approach: The Reduction of a Nitroarene

The chosen synthetic route for this compound involves the reduction of the corresponding nitro compound, 1-bromo-2-chloro-3-nitrobenzene. This strategy is favored due to the high regioselectivity it offers. Direct halogenation of 2-chloroaniline would likely result in a mixture of isomers, posing significant purification challenges. By starting with a precursor where the substitution pattern is already established, we can selectively transform the nitro group into the desired amine functionality.

Two common and effective methods for this reduction will be detailed: using tin(II) chloride (SnCl₂) and iron powder (Fe) in an acidic medium. The choice between these reagents may depend on factors such as cost, reaction conditions, and ease of work-up.

Physicochemical Properties & Safety Data

A summary of the key properties and safety information for the target compound and key reagents is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
This compound C₆H₅BrClN206.4731-33267.1 (Predicted)Acute toxicity, Irritant[1][2]
1-Bromo-2-chloro-3-nitrobenzene C₆H₄BrClNO₂236.4658-60268Irritant, Harmful
Tin(II) Chloride (SnCl₂) SnCl₂189.60247623Corrosive, Harmful
Iron Powder (Fe) Fe55.8515382862Flammable solid
Ethanol (EtOH) C₂H₆O46.07-11478.37Flammable liquid
Ethyl Acetate (EtOAc) C₄H₈O₂88.11-83.677.1Flammable liquid, Eye irritant
Hydrochloric Acid (HCl) HCl36.46-26 (37% aq.)48 (37% aq.)Corrosive, Respiratory irritant

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow for the preparation of this compound via the reduction of 1-bromo-2-chloro-3-nitrobenzene.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Starting Material: 1-Bromo-2-chloro-3-nitrobenzene Reaction Reduction Reaction (e.g., SnCl₂/EtOH or Fe/AcOH) Start->Reaction Reagents Workup Reaction Quenching & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Crude Mixture FinalProduct Final Product: This compound Purification->FinalProduct Pure Product Analysis Characterization: NMR, IR, MS FinalProduct->Analysis Verification

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Tin(II) Chloride Reduction

This protocol is adapted from established literature procedures.[3][4]

Materials and Reagents:

  • 1-Bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (12.97 g, 57.20 mmol)

  • Ethanol (60 mL)

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and ethanol (60 mL).

  • Stir the mixture to dissolve the starting material.

  • Add tin(II) chloride dihydrate (12.97 g, 57.20 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours with vigorous stirring.[3][4]

  • After 3 hours, allow the mixture to cool to room temperature.

  • Quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[3][4]

  • Purify the crude product by silica gel column chromatography using a solvent system of ethyl acetate/petroleum ether (e.g., 1:50 v/v) to afford this compound as an off-white solid.[3][4]

Protocol 2: Synthesis of this compound via Iron Powder Reduction

This protocol presents an alternative reduction method using iron powder.[3]

Materials and Reagents:

  • 1-Bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol)

  • Iron powder (10.7 g, 190.70 mmol)

  • Acetic acid (20 mL)

  • Ethanol (120 mL)

  • Water (40 mL)

  • 5 N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a 500 mL round-bottom flask, prepare a mixture of acetic acid (20 mL), ethanol (120 mL), and water (40 mL).

  • Add 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol) to the solvent mixture.

  • With vigorous stirring at room temperature, add the iron powder (10.7 g, 190.70 mmol) in portions.

  • Continue stirring the resulting mixture at room temperature for 16 hours.[3]

  • After the reaction is complete, neutralize the mixture with a 5 N NaOH solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

  • The residue can be purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate, e.g., 10:1 v/v) to yield the desired product.[3]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the three aromatic protons. A broad singlet for the -NH₂ protons will also be present.[5]

  • ¹³C NMR: Six distinct signals are anticipated in the aromatic region (approximately 110-150 ppm), corresponding to the six carbon atoms of the benzene ring.[5]

  • IR Spectroscopy: Look for characteristic N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹) and aromatic C-H stretching (around 3000-3100 cm⁻¹).[5]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of this compound (m/z ≈ 205, 207, 209, reflecting the isotopic distribution of Br and Cl).[6]

Discussion of Synthetic Strategy

The reduction of a nitro group is a fundamental transformation in organic synthesis. The choice of reducing agent can influence the reaction conditions and work-up procedure.

  • Tin(II) Chloride: This is a classic and reliable method for the reduction of aromatic nitro compounds. The reaction is typically carried out in an acidic medium or a protic solvent like ethanol. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. A key consideration is the removal of tin salts during the work-up, which can sometimes be challenging.

  • Iron Powder: Reduction with iron in the presence of an acid (like acetic acid or hydrochloric acid) is a cost-effective and environmentally benign alternative. The reaction is heterogeneous and requires efficient stirring. The work-up is generally straightforward.

The multi-step synthesis from an aniline derivative, involving protection of the amino group, followed by bromination and chlorination, and subsequent deprotection, is a valid alternative.[7][8] However, controlling the regioselectivity of the halogenation steps to achieve the desired 3-bromo-2-chloro substitution pattern can be complex and may require careful optimization of reaction conditions. Therefore, the reduction of a pre-functionalized nitrobenzene is often the more direct and higher-yielding approach for this specific isomer.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reducing agent.Monitor the reaction by TLC. Extend the reaction time or increase the temperature if necessary. Use fresh, high-quality reducing agents.
Low Yield Loss of product during extraction or purification. Incomplete reaction.Ensure efficient extraction with an appropriate solvent. Optimize the column chromatography conditions to minimize product loss.
Impure Product Incomplete reaction. Side reactions. Inefficient purification.Re-purify the product using column chromatography with a different solvent system or by recrystallization. Ensure complete removal of starting material and by-products.

Conclusion

The synthesis of this compound can be reliably achieved on a laboratory scale through the reduction of 1-bromo-2-chloro-3-nitrobenzene. Both tin(II) chloride and iron powder are effective reducing agents for this transformation. The choice of method can be tailored to the specific resources and requirements of the laboratory. Careful execution of the experimental protocol and thorough purification are crucial for obtaining a high-purity product suitable for further applications in research and development.

References

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, ar-bromo-ar-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

Sources

Application Note: Purification of 3-Bromo-2-chloroaniline by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the purification of 3-Bromo-2-chloroaniline, a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Due to the basicity of the amino group and the lipophilicity introduced by halogen substituents, this compound presents specific chromatographic challenges, including peak tailing and co-elution with regioisomers.[1] This guide provides a self-validating workflow using amine-modified silica chromatography to achieve >98% purity.

Compound Profile & Challenges

Understanding the physicochemical nature of the target molecule is the first step in designing a robust purification strategy.[1]

PropertyDataChromatographic Implication
Structure This compoundSteric Crowding: The adjacent Br and Cl groups create a twisted conformation, affecting binding kinetics.[1]
Physical State Solid (Low Melting Point: ~40°C)Loading Risk: Prone to "oiling out" on the column head if liquid loading solvent is not optimized.[1]
Acidity/Basicity Weak Base (Aniline derivative)Tailing: The amine group interacts strongly with acidic silanols on standard silica, causing broad, tailing peaks.[1]
Stability Air/Light SensitiveHandling: Fractions must be evaporated quickly and stored under inert gas to prevent oxidation (browning).[1]

The Core Challenge: Standard Hexane/Ethyl Acetate gradients often fail to resolve this compound from its unreacted nitro-precursors or regioisomers due to peak broadening (tailing).[1] The Solution: The "Amine-Modified" Protocol. Pre-treating the silica or mobile phase with a volatile base (Triethylamine) neutralizes acidic sites, sharpening the peak shape and improving resolution.[1]

Pre-Purification Analysis (Method Development)

Before committing the crude bulk to a column, a Thin Layer Chromatography (TLC) study is mandatory to establish the "Separation Window" (


).[1]
TLC Optimization Protocol

Objective: Achieve an


 of 0.25 – 0.35 for the target compound.
  • Preparation: Dissolve 5 mg of crude in 1 mL of Dichloromethane (DCM).

  • Solvent Systems: Test the following ratios (v/v) on silica plates.

    • System A: 100% Hexanes (Baseline check)

    • System B: 90:10 Hexanes:Ethyl Acetate[1]

    • System C: 80:20 Hexanes:Ethyl Acetate[1]

  • The "Modifier" Check: If streaks are observed (comet-like tails), repeat the best performing system with 1% Triethylamine (TEA) added to the eluent.[1]

Target Data: | Compound |


 (90:10 Hex/EtOAc) | 

(90:10 + 1% TEA) | Observation | | :--- | :--- | :--- | :--- | | Impurity A (Non-polar) | 0.85 | 0.85 | Likely de-halogenated byproduct | | Target (3-Br-2-Cl-Aniline) | 0.28 | 0.32 | Tailing eliminated with TEA | | Impurity B (Polar) | 0.05 | 0.08 | Unreduced nitro/oxidized species |

Purification Workflow

The following diagram illustrates the decision matrix for this purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Development (Check for Tailing) Start->TLC Decision Does Target Streak? TLC->Decision Standard Standard Silica Hex/EtOAc Decision->Standard No (Sharp Spots) Modified Amine-Modified Silica Hex/EtOAc + 1% TEA Decision->Modified Yes (Streaking) Loading Dry Loading on Celite (Prevents Oiling) Standard->Loading Modified->Loading Elution Gradient Elution 0-20% EtOAc Loading->Elution Analysis Fraction Analysis (TLC/NMR) Elution->Analysis

Figure 1: Decision matrix for selecting the appropriate stationary phase modification based on TLC behavior.

Detailed Experimental Protocol

Stationary Phase Preparation

For this specific aniline, Amine-Modified Silica is the gold standard.[1]

  • Column: Standard Flash Cartridge (e.g., 40g Silica for 2g crude).[1]

  • Modifier: Triethylamine (TEA).[1][2]

  • Equilibration: Flush the column with 3 Column Volumes (CV) of Hexanes containing 1% TEA . This saturates the acidic silanols before the sample touches the column.[1]

Sample Loading (Dry Load Technique)

Rationale: Since this compound has a low melting point (~40°C), liquid loading with DCM can lead to band broadening if the solvent isn't strictly compatible with the mobile phase.[1] Dry loading is superior for resolution.[1]

  • Dissolve 2.0 g of crude mixture in 10 mL DCM.

  • Add 4.0 g of Celite 545 (or clean Silica Gel).[1]

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge or place directly on top of the column bed.[1]

Gradient Elution Profile

Flow Rate: 30-40 mL/min (for a 40g column). Mobile Phase A: Hexanes + 1% TEA.[1] Mobile Phase B: Ethyl Acetate + 1% TEA.[1]

Step% Mobile Phase BDuration (CV)Purpose
1 0%2 CVIsocratic hold to elute non-polar impurities.
2 0%

10%
5 CVShallow gradient to engage the target.[1]
3 10%

25%
10 CVElution Window: Target typically elutes here.[1]
4 25%

100%
3 CVFlush polar impurities.[1]
Fraction Collection & Workup
  • Collect fractions in 15-20 mL test tubes.

  • Self-Validation: Spot every 3rd tube on a TLC plate. The target should appear as a dark spot under UV (254 nm) and turn yellow/brown upon dipping in Vanillin or staining with Iodine.[1]

  • Pool fractions containing the pure spot.[1]

  • Critical Step: Evaporate solvent at < 40°C bath temperature. Do not overheat , as the compound is low-melting and potentially volatile under high vacuum/heat.[1]

  • Store the resulting off-white solid under Nitrogen/Argon in the dark.[1]

Troubleshooting & Safety

Common Issues
  • Co-elution with Regioisomers: If 4-bromo-2-chloroaniline (isomer) is present, it may elute very close to the 3-bromo isomer.[1]

    • Fix: Switch to a Toluene/Hexane gradient.[1] The

      
      -
      
      
      
      interactions between Toluene and the aromatic ring often provide different selectivity than EtOAc.[1]
  • Brown Product: The compound oxidizes easily.[1]

    • Fix: Ensure all solvents are degassed.[1] Add a pinch of sodium metabisulfite to the collection tubes if oxidation is rapid.[1]

Safety Data (E-E-A-T)
  • Toxicity: Halo-anilines are toxic by inhalation and skin contact (H302+H312+H332).[1] They are potential methemoglobinemia inducers.[1]

  • PPE: Double nitrile gloves, lab coat, and fume hood are mandatory .[1]

  • Waste: Dispose of all amine-containing eluents in the dedicated "Basic Organic Waste" stream.

References

  • Biotage. (2023).[1][3][4] Strategies for Flash Chromatography of Basic Amines. Retrieved from [Link]

Sources

recrystallization techniques for purifying 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 3-Bromo-2-chloroaniline

Part 1: Introduction & Compound Analysis

Target Compound: this compound CAS: 56131-46-5 Molecular Weight: 206.47 g/mol [1][2]

The Purification Challenge: The "Low-Melting" Trap Purifying this compound presents a specific thermodynamic challenge often overlooked in standard protocols: its Melting Point (MP) is 31–33°C [1, 2].

Unlike high-melting anilines that crystallize readily upon cooling, this compound exists at the threshold of solid and liquid phases at standard laboratory temperatures. This physical property introduces two critical failure modes during recrystallization:

  • Oiling Out: Upon cooling, the compound often separates as a supercooled oil rather than a crystalline solid, trapping impurities in the viscous liquid phase.

  • Thermal Degradation: Attempts to remove solvents by heating >40°C can melt the product, leading to oxidation (darkening) and potential polymerization.

This guide moves beyond standard literature—which predominantly relies on silica gel chromatography [3]—to provide scalable crystallization protocols designed specifically for low-melting solids.

Part 2: Safety & Handling (Critical)

Hazard Class: Acute Toxin (Oral/Dermal), Irritant. H-Statements: H302, H315, H319, H335.

  • The "Aniline Effect": Like many halogenated anilines, this compound can induce methemoglobinemia (blue skin, oxygen deprivation) upon skin contact or inhalation.

  • Handling Protocol:

    • Glove Selection: Double-glove with Nitrile (inner) and Laminate film (outer, e.g., Silver Shield) for handling concentrated oils.

    • Atmosphere: All heating steps must be performed under Nitrogen or Argon to prevent oxidative darkening (formation of iminoquinone byproducts).

Part 3: Solvent Selection Strategy

The choice of solvent is dictated by the low melting point. Standard "boil and cool" methods will fail. We rely on solubility differentials at sub-ambient temperatures .

Solvent SystemRoleSuitability RatingMechanism
Hexane / Ethyl Acetate (20:1) Primary Recrystallization High Exploits steep solubility drop at -20°C. Prevents oiling out by keeping the solution non-polar.
Ethanol / Water Alternative Medium High risk of oiling out. Only use if the impurity is strictly inorganic/salt-based.
Pentane Washing / Trituration High Low boiling point allows drying without melting the product.
Dichloromethane (DCM) Extraction Only Low (for cryst.) Too soluble; difficult to recover product without concentrating to an oil.

Part 4: Detailed Experimental Protocols

Protocol A: Low-Temperature Solution Crystallization (Recommended)

Best for: Removing isomeric impurities (e.g., 2-bromo-3-chloroaniline) and non-polar byproducts.

Prerequisites:

  • Crude purity: >85% (If lower, perform a flash column first: Silica, Hexane/EtOAc 50:1 [3]).

  • Equipment: Jacketed vessel or round-bottom flask, cryo-bath (-20°C).

Step-by-Step Procedure:

  • Dissolution:

    • Place 10 g of crude this compound in a flask.

    • Add Hexane (50 mL) . The solid will likely not dissolve completely.

    • Add Ethyl Acetate dropwise with gentle warming (max 35°C—do not exceed MP). Swirl until the solution is just clear.

    • Expert Tip: If a small amount of dark oily residue remains insoluble, decant the clear supernatant into a clean flask. Do not force this residue into solution.

  • Controlled Cooling (The Critical Step):

    • Allow the solution to cool to Room Temperature (25°C).

    • Seeding: Add a tiny crystal of pure this compound. If unavailable, scratch the glass side vigorously with a glass rod to induce nucleation.

    • Transfer the flask to a refrigerator (4°C) for 2 hours. Do not rush to the freezer yet.

    • Once visible crystals form, move to a freezer (-20°C) overnight (12 hours).

  • Filtration:

    • Set up a vacuum filtration apparatus with a chilled Buchner funnel (store funnel in freezer prior to use).

    • Filter the cold slurry rapidly.

    • Wash: Rinse the cake immediately with 10 mL of cold Pentane (-20°C).

  • Drying:

    • Do not use a vacuum oven with heat.

    • Dry in a vacuum desiccator over P₂O₅ or Silica Gel at Room Temperature for 24 hours.

    • Check: Ensure the product remains a solid. If it starts to melt, the vacuum is too strong (sublimation cooling) or ambient temp is too high.

Protocol B: Melt Crystallization (For High Purity Requirements)

Best for: Final polishing of material >95% purity.

  • Melt the solid carefully in a water bath at 35°C.

  • Allow it to cool slowly to 30°C.

  • Add a seed crystal.

  • Maintain temperature at 28–30°C. The pure isomer will crystallize on the seed, while impurities remain in the liquid melt.

  • Centrifuge to separate the liquid mother liquor from the solid crystals.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision logic for purifying this low-melting aniline, highlighting the "Trap" of oiling out.

PurificationWorkflow Start Crude this compound (Solid/Oil Mix) PurityCheck Purity Check (HPLC/TLC) Start->PurityCheck PurityDecision Is Purity > 85%? PurityCheck->PurityDecision FlashColumn Flash Chromatography (Silica, Hex/EtOAc 50:1) PurityDecision->FlashColumn No (<85%) Dissolution Dissolve: Hexane + min. EtOAc Temp < 35°C PurityDecision->Dissolution Yes (>85%) FlashColumn->Dissolution Cooling Staged Cooling 25°C -> 4°C -> -20°C Dissolution->Cooling OilingOut Risk: Oiling Out? (Liquid Phase Separation) Cooling->OilingOut Seed Add Seed Crystal / Scratch Glass OilingOut->Seed No (Clear) Reheat Reheat to 35°C Add more EtOAc OilingOut->Reheat Yes (Oiled) Filtration Cold Filtration (-20°C) Pentane Wash Seed->Filtration Reheat->Cooling Drying Vacuum Desiccator (RT) NO HEAT Filtration->Drying

Figure 1: Decision tree for the purification of low-melting this compound, emphasizing the critical loop to prevent oiling out.

Part 6: Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Product is an oil at RT Purity is low or solvent remains.1. Check NMR for solvent. 2. If solvent-free, re-run Protocol A with slower cooling .
Dark/Brown Color Oxidation of aniline amine.Dissolve in Hexane, treat with Activated Carbon (5 wt%) for 10 mins at RT, filter, then recrystallize.
Low Yield (<50%) Product too soluble in Hexane.Concentrate mother liquor to half volume and repeat cooling cycle (Second Crop).

References

  • ChemBK. (2025). This compound Physical Properties. Retrieved October 24, 2025, from [Link]

Sources

analytical methods for monitoring 3-Bromo-2-chloroaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-chloroaniline (CAS: 96568-15-9 / 56131-46-5) is a critical halogenated aniline scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the contiguous halogenation pattern (Br at C3, Cl at C2) relative to the amine. This dense functionalization presents a dual challenge in chemical synthesis: chemoselectivity (differentiating the reactive C-Br bond from the stable C-Cl bond) and analytical resolution (separating regioisomers and dehalogenated byproducts).

This Application Note details a validated analytical framework for monitoring the chemoselective functionalization of this compound. We prioritize High-Performance Liquid Chromatography (HPLC) with Phenyl-Hexyl stationary phases for superior halogen selectivity, complemented by Gas Chromatography (GC) for raw material qualification.

Chemical Context & Monitoring Strategy

To demonstrate the robustness of this protocol, we focus on a standard, high-value transformation: the Chemoselective Suzuki-Miyaura Coupling of this compound with an aryl boronic acid.

  • Target Reaction: C3-Arylation (reacting the labile C-Br bond).

  • Critical Quality Attributes (CQAs):

    • Consumption of Starting Material (SM).

    • Formation of Product (C3-Aryl).

    • Control of Impurities: Des-bromo analog (2-chloroaniline) and Bis-coupled product (reaction at C2-Cl).

Reaction Pathway Diagram

ReactionPathway SM Starting Material (this compound) Prod Target Product (C3-Arylated) SM->Prod Main Reaction (Suzuki) Imp1 Impurity A (2-Chloroaniline) [Dehalogenation] SM->Imp1 Hydrodehalogenation Cat Pd Catalyst Boronic Acid Imp2 Impurity B (Bis-Aryl) [Over-reaction] Prod->Imp2 2nd Coupling (Slow)

Figure 1: Reaction pathway for the chemoselective coupling of this compound. Analytical methods must resolve the SM from the Target Product and critical dehalogenated impurities.

Protocol A: Reverse-Phase HPLC (The "Gold Standard")

Rationale: Standard C18 columns often struggle to resolve positional halogen isomers (e.g., separating 3-bromo from 4-bromo isomers). We utilize a Phenyl-Hexyl stationary phase. The


-

interactions between the phenyl ring of the stationary phase and the electron-deficient haloaniline ring provide superior selectivity compared to hydrophobic interaction alone.
Method Parameters
ParameterSpecification
Instrument UHPLC or HPLC with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent) Dimensions: 100 mm x 3.0 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temp 40°C (Controls viscosity and improves peak shape)
Detection UV @ 240 nm (Primary) and 210 nm (Secondary)
Injection Vol 2.0 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Isocratic (Elute polar salts)
8.090Linear Gradient (Elute Product)
10.090Wash
10.110Re-equilibration
13.010End of Run
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between this compound and nearest impurity (usually 2-chloroaniline).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Anilines are prone to tailing; acidic mobile phase suppresses silanol interactions).
  • Precision: RSD < 1.0% for retention time (n=5 injections).

Protocol B: In-Process Control (IPC) Sampling Workflow

Accurate monitoring requires stopping the reaction immediately upon sampling. Palladium-catalyzed reactions can continue in the vial if not quenched, leading to false "high conversion" data.

IPC Workflow Diagram

IPC_Workflow cluster_quench Quench Solution Formulation React Reaction Vessel (Hot, Stirring) Sample 1. Take Aliquot (50 µL) React->Sample t = x hr Quench 2. Quench (Add to 950 µL diluent) Sample->Quench Immediate Filter 3. Filtration (0.2 µm PTFE) Quench->Filter Remove Pd black Analyze 4. HPLC/UPLC Injection Filter->Analyze Note Diluent: ACN:Water (50:50) Modifier: 0.1% Thiourea (Thiourea scavenges Pd, stopping reaction) Note->Quench

Figure 2: Standardized IPC workflow. The addition of thiourea to the quench solvent is a critical expert tip to complex active Pd species and freeze the reaction kinetics immediately.

Step-by-Step IPC Protocol:

  • Preparation: Prepare "Quench Vials" containing 950 µL of ACN:Water (1:1) with 0.1% Thiourea .

  • Sampling: Using a micropipette, withdraw 50 µL of the reaction mixture.

  • Quenching: Immediately dispense into the Quench Vial. Vortex for 10 seconds.

  • Clarification: The mixture may contain precipitated salts or Pd black. Filter through a 0.2 µm PTFE syringe filter directly into an HPLC vial.

  • Analysis: Inject immediately.

Protocol C: Gas Chromatography (GC-FID/MS)

Context: While HPLC is preferred for reaction monitoring, GC is superior for checking the purity of the starting material (this compound) and detecting volatile residual solvents.

Method parameters:

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection: FID @ 300°C (or MS).

Expert Insight: Haloanilines are thermally stable enough for GC, but ensure the liner is clean (deactivated wool) to prevent adsorption of the amine, which causes peak tailing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with amineEnsure Mobile Phase pH is < 3.0. Add 5 mM Ammonium Formate if using MS, or increase buffer strength.
Split Peaks Sample solvent mismatchThe IPC diluent (50% ACN) might be too strong if the gradient starts at 10% ACN. Reduce injection volume to 1 µL or dilute sample with water.
Ghost Peaks CarryoverThis compound is "sticky". Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.
Pd Black Clogging Inadequate filtrationUse 0.2 µm filters. Do not settle for 0.45 µm for UHPLC columns.

References

  • ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-3-chloroaniline (Isomer Reference). Retrieved from

  • Havlíková, L., et al. (2007).[1][2] HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment.[1][2] Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1169-1173.[1][2] (Demonstrates phosphate buffer/ACN separation of chloroanilines). Retrieved from

  • Zhang, X., et al. (2019).[3] Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electrospray ionization tandem mass spectrometry. Scientific Reports, 9, 19279.[3] (Advanced monitoring context). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 189585, this compound. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Halogenated Anilines in Azo Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) that link aromatic moieties.[1] The remarkable diversity in color, hue, and application of these dyes stems from the ability to systematically modify the electronic properties of the aromatic precursors. The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.[2]

This guide focuses on the use of 3-Bromo-2-chloroaniline as the diazo component. The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the aniline backbone serves as a powerful tool for tuning the properties of the resulting dye. These electron-withdrawing groups can influence the electronic structure of the diazonium salt, thereby affecting the color of the final azo dye. Furthermore, halogenation can enhance the dye's stability, lightfastness, and affinity for various substrates.[2]

These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive framework for the synthesis, purification, and characterization of a representative azo dye derived from this compound.

Chemical Identity and Properties of this compound

Before proceeding with the synthesis, it is crucial to understand the properties of the starting material, this compound.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₆H₅BrClN[3]
Molecular Weight 206.47 g/mol [3]
CAS Number 118804-39-0[3]
Appearance Off-white solid[3]
Melting Point 31-33 °C[3]

Safety and Handling of this compound

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

  • Toxic if swallowed.

  • Harmful in contact with skin.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Hypothetical Synthesis of a Representative Azo Dye: (E)-4-((3-bromo-2-chlorophenyl)diazenyl)-N,N-diethylaniline

Reaction Scheme

The synthesis proceeds in two key stages:

  • Diazotization of this compound: The primary amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[4]

  • Azo Coupling: The electrophilic diazonium salt reacts with the electron-rich N,N-diethylaniline at the para position to form the azo dye.[4]

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline This compound Reagents_D NaNO₂, HCl(aq) 0-5 °C Aniline->Reagents_D Diazonium 3-Bromo-2-chlorobenzenediazonium chloride Reagents_D->Diazonium Azo_Dye (E)-4-((3-bromo-2-chlorophenyl)diazenyl) -N,N-diethylaniline Diazonium->Azo_Dye Coupling Reaction Coupling_Component N,N-diethylaniline Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of the target azo dye.

Experimental Protocols

Protocol 1: Diazotization of this compound

Rationale: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, maintaining a low temperature (0-5 °C) throughout the reaction is critical to prevent decomposition of the diazonium salt and the formation of unwanted byproducts.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound206.472.06 g0.01
Concentrated Hydrochloric Acid (~37%)36.463.0 mL~0.036
Deionized Water18.0220 mL-
Sodium Nitrite69.000.76 g0.011

Procedure:

  • In a 250 mL beaker, carefully add 2.06 g (0.01 mol) of this compound to a mixture of 3.0 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid). A slight excess of nitrous acid is desirable to ensure all the aniline has reacted.

  • If the starch-iodide test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained. If the test is strongly positive, a small amount of sulfamic acid can be added to quench the excess nitrous acid.

  • Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with N,N-diethylaniline

Rationale: The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component. For N,N-dialkylanilines, the reaction is typically carried out in a slightly acidic to neutral medium to ensure a sufficient concentration of the diazonium cation while maintaining the reactivity of the coupling component.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N,N-diethylaniline149.231.50 g0.01
Glacial Acetic Acid60.0510 mL-
Sodium Acetate82.035.0 g0.061

Procedure:

  • In a 500 mL beaker, dissolve 1.50 g (0.01 mol) of N,N-diethylaniline in 10 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath with magnetic stirring.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of N,N-diethylaniline with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • After the addition is complete, add a solution of 5.0 g of sodium acetate in 20 mL of water to the reaction mixture to adjust the pH and promote the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

Protocol 3: Isolation and Purification of the Azo Dye

Rationale: The crude azo dye is isolated by filtration and then purified to remove any unreacted starting materials and inorganic salts. Recrystallization is a common method for purifying solid organic compounds.

Procedure:

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye on the filter paper with copious amounts of cold deionized water until the filtrate is colorless and neutral to litmus paper.

  • Press the solid dye as dry as possible on the filter paper.

  • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dissolve the crude dye in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques.

TechniqueExpected Observations
Melting Point A sharp and defined melting point range indicates a high degree of purity.
Infrared (IR) Spectroscopy Characteristic peaks for the azo group (–N=N–) stretch (around 1400-1450 cm⁻¹), C-Br stretch, C-Cl stretch, and aromatic C-H and C=C stretches.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region, which is responsible for the color of the dye. The exact wavelength will depend on the solvent and the electronic structure of the dye.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The spectra will show characteristic signals for the aromatic protons and carbons, as well as the ethyl groups of the N,N-diethylamino substituent, confirming the overall structure.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the synthesized azo dye.

Visualization of the Synthetic Pathway

Detailed_Azo_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification start Start prep_aniline Prepare this compound suspension in HCl(aq) start->prep_aniline prep_nitrite Prepare aqueous NaNO₂ solution start->prep_nitrite prep_coupling Prepare N,N-diethylaniline solution in acetic acid start->prep_coupling end End Product: Purified Azo Dye diazotization Diazotization (0-5 °C) Slowly add NaNO₂ solution to aniline suspension prep_aniline->diazotization prep_nitrite->diazotization coupling Azo Coupling (0-5 °C) Slowly add diazonium salt to coupling component prep_coupling->coupling diazotization->coupling ph_adjust pH Adjustment Add sodium acetate solution coupling->ph_adjust filtration Vacuum Filtration ph_adjust->filtration washing Wash with cold H₂O filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization drying Drying recrystallization->drying drying->end

Caption: Step-by-step workflow for the synthesis and purification of the azo dye.

Conclusion

The use of this compound as a diazo component offers a strategic approach to the synthesis of novel azo dyes with potentially enhanced properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of such dyes. Careful control of reaction conditions, particularly temperature, is paramount to achieving a high yield and purity of the final product. The characterization techniques described are essential for verifying the structure and assessing the quality of the synthesized colorants. This foundational knowledge can be leveraged for the development of new dyes with tailored properties for a wide range of applications, from textiles to advanced materials and diagnostics.

References

  • Azo dye 2 was synthesized by suspending sulfanilic acid (1.73 g) in 23 ml of water, and 8 ml of 5% NaOH were added. The mixture was stirred until the acid dissolved and then sodium nitrite solution (0.7 g in 2 ml H₂O) was added. The solution was poured on a crushed ice (25 g) and concentrated HCL (2 ml) mixture and mixed until copious pecipitation took place (KJ starch test was positive). (n.d.). In Google Patents.
  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (2022). Rasayan Journal of Chemistry, 15(1), 534–541.
  • Hussein Abd Abass & Nabeel Jamal Ayed. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE)
  • This compound. (n.d.). In PubChem. Retrieved from [Link]

  • Reed, H., Paul, T. R., & Chain, W. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359–11368. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Properties on Polyester Fabrics. (2018). Journal of University of Babylon for Pure and Applied Sciences, 26(10), 209–220.
  • Benkhaya, S., M’rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Kumar, V., Singh, S., & Singh, J. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1729–1734. [Link]

  • Aslam, S., Ali, B., Murtaza, S., & Shafiq, N. (2025). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances, 6(6), 6991. [Link]

  • Bae, Y. (2024).
  • One-step process of preparing azo dyes by simultaneous diazotization and coupling. (n.d.). In Google Patents.
  • Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. (2025).
  • United States Patent Office. (n.d.). In Googleapis. Retrieved from [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). In Google Patents.
  • 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. (2021).
  • Organic Syntheses Procedure. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. (n.d.). In ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 3-Bromo-2-chloroaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. This compound emerges as a particularly valuable scaffold due to the orthogonal reactivity of its functional groups. The presence of two distinct halogen atoms, bromine and chlorine, at specific positions on the aniline ring, allows for selective functionalization through a variety of cross-coupling reactions. This, combined with the nucleophilic character of the amino group, provides a versatile platform for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and other biologically active heterocyclic compounds.

This technical guide provides in-depth application notes and detailed protocols for leveraging this compound as a key building block in the synthesis of novel bioactive molecules. The methodologies described herein are designed to be robust and reproducible, empowering researchers in medicinal chemistry and drug development to explore new chemical space and accelerate their discovery programs. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Application Notes: Strategic Functionalization of the this compound Scaffold

The synthetic utility of this compound lies in the differential reactivity of its three key functional handles: the amino group, the bromine atom, and the chlorine atom. Understanding and exploiting this differential reactivity is crucial for the rational design and synthesis of target molecules.

Chemoselective Cross-Coupling Reactions: A Tale of Two Halogens

The bromine and chlorine substituents on the aniline ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Generally, the C-Br bond is more readily activated by palladium catalysts than the C-Cl bond. This reactivity difference allows for a sequential and site-selective introduction of different substituents.

  • Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction can be selectively performed at the C-Br position while leaving the C-Cl bond intact. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 3-position. Subsequent, more forcing conditions can then be employed to functionalize the 2-position via a second cross-coupling reaction, if desired. This stepwise approach is invaluable for building molecular complexity in a controlled manner.

  • Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the C-Br bond is more susceptible to palladium-catalyzed amination than the C-Cl bond. This enables the selective introduction of a diverse range of primary and secondary amines at the 3-position, a common strategy in the synthesis of kinase inhibitors and other pharmacologically active compounds.

The Role of the Amino Group: A Gateway to Heterocycles

The amino group of this compound can serve as a nucleophile or be transformed into other functional groups, providing a gateway to a vast array of heterocyclic scaffolds.

  • Acylation and Amidation: The amino group can be readily acylated to form amides. These amides can then participate in intramolecular cyclization reactions to form various heterocyclic systems, such as quinolones or benzodiazepines, depending on the nature of the acylating agent and subsequent reaction conditions.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer reactions to introduce a range of substituents, or used in the synthesis of azo compounds.

  • Condensation Reactions: The aniline can participate in condensation reactions with carbonyl compounds to form imines, which are versatile intermediates for the synthesis of various heterocyclic rings.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aniline core. The this compound scaffold is particularly well-suited for the synthesis of these important therapeutic agents. For instance, a common strategy involves the initial Buchwald-Hartwig amination at the C-Br position to introduce a key pharmacophore, followed by further functionalization of the amino group or the remaining chloro-substituent. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the aniline core.

Visualizing Synthetic Strategies

The following diagrams illustrate the key synthetic transformations that can be performed on this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (Selective at C-Br) start->suzuki ArB(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination (Selective at C-Br) start->buchwald R2NH, Pd catalyst acylation Acylation of NH2 start->acylation Acyl chloride/anhydride product1 3-Aryl/Vinyl-2-chloroaniline suzuki->product1 product2 3-Amino-2-chloroaniline Derivative buchwald->product2 product3 N-Acyl Derivative acylation->product3 cyclization Intramolecular Cyclization product4 Heterocyclic Scaffold (e.g., Quinolone) cyclization->product4 product3->cyclization Base or Catalyst

Caption: Key synthetic pathways from this compound.

Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

Objective: To synthesize a 3-aryl-2-chloroaniline derivative via a selective Suzuki-Miyaura cross-coupling reaction.

Rationale: This protocol utilizes a palladium catalyst with appropriate ligands to selectively activate the more reactive C-Br bond over the C-Cl bond. The choice of base and solvent is critical for achieving high yields and selectivity.

Materials:

Reagent/SolventQuantityM.W. ( g/mol )Moles (mmol)
This compound1.0 g206.474.84
Arylboronic acid1.2 eq.Varies5.81
Pd(PPh₃)₄0.05 eq.1155.560.242
K₂CO₃2.5 eq.138.2112.1
1,4-Dioxane20 mL--
Water5 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add this compound (1.0 g, 4.84 mmol), the arylboronic acid (5.81 mmol), and Pd(PPh₃)₄ (0.28 g, 0.242 mmol).

  • Add K₂CO₃ (1.67 g, 12.1 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-chloroaniline.

Self-Validation: The success of the selective coupling can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, observing the disappearance of the proton signal corresponding to the hydrogen at the 3-position and the appearance of new aromatic signals from the coupled aryl group. Mass spectrometry will confirm the expected molecular weight of the product.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

Objective: To synthesize a 3-(substituted amino)-2-chloroaniline derivative.

Rationale: This protocol employs a palladium catalyst with a specialized ligand (e.g., Xantphos) that facilitates the C-N bond formation at the C-Br position with high selectivity. The choice of a strong, non-nucleophilic base is crucial for the catalytic cycle.

Materials:

Reagent/SolventQuantityM.W. ( g/mol )Moles (mmol)
This compound1.0 g206.474.84
Amine (R₂NH)1.5 eq.Varies7.26
Pd₂(dba)₃0.02 eq.915.720.097
Xantphos0.04 eq.578.680.194
NaOtBu2.0 eq.96.109.68
Toluene25 mL--

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (89 mg, 0.097 mmol) and Xantphos (112 mg, 0.194 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry, degassed toluene (10 mL) and stir at room temperature for 10 minutes to form the catalyst complex.

  • In a separate flame-dried flask, add this compound (1.0 g, 4.84 mmol), the desired amine (7.26 mmol), and NaOtBu (0.93 g, 9.68 mmol).

  • Evacuate and backfill this flask with argon.

  • Add the pre-formed catalyst solution via cannula, followed by an additional 15 mL of dry, degassed toluene.

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution (20 mL).

  • Extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target 3-(substituted amino)-2-chloroaniline.

Self-Validation: Successful amination is confirmed by NMR spectroscopy, showing the incorporation of the new amino substituent, and mass spectrometry to verify the correct molecular weight. The retention of the chlorine atom can be confirmed by the isotopic pattern in the mass spectrum.

Protocol 3: Synthesis of a Quinolinone Precursor via Acylation and Intramolecular Cyclization

Objective: To synthesize a substituted quinolinone, a common scaffold in bioactive molecules, from a derivative of this compound.

Rationale: This two-step protocol first involves the acylation of the aniline nitrogen, followed by a palladium-catalyzed intramolecular Heck-type cyclization to form the quinolinone ring. This strategy exemplifies the use of the aniline functionality as a handle for constructing heterocyclic systems.

Step 1: Acylation of a 3-Aryl-2-chloroaniline

Materials:

Reagent/SolventQuantityM.W. ( g/mol )Moles (mmol)
3-Aryl-2-chloroaniline (from Protocol 1)1.0 gVaries~4.0 (example)
Acryloyl chloride1.2 eq.90.514.8
Triethylamine (Et₃N)2.0 eq.101.198.0
Dichloromethane (DCM)20 mL--

Procedure:

  • Dissolve the 3-aryl-2-chloroaniline (e.g., ~4.0 mmol) in dry DCM (20 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 mL, 8.0 mmol) dropwise.

  • Slowly add acryloyl chloride (0.4 mL, 4.8 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-(3-aryl-2-chlorophenyl)acrylamide, which can often be used in the next step without further purification.

Step 2: Intramolecular Heck Cyclization

Materials:

Reagent/SolventQuantityM.W. ( g/mol )Moles (mmol)
N-(3-aryl-2-chlorophenyl)acrylamideAll from Step 1Varies~4.0
Pd(OAc)₂0.1 eq.224.500.4
P(o-tolyl)₃0.2 eq.304.380.8
K₂CO₃2.5 eq.138.2110.0
N,N-Dimethylformamide (DMF)20 mL--

Procedure:

  • To a Schlenk flask, add the crude acrylamide from the previous step (~4.0 mmol), Pd(OAc)₂ (90 mg, 0.4 mmol), P(o-tolyl)₃ (243 mg, 0.8 mmol), and K₂CO₃ (1.38 g, 10.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add dry, degassed DMF (20 mL).

  • Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor by LC-MS.

  • Cool the reaction to room temperature and pour into water (100 mL).

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization to obtain the desired substituted quinolinone.

Self-Validation: The formation of the quinolinone ring can be confirmed by the disappearance of the vinyl proton signals and the appearance of a new set of aromatic/heterocyclic proton signals in the ¹H NMR spectrum. The molecular weight will be confirmed by mass spectrometry.

Conclusion

This compound is a highly versatile and strategically valuable building block for the synthesis of novel bioactive molecules. The differential reactivity of its halogen substituents, coupled with the synthetic handles provided by the amino group, allows for a wide range of chemical transformations to be performed in a controlled and selective manner. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new therapeutic agents. By understanding the principles outlined in the application notes and meticulously following the provided protocols, scientists can effectively harness the potential of this compound in their drug discovery endeavors.

References

  • CoLab: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • MDPI: Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

  • MDPI: Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]

  • PubMed: Design and synthesis of rho kinase inhibitors (III). Available at: [Link]

  • RSC Publishing: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

Application Note: A Robust and Scalable Protocol for the Industrial Synthesis of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Industrial Significance

3-Bromo-2-chloroaniline is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of high-value organic molecules. Its structural arrangement, featuring bromine, chlorine, and amine functionalities, offers multiple reaction sites for building complex molecular architectures. This makes it an indispensable building block in various industrial sectors, most notably in the development of pharmaceuticals and agrochemicals.[1][2] In the pharmaceutical industry, substituted anilines are precursors to a wide range of Active Pharmaceutical Ingredients (APIs), including anticancer and anti-inflammatory agents.[3] Similarly, in the agrochemical field, they are fundamental to the production of specialized herbicides and fungicides.[1]

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, process safety, environmental impact, and product consistency. This application note provides a comprehensive, field-proven guide for researchers, chemical engineers, and drug development professionals on the scale-up synthesis of this compound. We will dissect the most viable synthetic strategies, present a detailed step-by-step protocol optimized for industrial equipment, and address the critical safety and handling considerations inherent in this process.

Section 2: Evaluation of Synthetic Strategies for Scale-Up

The most direct and commercially viable route to this compound is the chemical reduction of its nitro precursor, 1-bromo-2-chloro-3-nitrobenzene. The selection of the reducing agent is the most critical decision for ensuring an economically and environmentally sustainable industrial process. While other multi-step pathways starting from simpler materials like aniline exist, they typically involve protection-deprotection steps that reduce overall yield and atom economy, making them less suitable for bulk manufacturing.[4][5]

Two primary reduction methods are prevalent in laboratory settings: reduction with tin(II) chloride (SnCl₂) and the Béchamp reduction using iron powder in an acidic medium.[6] For industrial applications, the Béchamp reduction is demonstrably superior.

ParameterSnCl₂ ReductionBéchamp Reduction (Iron/Acid)Rationale for Industrial Choice
Cost HighLowIron powder is significantly cheaper than tin salts, drastically reducing raw material costs.
Reagent Stoichiometry Requires a large molar excess (approx. 5 eq.).[7]Requires a moderate molar excess (approx. 3 eq.).[6]Lower reagent loading reduces both cost and the downstream waste burden.
Environmental Impact Generates toxic heavy metal (tin) waste, which is costly and difficult to remediate.Produces iron oxide sludge, which is more environmentally benign and easier to process or dispose of.Minimizing hazardous waste is a primary goal in green industrial chemistry.
Process Safety The reaction is typically straightforward to control.Highly exothermic reaction that requires careful control of reagent addition and temperature on a large scale.While requiring more stringent engineering controls, the exothermic nature can be managed effectively in an industrial setting.
Yield & Purity Generally provides good yields (e.g., ~55%).[6]Can achieve excellent yields (up to 100% reported in some cases) with high purity after workup.[6]Higher yields directly translate to better process efficiency and profitability.

Section 3: The Béchamp Reduction Pathway: Mechanism and Rationale

The Béchamp reduction is a classic and robust method for converting aromatic nitro compounds to anilines. The overall reaction involves the transfer of electrons from metallic iron to the nitro group under acidic conditions.

Reaction: C₆H₃BrClNO₂ + 3Fe + 6H⁺ → C₆H₅BrClN + 3Fe²⁺ + 2H₂O

The acid (typically acetic or hydrochloric acid) serves two primary functions: it activates the iron surface and acts as a proton source for the formation of water. The solvent system, often a mixture of ethanol and water, ensures the solubility of the organic substrate while providing the aqueous medium necessary for the electrochemical reaction on the iron surface.[6]

cluster_start Starting Materials cluster_product Products SM1 1-Bromo-2-chloro-3-nitrobenzene Reaction Béchamp Reduction SM1->Reaction SM2 Iron Powder (Fe) SM2->Reaction SM3 Acidic Medium (H+) SM3->Reaction P1 This compound P2 Iron(II/III) Oxides P3 Water (H2O) Reaction->P1 Desired Product Reaction->P2 Byproduct Reaction->P3 Byproduct cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage charge_reactor Charge Reactor with Starting Material & Solvents heat Heat to Reflux (75-80°C) charge_reactor->heat add_fe Portion-wise Addition of Iron Powder heat->add_fe reflux Reflux for 2-3h (Monitor Completion) add_fe->reflux cool Cool to Room Temp reflux->cool neutralize Neutralize with Sat. NaHCO3 cool->neutralize filter_solids Filter Iron Oxides neutralize->filter_solids extract Extract with Ethyl Acetate filter_solids->extract wash Wash & Dry Organic Phase extract->wash concentrate Concentrate to Crude Product wash->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize final_product Dry Final Product (this compound) recrystallize->final_product

Sources

Protecting Group Strategies for the Amino Group of 3-Bromo-2-chloroaniline: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, 3-bromo-2-chloroaniline serves as a critical building block for a diverse array of complex molecules.[1][2] Its utility in organic synthesis is often predicated on the selective functionalization of the aniline ring or derivatization of the amino group. However, the inherent nucleophilicity of the amino group can interfere with many desired transformations, necessitating the use of protecting groups. This guide provides an in-depth exploration of effective protecting group strategies for the amino moiety of this compound, with a focus on practical applications and robust protocols for researchers, scientists, and professionals in drug development.

The selection of an appropriate protecting group is paramount, as the presence of both bromo and chloro substituents on the aromatic ring introduces specific chemical sensitivities that must be considered to avoid undesired side reactions, such as dehalogenation. This document will focus on two widely employed and versatile protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group, detailing their application and removal with a critical eye towards chemoselectivity.

The Strategic Imperative for Amino Group Protection

The amino group of an aniline is a potent nucleophile and can readily undergo a variety of reactions, including acylation, alkylation, and oxidation. In the context of this compound, where subsequent transformations such as cross-coupling reactions at the bromine position or nucleophilic aromatic substitution of the chlorine might be desired, a protected amino group is essential to prevent self-condensation or other unwanted side reactions. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent synthetic steps.

  • Readily removed in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).[3]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups in organic synthesis due to its general stability to a wide range of non-acidic conditions and its facile removal with acid.[4]

Application of the Boc Protecting Group

The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For weakly nucleophilic anilines, such as this compound, the reaction may require slightly elevated temperatures or the use of a catalyst to proceed efficiently.[5]

Boc_Protection This compound This compound N-Boc-protected_aniline N-(tert-Butoxycarbonyl)- This compound This compound->N-Boc-protected_aniline Protection Boc2O_Base Boc₂O, Base (e.g., TEA, DMAP)

Caption: Workflow for Boc protection of this compound.

Protocol 1: N-Boc Protection of this compound [6][7]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a base, such as triethylamine (TEA, 1.5 equiv.) or 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.), to the solution and stir.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require stirring for several hours at room temperature or gentle heating (e.g., 40 °C) to reach completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Removal of the Boc Protecting Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like DCM, or with hydrochloric acid in an organic solvent.[8][9] These conditions are generally mild enough to not affect the aryl halide bonds.

Boc_Deprotection N-Boc-protected_aniline N-(tert-Butoxycarbonyl)- This compound Deprotected_aniline This compound N-Boc-protected_aniline->Deprotected_aniline Deprotection Acid Strong Acid (e.g., TFA, HCl)

Caption: Workflow for the acidic deprotection of N-Boc-3-bromo-2-chloroaniline.

Protocol 2: N-Boc Deprotection of N-(tert-Butoxycarbonyl)-3-bromo-2-chloroaniline [7]

  • Dissolution: Dissolve the N-Boc protected this compound (1.0 equiv.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aniline.

The Benzyloxycarbonyl (Cbz) Group: A Versatile Alternative

The Cbz group is another widely utilized protecting group for amines, offering a different orthogonality compared to the Boc group.[10][11]

Application of the Cbz Protecting Group

The Cbz group is typically introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl) under basic conditions.[12]

Cbz_Protection This compound This compound N-Cbz-protected_aniline N-(Benzyloxycarbonyl)- This compound This compound->N-Cbz-protected_aniline Protection CbzCl_Base Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃)

Caption: Workflow for Cbz protection of this compound.

Protocol 3: N-Cbz Protection of this compound [13]

  • Dissolution: Suspend this compound (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and an aqueous solution of a base (e.g., 1 M Na₂CO₃).

  • Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.

Removal of the Cbz Protecting Group

The classical method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). However, this method carries a significant risk of hydrodehalogenation, leading to the loss of the bromo and/or chloro substituents.[14][15] Therefore, for substrates like this compound, alternative, non-reductive cleavage methods are highly recommended.

A recently developed mild and efficient method for Cbz deprotection that is compatible with aryl halides involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[16][17] This system has been shown to be tolerant of various functional groups, including halogens.[16]

Cbz_Deprotection N-Cbz-protected_aniline N-(Benzyloxycarbonyl)- This compound Deprotected_aniline This compound N-Cbz-protected_aniline->Deprotected_aniline Deprotection AlCl3_HFIP AlCl₃, HFIP

Caption: Chemoselective deprotection of N-Cbz-3-bromo-2-chloroaniline.

Protocol 4: Chemoselective N-Cbz Deprotection of N-(Benzyloxycarbonyl)-3-bromo-2-chloroaniline [16]

  • Dissolution: Dissolve the N-Cbz protected this compound (1.0 equiv.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃, 3.0 equiv.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with water.

  • Purification: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate and extract with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aniline.

Comparative Summary and Strategic Selection

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Considerations for this compound
Boc Boc₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)Stable to bases, nucleophiles, and catalytic hydrogenation. Deprotection is mild towards aryl halides.
Cbz Cbz-Cl, Base (e.g., Na₂CO₃)Catalytic Hydrogenolysis (risk of dehalogenation) or AlCl₃/HFIP (chemoselective)Stable to acidic and basic conditions. Catalytic hydrogenolysis is not recommended. The AlCl₃/HFIP method provides excellent orthogonality.[16]

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-defined protecting group strategy for the amino functionality. Both the Boc and Cbz groups offer robust protection, yet their application and removal must be carefully considered in the context of the halogenated aromatic ring. For general purposes where subsequent reactions are not strongly acidic, the Boc group provides a reliable and straightforward approach. When orthogonality to acid-labile groups is required, the Cbz group, coupled with a chemoselective deprotection method such as the AlCl₃/HFIP protocol, presents a powerful alternative that preserves the integrity of the valuable bromo and chloro substituents. The protocols and strategic considerations outlined in this guide are intended to empower researchers to confidently navigate the synthetic challenges associated with this important building block.

References

  • Chinnappan, A., & Kim, H. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)₂O at room temperature.
  • Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones are readily prepared from the bis-carbamate protected piperazine-2-carboxylic acids and serve as orthogonally protected piperazines from which a variety of 2-substituted piperazines can be prepared.
  • Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available from: [Link]

  • Zhang, C. L., Zhang, D. F., Huang, H. H., et al. (2012). A facile protocol for N-Cbz protection of amines in PEG-600. Chinese Chemical Letters, 23(7), 789-792.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. (2025). BenchChem.
  • Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine. (2025). BenchChem.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2006). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Tetrahedron Letters, 47(34), 6047-6050.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sajiki, H., Kume, A., Hattori, K., & Hirota, K. (2002). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, 67(22), 7651–7657.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-236.
  • Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
  • Miranda, L. P., & Alewood, P. F. (2000). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 55(3), 217-226.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). BenchChem.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.
  • Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. (2007). Tetrahedron Letters, 48(42), 7407-7410.
  • Cbz Protection - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). Organic Letters, 6(26), 4841-4844.
  • Bartoli, G., Di Antonio, G., Giovannini, R., Giuli, S., & Lanari, S. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(18), 4236.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. r/Chempros.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis. (2024). Ketone Pharma.
  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 53(20), 11849–11858.
  • Goud, B. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129997.
  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2011). Central European Journal of Chemistry, 9(4), 685-692.

Sources

Troubleshooting & Optimization

minimizing byproduct formation in the synthesis of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in the development of pharmaceuticals and agrochemicals, 3-Bromo-2-chloroaniline presents a significant synthetic challenge: controlling the formation of isomeric byproducts. Achieving high purity of the target molecule is critical for downstream applications, making a robust and selective synthesis protocol essential.

This technical support guide, designed for chemists and drug development professionals, provides in-depth, field-tested solutions to common issues encountered during the synthesis of this compound. We will explore the mechanistic underpinnings of byproduct formation and offer detailed, evidence-based protocols to maximize the yield and purity of your desired product.

Direct bromination of 2-chloroaniline is often the most intuitive approach. However, it is fraught with challenges related to regioselectivity due to the competing directing effects of the activating amino group and the deactivating chloro group. This section addresses how to manage these effects.

Frequently Asked Questions (FAQs)

Q1: What are the major byproducts when directly brominating 2-chloroaniline?

The primary byproducts are other constitutional isomers, principally 4-Bromo-2-chloroaniline and 6-Bromo-2-chloroaniline. Due to the strong activating nature of the amine, poly-brominated species, such as 2,4,6-tribromoaniline derivatives, can also form if the reaction conditions are not carefully controlled.[1][2]

Q2: Why is direct bromination of 2-chloroaniline often unselective?

The lack of selectivity arises from the electronic properties of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The chlorine atom (-Cl) is deactivating but also an ortho, para-director. The combination of these effects leads to a mixture of products, as bromination can occur at multiple positions.

Q3: How can I improve the regioselectivity to favor the 3-bromo isomer?

The most effective strategy is to temporarily "tame" the highly activating amino group by converting it into an acetamido group (-NHCOCH₃). This is achieved through acetylation.[3][4] The acetamido group is still an ortho, para-director, but it is significantly less activating than a free amino group. This moderation allows for more controlled and selective bromination. The bulky nature of the acetyl group also sterically hinders the ortho positions (positions 2 and 6), further promoting substitution at the desired para position relative to the acetamido group (position 4 of the acetanilide), which corresponds to the 3-position of the final product after deprotection.[4]

Q4: Which brominating agent is most suitable?

While elemental bromine (Br₂) in a solvent like acetic acid is common, it can be aggressive and lead to over-bromination.[5] N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often preferred for substrates that are sensitive to oxidation or over-halogenation.[6] Using bromine chloride (BrCl), which can be generated in situ, is another effective method that can offer high selectivity.[5][7]

Q5: How does solvent choice impact byproduct formation?

Solvent polarity can significantly influence the regioselectivity of bromination, particularly when using reagents like NBS. Non-polar solvents may favor one isomer, while highly polar solvents can shift the product distribution.[6] For instance, studies on meta-substituted anilines have shown that bromination is highly selective in polar media like DMF or DMSO.[6] Therefore, solvent screening is a critical step in optimizing the reaction.

Troubleshooting Guide: Electrophilic Bromination

Issue 1: My final product is a mixture of 3-bromo, 5-bromo, and other isomers that are difficult to separate.

  • Underlying Cause: This is a classic regioselectivity problem caused by direct bromination of the unprotected 2-chloroaniline. The activating -NH₂ group directs bromination to its para position (C5) and ortho position (C3), while the -Cl group directs to its para position (C5). This competition inherently produces a mixture.

  • Solution: Implement a Protection-Bromination-Deprotection Strategy. By converting the amine to an acetanilide, you moderate its activating strength and introduce steric bulk, which favors bromination at the position para to the acetamido group. This leads predominantly to the desired 4-bromo-2-chloroacetanilide intermediate, which is then hydrolyzed to yield this compound with high purity.

Issue 2: I am observing significant amounts of di-brominated byproducts.

  • Underlying Cause: The free amino group in 2-chloroaniline is so strongly activating that it can facilitate a second bromination reaction, even with controlled stoichiometry. This is especially problematic when using highly reactive brominating agents like elemental bromine at elevated temperatures.[5]

  • Solution 1: Use a Protecting Group. As detailed above, converting the amine to an acetamide is the most robust solution. The reduced activation of the ring by the acetamido group significantly disfavors poly-bromination.[4]

  • Solution 2: Control Reaction Conditions. Ensure the reaction is run at a low temperature (e.g., below 20°C) and that the brominating agent is added slowly and portion-wise to maintain a low concentration at all times.[5] Use no more than 1.0 equivalent of the brominating agent.

Workflow: Synthesis via Acetyl Protection

This workflow outlines the recommended multi-step synthesis to achieve high regioselectivity.[4]

G cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection A 2-Chloroaniline B 2-Chloroacetanilide A->B Acetic Anhydride Acetic Acid C 4-Bromo-2-chloroacetanilide B->C NBS or BrCl Acetic Acid D This compound C->D Acid Hydrolysis (e.g., HCl, EtOH, Heat) G A 1-Bromo-2-chloro-3-nitrobenzene B Reaction Mixture A->B Add Fe Powder, HOAc, EtOH, H₂O C Crude Product in Organic Phase B->C 1. Neutralize (NaOH) 2. Filter 3. Extract (EtOAc) D Pure this compound C->D 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography

Sources

how to avoid over-halogenation in aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aniline Synthesis Technical Support Center.

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket: Preventing Over-Halogenation (Poly-substitution) in Aniline Derivatives.[1]

Introduction: Why Your Reaction is "Running Away"

If you are reading this, you likely attempted to halogenate an aniline derivative and ended up with a black tar or a mixture of di- and tri-halogenated products (e.g., 2,4,6-tribromoaniline) instead of the desired mono-substituted product.[1]

The Root Cause: The amino group (


) is an exceptionally powerful electron-donating group (EDG).[1] It activates the benzene ring so strongly via resonance (

effect) that the activation energy for Electrophilic Aromatic Substitution (EAS) drops precipitously.

Crucially, the introduction of the first halogen (e.g., bromine) does deactivate the ring inductively (


), but not enough  to overcome the massive activation provided by the amine. Consequently, the second and third halogenations occur almost as rapidly as the first, often leading to an uncontrollable "runaway" reaction.

Module 1: Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway difference between "Free Aniline" (Runaway) and "Controlled/Protected" pathways.

AnilineHalogenation Aniline Free Aniline (Highly Activated) Mono Mono-Halogenated (Still Activated) Aniline->Mono Fast (k1) Protected Acetanilide (Moderately Activated) Aniline->Protected Protection (Ac2O) Poly Poly-Halogenated (Unwanted Sludge) Mono->Poly Fast (k2 ≈ k1) Runaway Reaction MonoProt Mono-Halo Amide (Target Intermediate) Protected->MonoProt Controlled (k_slow) MonoProt->Poly Very Slow (k_stop) Final Target Mono-Aniline MonoProt->Final Deprotection

Caption: Figure 1. Kinetic comparison of free aniline runaway reaction vs. the protected acetanilide pathway.

Module 2: Strategic Troubleshooting (The "How-To")

We recommend three distinct strategies based on your substrate sensitivity and "Green Chemistry" requirements.

Strategy A: The "Green" Oxidative Route (Recommended)

Best for: High regioselectivity (para) and avoiding toxic elemental bromine.[1]

Instead of using ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


, use a combination of a halide salt (or hydrohalic acid) and an oxidant (Hydrogen Peroxide).[1][2][3][4] This generates the electrophile in situ at a controlled rate.
  • Mechanism:

    
    .
    
  • Why it works: The concentration of the active electrophile (

    
     equivalent) is kept low, preventing the "swarming" of the ring that leads to poly-halogenation.
    
  • Protocol: See Protocol 1 below.

Strategy B: The Reagent Switch (NBS/NCS)

Best for: Lab-scale synthesis (mg to g) and acid-sensitive substrates.[1]

Replace elemental halogens with N-Halosuccinimides (NBS for bromine, NCS for chlorine).[1]

  • Why it works: NBS provides a slow, steady release of bromine.[1] In polar aprotic solvents (DMF, Acetonitrile), it favors mono-substitution significantly better than

    
    .
    
  • Tip: Conducting this at

    
     to 
    
    
    
    further suppresses di-halogenation.[1]
Strategy C: The Classical Protection (Acetanilide)

Best for: Absolute certainty and steric control.

If you cannot afford any di-halogenated byproduct, you must protect the amine.

  • Why it works: Converting

    
     to 
    
    
    
    (acetanilide) reduces the electron density of the ring (oxygen withdraws density from nitrogen).[1] Furthermore, the bulky acetyl group blocks the ortho positions, forcing the halogen to the para position (steric hindrance).

Module 3: Detailed Experimental Protocols

Protocol 1: Oxidative Mono-Bromination (Green Chemistry)

Adapted from oxidative halogenation methodologies [1, 2].[1]

Reagents:

  • Substrate: Aniline derivative (1.0 eq)[1][5]

  • Bromine Source: Ammonium Bromide (

    
    ) (1.05 eq) or 
    
    
    
    (48%)[1]
  • Oxidant:

    
     (30% aq) (1.1 eq)[1]
    
  • Solvent: Acetic Acid (glacial) or Water (if substrate is soluble)[1]

Step-by-Step:

  • Dissolution: Dissolve the aniline (10 mmol) and

    
     (10.5 mmol) in Acetic Acid (20 mL).
    
  • Addition: Add

    
     (11 mmol) dropwise over 15–20 minutes at room temperature. Note: The reaction is exothermic; use a water bath if temp exceeds 40°C.
    
  • Monitoring: Stir for 30–60 minutes. Monitor via TLC. The color usually changes from colorless to orange/red and back to pale yellow as the active bromine is consumed.

  • Workup: Pour mixture into ice water. Neutralize with saturated

    
    .
    
  • Isolation: The mono-brominated product usually precipitates. Filter and wash with cold water.

Protocol 2: High-Selectivity NBS Bromination

Best for acid-sensitive substrates [3].[1][6]

Reagents:

  • Substrate: Aniline derivative (1.0 eq)[1][5]

  • Reagent: N-Bromosuccinimide (NBS) (1.0 eq)[1][5]

  • Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step:

  • Setup: Dissolve aniline in DMF (

    
     concentration) under inert atmosphere (
    
    
    
    ).
  • Cooling: Cool the solution to

    
     (ice/salt bath).
    
  • Addition: Dissolve NBS in a minimal amount of DMF and add it dropwise over 30 minutes. Do not dump NBS in as a solid; high local concentration causes poly-halogenation.[1]

  • Quench: Once TLC shows consumption of starting material, dilute with water and extract with Ethyl Acetate.[1]

Module 4: Troubleshooting FAQs

SymptomDiagnosisCorrective Action
Black Tar / Polymerization Oxidation of the aniline ring.[1] Reaction is too vigorous.1. Lower temperature (

).2. Switch from

to NBS.3. Protect the amine (Strategy C).
Mixture of Ortho/Para Lack of steric control.Use Strategy C (Acetylation). The acetyl group blocks ortho, yielding >95% para product.[1]
Di-halogenation (approx. 10-20%) Excess reagent or poor mixing.[1]1. Ensure strict stoichiometry (0.95 eq of halogen).2. Add reagent slower (high dilution).3. Use the Oxidative method (Protocol 1).
Reaction Stalls Substrate is protonated (Anilinium ion).[1]If using strong acid (HBr/H2SO4), the amine becomes

(meta-director/deactivator).[1] Buffer the solution with Sodium Acetate to maintain free amine.

Module 5: Advanced Decision Logic

Use this flow to select your method.

DecisionTree Start Start: Aniline Halogenation Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is strict Para-selectivity required? Q1->Q2 No MethodA Method: NBS in DMF (-10°C) Q1->MethodA Yes MethodB Method: Protection (Acetanilide) Q2->MethodB Yes (Need >98% Para) MethodC Method: Oxidative (H2O2/HBr) Q2->MethodC No (Green/Scale-up preferred)

Caption: Figure 2. Decision matrix for selecting the optimal halogenation strategy.

References

  • Kerrebroeck, R. V., et al. (2022).[1][2] "Bromide Oxidation: A Safe Strategy for Electrophilic Brominations."[2] European Journal of Organic Chemistry.[2] Link[1]

  • Venkateswarlu, Y., et al. (2004).[1] "Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH." Synthetic Communications. Link[1]

  • Gilow, H. M., & Burton, D. E. (1981).[1] "Bromination of anilines with N-bromosuccinimide." The Journal of Organic Chemistry. Link

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for EAS mechanism/Activation Energy).

Sources

Technical Support Center: Purification of Crude 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-2-chloroaniline is a vital building block in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring an aniline core substituted with two different halogens, makes it a versatile intermediate for creating complex target molecules. However, the synthesis, typically a reduction of 1-bromo-2-chloro-3-nitrobenzene, often yields a crude product contaminated with starting materials, reaction byproducts, and isomeric impurities.[1][2] Achieving high purity (>99%) is critical for subsequent synthetic steps where impurities can lead to unwanted side reactions, complex product mixtures, and low yields.

This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering challenges in the purification of crude this compound. It combines theoretical principles with practical, field-proven protocols to help you diagnose issues and achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. For the common synthesis involving the reduction of 1-bromo-2-chloro-3-nitrobenzene, the primary impurities include:

  • Unreacted Starting Material: Residual 1-bromo-2-chloro-3-nitrobenzene is a common contaminant if the reduction reaction does not go to completion.

  • Isomeric Byproducts: Impurities in the starting nitro compound or side reactions during its synthesis can lead to other bromo-chloro-aniline isomers in the final crude product.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form highly colored, often polymeric, impurities. This is a common cause of the off-white, yellow, or brown coloration of the crude product.[3]

  • Residual Reagents: Depending on the reducing agent used (e.g., SnCl2 or Iron), inorganic salts can contaminate the product if the aqueous workup is incomplete.[1][2]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white or pale yellow crystalline solid.[1][2] Significant deviation towards yellow or brown indicates the presence of oxidation products or other chromophoric impurities. The reported melting point is in the range of 31-33 °C.[2] A broad melting range or a value significantly below this suggests the presence of impurities, which depress and broaden the melting point.[4]

Q3: What are the critical safety precautions for handling this compound?

A3: this compound is a hazardous chemical and must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Q4: How can I reliably assess the purity of my sample?

A4: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude mixture and to monitor the progress of column chromatography.

  • Melting Point Analysis: A sharp melting point within the literature range (31-33 °C) is a good indicator of high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known. For this compound, you should expect three distinct signals for the aromatic protons and a broad singlet for the -NH₂ protons in the ¹H NMR spectrum.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area percent) and is highly sensitive to minor impurities.

Purification Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My final product is a persistent oil or a waxy, low-melting solid, not the expected crystalline material.

  • Possible Cause 1: Residual Solvent. Even after rotary evaporation and high vacuum, solvents with higher boiling points (like ethyl acetate or residual petroleum ether) can remain trapped in the product, preventing crystallization.

  • Solution 1:

    • Re-dissolve and Co-evaporate: Dissolve the oily product in a low-boiling solvent like dichloromethane (DCM) or diethyl ether.

    • Concentrate: Remove the solvent on a rotary evaporator. The lower-boiling solvent will form an azeotrope with the trapped higher-boiling solvent, aiding its removal.

    • High Vacuum: Place the flask on a high-vacuum line for several hours to remove the last traces of solvent. Gentle heating (e.g., a 30 °C water bath) can assist this process, but be careful not to exceed the product's melting point.

  • Possible Cause 2: High Impurity Load. A significant amount of impurities can act as a eutectic mixture, depressing the melting point to below room temperature and preventing the lattice structure from forming.

  • Solution 2:

    • Assess Purity: Run a TLC or a crude ¹H NMR to estimate the level of contamination.

    • Re-purify: If the impurity load is high, direct crystallization is unlikely to succeed. The product must be re-subjected to column chromatography to remove the bulk of the impurities before attempting crystallization.[1]

Problem 2: My product is distinctly yellow or brown, even after column chromatography.

  • Possible Cause 1: Oxidation on Silica Gel. Anilines can be sensitive to the acidic nature of standard silica gel, leading to degradation and oxidation during long exposure on a column. This is exacerbated by slow elution.

  • Solution 1:

    • Use Deactivated Silica: Before preparing the column, treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v of the total solvent volume). This neutralizes acidic sites on the silica surface, minimizing product degradation.

    • Expedite Chromatography: Use flash chromatography with positive air pressure rather than gravity chromatography to minimize the residence time of the compound on the column.

  • Possible Cause 2: Air Oxidation. The product may have oxidized during workup or storage.

  • Solution 2:

    • Charcoal Treatment: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture gently for 5-10 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal. The charcoal adsorbs the colored, highly conjugated impurities.

    • Recrystallize Immediately: Proceed with recrystallization immediately after the charcoal treatment and dry the final product under an inert atmosphere (e.g., nitrogen).

Problem 3: Column chromatography results in poor separation of my product from an impurity.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no movement from the baseline.

  • Solution 1:

    • Systematic TLC Analysis: Before running the column, systematically test different solvent systems using TLC. The ideal system should provide a retention factor (Rf) of ~0.25-0.35 for the desired product and maximize the separation (ΔRf) between it and the key impurities.

    • Solvent System Optimization: A common starting point for this compound is a mixture of petroleum ether (or hexanes) and ethyl acetate.[1][7] Try varying the ratio (e.g., from 50:1 to 10:1 Pet. Ether:EtOAc) to achieve optimal separation. If separation is still poor, consider adding a third solvent, such as dichloromethane, to modulate polarity.

  • Possible Cause 2: Column Overloading or Poor Packing. Too much crude material for the column size or an improperly packed column (with cracks or channels) will lead to broad bands and poor resolution.

  • Solution 2:

    • Adhere to Loading Ratios: A general rule for flash chromatography is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for moderately difficult separations.

    • Proper Packing Technique: Ensure the column is packed uniformly without air bubbles. A "slurry packing" method, where the silica is mixed with the initial eluent and poured into the column, is generally most effective. Gently tap the column as the silica settles to ensure a tightly packed bed.

Problem 4: I can't get my product to recrystallize, or the purity doesn't improve after recrystallization.

  • Possible Cause 1: Wrong Solvent Choice. The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Solution 1:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and their boiling points (see Table 2). Use small amounts (e.g., 10-20 mg) for these tests.

    • Consider a Two-Solvent System: If a single ideal solvent cannot be found, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Possible Cause 2: Cooling Too Rapidly or Insufficient Supersaturation. Rapid cooling promotes the formation of small, impure crystals or causes the product to "oil out."

  • Solution 2:

    • Slow Cooling: After dissolving the compound at high temperature, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.

    • Concentrate the Solution: If no crystals form, it may be because the solution is not saturated enough. Gently heat the solution to evaporate some of the solvent and then repeat the slow cooling process.

Data & Protocols

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅BrClN[5]
Molecular Weight206.47 g/mol [5]
AppearanceOff-white to pale yellow solid[1][2]
Melting Point31-33 °C[2]
pKa1.58 ± 0.10 (Predicted)[2]
Key IR Peaks (cm⁻¹)~3300-3500 (N-H stretch), ~1450-1600 (C=C ring stretch)[7]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExample SolventBoiling Point (°C)Notes
AlcoholsEthanol, Isopropanol78, 82Good for moderately polar compounds.[7]
HydrocarbonsHeptane, Hexane98, 69Good "poor" solvents for two-solvent systems with EtOAc or DCM.[8]
EstersEthyl Acetate77Often used in the synthesis workup; may be difficult to remove.[1][7]
HalogenatedDichloromethane (DCM)40Low boiling point, easy to remove.
EthersDiethyl Ether35Very volatile, use with caution.

Table 3: Example TLC & Column Chromatography Solvent Systems

System (v/v)PolarityTypical Application
95:5 Hexane:EtOAcLowEluting non-polar impurities.
20:1 Pet. Ether:EtOAcLow-MediumGood starting point for eluting the product.[1][7]
10:1 Pet. Ether:EtOAcMediumIncreases elution speed of the product.[1]
8:2 Hexane:DCMLow-MediumAlternative non-ester system to avoid hydrolysis.
Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC (e.g., 20:1 Petroleum Ether:Ethyl Acetate). The target compound should have an Rf of ~0.3.[1]

  • Column Preparation: Slurry pack a glass column with silica gel in the chosen eluent. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply positive pressure (using a bellows or regulated air line). Begin collecting fractions.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior screening (e.g., Isopropanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual inorganic salts), perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum.

Visualization of Workflows

Purification_Decision_Tree start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check is_colored Is Product Highly Colored? purity_check->is_colored Crude impurity_type What is the Impurity Profile? is_colored->impurity_type No charcoal Activated Charcoal Treatment is_colored->charcoal Yes column Flash Column Chromatography impurity_type->column Multiple / Polar Impurities recrystallize Recrystallization impurity_type->recrystallize Minor / Non-polar Impurities charcoal->column reassess Re-assess Purity column->reassess recrystallize->reassess final_product Pure Product (Verify Purity) reassess->column Purity < 99% reassess->final_product Purity > 99%

Caption: Decision tree for selecting a purification strategy.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent via TLC pack 2. Slurry Pack Column tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Pure Product evap->product

Sources

optimizing reaction conditions for the synthesis of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the direct electrophilic bromination of 2-chloroaniline. However, achieving high regioselectivity for the 3-position is challenging due to the directing effects of the amino (-NH2) and chloro (-Cl) groups, which favor substitution at the ortho and para positions. An alternative, often higher-yielding route, involves the reduction of 1-bromo-2-chloro-3-nitrobenzene.[1]

Q2: Which brominating agent is better: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

Both NBS and elemental bromine are effective for brominating anilines.[2]

  • N-Bromosuccinimide (NBS): Often preferred for its ease of handling as a crystalline solid and its ability to provide a low, steady concentration of electrophilic bromine, which can help minimize over-bromination.[3] It is particularly useful for activated aromatic rings.[2][4]

  • Elemental Bromine (Br₂): A powerful brominating agent, but it is a volatile, corrosive liquid that requires careful handling. It can lead to polybromination if not used in precise stoichiometric amounts and under controlled conditions.[3]

For selective synthesis, NBS in a suitable solvent often provides better control over the reaction.

Q3: How does the choice of solvent impact the reaction?

The solvent plays a critical role in modulating the reactivity of the brominating agent and influencing the regioselectivity of the reaction.

  • Polar Solvents (e.g., Acetic Acid, Water): Can increase the rate of reaction but may also promote the formation of byproducts. Polar solvents can help to break the bromine-bromine bond, increasing the concentration of the electrophile.[5][6]

  • Non-polar Solvents (e.g., Carbon Tetrachloride, Benzene): Tend to slow down the reaction but can offer higher selectivity by minimizing the dissociation of the brominating agent.[5][7]

The choice often involves a trade-off between reaction rate and selectivity, requiring empirical optimization.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether or hexane) to separate the starting material, product, and any potential byproducts.[1] Visualizing the spots under UV light will show the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Possible CauseRecommended SolutionScientific Rationale
Incomplete Reaction 1. Extend Reaction Time: Continue monitoring by TLC until the starting material is consumed. 2. Increase Temperature: Cautiously increase the reaction temperature in small increments (5-10°C). 3. Reagent Purity: Ensure the purity and activity of the brominating agent (NBS can decompose over time).Electrophilic aromatic substitution is sensitive to reaction kinetics. Insufficient time or activation energy can lead to an incomplete reaction.[8]
Side Product Formation 1. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0°C or below) to improve selectivity. 2. Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. 3. Protecting Group: Consider protecting the highly activating amino group as an acetanilide to reduce its directing influence and prevent over-bromination.[9]The high reactivity of the aniline ring can lead to multiple brominations or the formation of undesired isomers.[10] Controlling the reaction kinetically (lower temperature, slow addition) favors the desired product.
Product Loss During Workup 1. Optimize Extraction: Ensure the aqueous layer is at the correct pH to keep the aniline product in the organic phase. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate).[1] 2. Careful Purification: Use an appropriate eluent system for column chromatography to ensure good separation without excessive band broadening.[1]This compound has some aqueous solubility, and improper extraction can lead to significant losses. Purification via column chromatography requires careful selection of conditions to avoid co-elution with impurities.
Problem 2: Poor Regioselectivity (Formation of Isomeric Byproducts)

The primary isomeric byproduct is often 5-bromo-2-chloroaniline, along with di-brominated species.

Possible CauseRecommended SolutionScientific Rationale
Dominant Directing Effects 1. Amine Protection: Convert the aniline to an acetanilide before bromination. The bulkier acetamido group sterically hinders the ortho positions (positions 3 and 5) and deactivates the ring slightly, allowing for more controlled substitution.[9][11] The protecting group is removed by hydrolysis in the final step.[9]The -NH₂ group is a powerful ortho-, para-director. The -Cl group is also an ortho-, para-director but is a deactivator. The combination strongly favors substitution at positions 4 and 6. Protecting the amine moderates this powerful directing effect.[12]
Reaction Conditions 1. Solvent Screening: Test different solvents (e.g., acetic acid, acetonitrile, dichloromethane) to find the optimal balance for selectivity. The regioselectivity can be highly dependent on solvent polarity.[4] 2. Solid-State Reaction: In some cases, solid-state bromination with NBS can yield exclusively nuclear brominated products with high selectivity.[8]The solvent can influence the nature of the electrophilic bromine species and the transition state energies for substitution at different positions.
Problem 3: Formation of Di- or Poly-brominated Products
Possible CauseRecommended SolutionScientific Rationale
Incorrect Stoichiometry 1. Precise Equivalents: Use exactly 1.0 equivalent of the brominating agent relative to the 2-chloroaniline. 2. Slow Addition at Low Temp: Add the brominating agent slowly to a cooled solution of the aniline to maintain a low instantaneous concentration of the electrophile.The aniline ring is highly activated, and any excess brominating agent will quickly react to form di- and tri-brominated products.[5][6] Maintaining a low temperature and slow addition rate helps to control the reaction and favor mono-substitution.

Experimental Protocols & Data

Optimized Reaction Conditions Summary

The following table summarizes conditions for two common synthetic routes.

RouteStarting MaterialReagentsSolventConditionsYieldReference
A: Reduction 1-Bromo-2-chloro-3-nitrobenzeneSnCl₂, or Iron powder/Acetic AcidEthanol/WaterReflux or RT, 3-16h55-100%[1]
B: Direct Bromination 2-ChloroanilineN-Bromosuccinimide (NBS)Acetic AcidRoom Temp, 30 minVariable[13]
Protocol 1: Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene

This protocol is based on a high-yielding literature procedure.[1]

  • Setup: To a round-bottom flask, add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), ethanol (10 volumes), acetic acid (1.3 volumes), and water (2.6 volumes).

  • Addition: While stirring at room temperature, add iron powder (3.0 eq) in portions to manage any exotherm.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours. Monitor the reaction by TLC (10:1 petroleum ether/ethyl acetate).

  • Workup: Once the starting material is consumed, carefully neutralize the mixture with a 5N NaOH solution.

  • Extraction: Extract the mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (10:1 petroleum ether/ethyl acetate) to afford the pure product.[1]

Visualizations

Logical Workflow: Troubleshooting Low Yield

The following diagram outlines a decision-making process for troubleshooting low product yield.

TroubleshootingWorkflow start Low Yield Observed check_tlc Analyze TLC Plate (Co-spot with SM) start->check_tlc sm_present Starting Material (SM) Remains? check_tlc->sm_present streaking Streaking or Many Spots Observed? check_tlc->streaking clean_spot Clean Product Spot, but Low Mass? check_tlc->clean_spot solution_incomplete Incomplete Reaction: 1. Extend Reaction Time 2. Increase Temperature sm_present->solution_incomplete Yes solution_side_reactions Side Reactions: 1. Lower Temperature 2. Slow Reagent Addition 3. Use Protecting Group streaking->solution_side_reactions Yes solution_workup_loss Workup/Purification Loss: 1. Optimize Extraction pH 2. Check Column Loading/Eluent clean_spot->solution_workup_loss Yes end_node Optimized Synthesis solution_incomplete->end_node solution_side_reactions->end_node solution_workup_loss->end_node Mechanism sub 2-Chloroaniline intermediate Arenium Ion Intermediate (Resonance Stabilized) sub->intermediate Electrophilic Attack reagent + Br+ product This compound intermediate->product Deprotonation byproduct + H+

Caption: Electrophilic substitution mechanism.

References

  • Multi-Step Bromoaniline Synthesis Guide. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • US Patent for Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991, November 26). Google Patents.
  • Suggest a mechanism for the bromination of aniline. (n.d.). Homework.Study.com. Retrieved January 30, 2026, from [Link]

  • EP Patent for Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992, August 26). Google Patents.
  • trans-3-Bromo-2-chloroindan-1-one. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Multistep Synthesis of 2-Chloro-4-Bromoaniline. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • CN Patent for Preparation method of bromoaniline. (2013, March 27). Google Patents.
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024, September 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Bromination of Aniline. (2022, December 22). YouTube. Retrieved January 30, 2026, from [Link]

  • Active/inactive aromatic ring bromination. (2022, April 8). Chemia. Retrieved January 30, 2026, from [Link]

  • Mechanism for para-bromination of active aniline. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Bromination of Aniline (video). (n.d.). Khan Academy. Retrieved January 30, 2026, from [Link]

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024, August 2). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the pivotal role of solvents in modulating the reactivity of 3-Bromo-2-chloroaniline. Our goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions, enhance yields, and improve product purity.

Part 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common initial queries and establishes a baseline understanding of the substrate and solvent dynamics.

Q1: What are the primary reactive sites of this compound and how does its structure influence its reactivity?

Answer: this compound possesses three primary sites for reactivity, and understanding their interplay is crucial for reaction design:

  • The Aromatic Ring: The benzene ring is substituted with two halogens (Br and Cl) and an amine (-NH₂) group. The amine is a powerful activating group that directs electrophiles to the ortho and para positions. Conversely, the halogens are deactivating groups but also ortho, para-directors.

  • The Halogen Atoms (Br and Cl): Both bromine and chlorine can act as leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions. The C-Br bond is weaker than the C-Cl bond, often making bromide the better leaving group. However, the higher electronegativity of chlorine can better stabilize the negative charge in the rate-determining transition state of an SNAr reaction, a factor that can sometimes favor Cl displacement.[1]

  • The Amine Group (-NH₂): The lone pair on the nitrogen atom makes the amine group nucleophilic and basic. It can undergo acylation, alkylation, and diazotization. This inherent nucleophilicity can lead to self-condensation or other side reactions if not properly managed.

A critical point of expertise is recognizing that the electron-donating nature of the amine group increases the electron density of the aromatic ring, which fundamentally disfavors traditional SNAr reactions that require an electron-poor ring.[2] Therefore, achieving successful SNAr on this substrate often requires forcing conditions (high temperature) or specialized catalytic systems.

Q2: My starting material, this compound, has poor solubility in my chosen reaction solvent. What's the best course of action?

Answer: This is a common and critical issue that stalls many reactions before they begin. The principle of "like dissolves like" is your primary guide. This compound is a moderately polar molecule.

  • Problem: You are using a nonpolar solvent like hexane or toluene.

  • Causality: Nonpolar solvents cannot effectively solvate the polar C-N, C-Cl, and C-Br bonds or the N-H bonds capable of hydrogen bonding.

  • Solution Strategy:

    • Switch to a Polar Aprotic Solvent: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate offer a moderate increase in polarity and are often sufficient. For reactions involving ionic reagents (e.g., sodium or potassium salts of nucleophiles), you will need highly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[3]

    • Consider a Solvent Mixture: A mixture of a nonpolar solvent (to dissolve a nonpolar reactant) and a polar co-solvent can sometimes be effective.

    • Gentle Heating: Increasing the temperature will increase the solubility of most solids. Ensure this is compatible with the stability of your reactants.

If solubility issues persist even in polar solvents, it may indicate impurities in your starting material. Consider purification by recrystallization before proceeding.

Q3: How do I choose between a polar protic and a polar aprotic solvent for my reaction?

Answer: This choice is one of the most consequential decisions in your experimental design. The distinction lies in their ability to hydrogen bond.

Solvent ClassKey CharacteristicsCommon ExamplesPrimary Impact on this compound Reactions
Polar Protic Contain O-H or N-H bonds; can act as H-bond donors.Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH)Stabilizes anions (nucleophiles) heavily through H-bonding, creating a "solvent cage" that significantly reduces their reactivity . Generally disfavored for SNAr reactions.[4][5]
Polar Aprotic Have large dipole moments but no O-H or N-H bonds. Cannot donate H-bonds.DMSO, DMF, Acetonitrile (MeCN), AcetoneSolvates cations well but leaves anions (nucleophiles) "naked" and highly reactive . Ideal for accelerating SNAr and other bimolecular reactions.[4][5]
Nonpolar Low dielectric constants and small dipole moments.Hexane, Toluene, Benzene, Diethyl EtherPrimarily used to dissolve nonpolar reactants. Generally poor choices for reactions involving polar or ionic species.

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common, yet challenging, reaction for this substrate. This section provides a logical framework for diagnosing and solving common issues.

G start SNAr Reaction Issue low_yield Low Conversion / Slow Rate start->low_yield side_products Multiple Side Products start->side_products no_reaction No Reaction start->no_reaction cause1 Cause: Insufficient Reaction Energy low_yield->cause1 cause2 Cause: Nucleophile Deactivation low_yield->cause2 cause4 Cause: Reaction at -NH2 Group side_products->cause4 cause3 Cause: Wrong Solvent Polarity/Type no_reaction->cause3 solution1 Solution: - Increase Temperature - Switch to high-boiling polar aprotic solvent (DMSO, NMP) cause1->solution1 solution2 Solution: - Switch from Protic (e.g., EtOH) to Polar Aprotic (e.g., DMF) - Use a phase-transfer catalyst cause2->solution2 solution3 Solution: - Use Polar Aprotic solvent to stabilize Meisenheimer complex - Ensure anhydrous conditions cause3->solution3 solution4 Solution: - Protect amine group (e.g., acetylation) - Use a non-basic solvent cause4->solution4

Caption: Troubleshooting workflow for SNAr reactions.

Q4: My SNAr reaction is not working. I see only starting material even after 24 hours at elevated temperatures. What is the most likely solvent-related culprit?

Answer: Assuming your reagents are pure, the cause is almost certainly improper stabilization of the reaction's transition state.

  • Causality: The mechanism of an SNAr reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is paramount to the overall reaction rate. If the solvent cannot adequately stabilize this charge, the activation energy will be prohibitively high.

  • Troubleshooting Protocol:

    • Identify Your Solvent: Are you using a nonpolar (Toluene, Hexane) or a borderline polar aprotic solvent (THF, DCM)? These are often insufficient.

    • Switch to a Highly Polar Aprotic Solvent: The gold standard for SNAr reactions is DMSO or DMF . Their ability to stabilize the delocalized negative charge of the Meisenheimer complex dramatically lowers the activation energy.

    • Ensure Anhydrous Conditions: Water is a protic molecule that can deactivate your nucleophile. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Q5: I am getting a mixture of products, suggesting the nucleophile is attacking both the bromine and chlorine positions. Can solvent choice improve regioselectivity?

Answer: While the inherent electronic and steric factors of the substrate are the primary drivers of regioselectivity, the solvent can exert a subtle but meaningful influence.

  • Causality: The choice between C-Br and C-Cl cleavage depends on a delicate balance between bond strength (C-Br is weaker) and the stability of the transition state leading to each product. A highly organized and charge-stabilizing solvent environment can amplify small differences in the activation energies for the two pathways.

  • Expert Insight:

    • Polar Aprotic Solvents (DMSO, DMF): By strongly solvating the transition state, these solvents can enhance the inherent electronic preferences of the reaction, often leading to cleaner product profiles.

    • Less Polar Solvents (THF, Dioxane): In a less stabilizing environment, the reaction may become less selective, and the outcome might be governed more by raw bond strength, potentially favoring cleavage of the weaker C-Br bond.

    • Recommendation: To maximize selectivity, begin with a high-polarity aprotic solvent like DMSO. If selectivity remains poor, a systematic screen of other aprotic solvents (e.g., NMP, Sulfolane) may be warranted.

Part 3: Experimental Protocol & Workflow Visualization

This section provides a practical, step-by-step guide for a representative reaction, highlighting the critical function of the solvent at each stage.

Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol demonstrates a common cross-coupling reaction where solvent choice is critical for catalyst activity and solubility.

1. Reaction Setup & Solvent Selection:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).
  • Add a strong, non-nucleophilic base, such as Sodium tert-butoxide (NaOtBu, 1.4 equiv).
  • Solvent Rationale: Evacuate and backfill the flask with Argon three times. Add anhydrous Toluene or Dioxane via syringe. These are common solvents for Buchwald-Hartwig reactions as they are relatively non-polar and aprotic, preventing interference with the catalytic cycle, while possessing a high enough boiling point for thermal reactions.

2. Reaction Execution:

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.
  • Solvent Rationale: The solvent acts as a heat transfer medium and must fully dissolve the catalyst, ligand, and substrates to ensure an efficient catalytic cycle. Poor solubility will lead to a stalled reaction.

3. Monitoring:

  • Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
  • Solvent Rationale: The TLC mobile phase (e.g., a mixture of Ethyl Acetate and Hexane) is a carefully chosen solvent system designed to separate the non-polar starting material from the more polar product.

4. Work-up & Extraction:

  • Cool the reaction to room temperature and quench with water.
  • Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate .
  • Solvent Rationale: Ethyl acetate is chosen for the extraction because it is immiscible with water and has a good affinity for the organic product, allowing it to be efficiently separated from the aqueous phase containing inorganic salts.[6][7]

5. Purification:

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  • Purify the crude product via flash column chromatography using a gradient of Hexane and Ethyl Acetate .
  • Solvent Rationale: The chromatography solvent system is optimized to exploit polarity differences, allowing for the separation of the desired product from unreacted starting materials and byproducts.

// Nodes setup [label="1. Reaction Setup\n(Reagents + Anhydrous Toluene)"]; reaction [label="2. Reaction\n(Heating @ 80-110°C)"]; monitor [label="3. Monitoring\n(TLC with Hexane/EtOAc)"]; workup [label="4. Work-up & Extraction\n(Quench H2O, Extract with EtOAc)"]; purify [label="5. Purification\n(Column Chromatography)"]; product [label="Pure Product", shape=ellipse, fillcolor="#34A853"];

// Edges setup -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> reaction [label="Incomplete"]; workup -> purify; purify -> product; }

Caption: Experimental workflow for a cross-coupling reaction.

Part 4: Safety & Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable.

  • Primary Hazards: this compound is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), safety glasses or goggles, and a lab coat.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[9]

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]

  • Reddit. (2021). How does the solvent affect reaction rate?. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • International Research Journal of Pure and Applied Chemistry. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • PubMed. (n.d.). Spectroscopic investigations of solvent effect on chiral interactions. [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • PubChem. (n.d.). Benzenamine, ar-bromo-ar-chloro-. [Link]

Sources

Technical Support Center: Troubleshooting Tar Formation in Aniline Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing aniline halogenation reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with tar formation during the synthesis of halogenated anilines. Here, we delve into the root causes of this common issue and provide actionable troubleshooting strategies and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of my aniline halogenation, and why does it form?

A1: "Tar" is a colloquial term for the complex, often dark-colored, and intractable mixture of high-molecular-weight byproducts that can form during your reaction. In aniline halogenation, tar formation is primarily a result of two competing side reactions: oxidation and polymerization .

The amino group (-NH₂) on the aniline ring is highly activating, making the aromatic ring electron-rich and susceptible to electrophilic attack.[1][2][3] However, this high reactivity also makes aniline prone to oxidation, especially under acidic conditions or in the presence of strong halogenating agents. This oxidation can initiate polymerization, where aniline molecules react with each other to form polyaniline and other polymeric structures.[4][5][6] These polymers, along with other degradation products, constitute the tar that complicates purification and reduces the yield of your desired halogenated aniline.[7]

Q2: My reaction mixture turned dark brown/black immediately upon adding the halogenating agent. What happened?

A2: A rapid change to a dark color is a strong indicator of immediate and extensive oxidation and polymerization. This is often triggered by highly reactive halogenating agents or unsuitable reaction conditions. Aniline itself is susceptible to aerial oxidation, which can be accelerated by light and trace metals, leading to the formation of colored impurities like p-benzoquinone and polymeric byproducts.[7] The presence of a strong oxidizing agent in your halogenation reaction can significantly exacerbate this process.

Q3: I'm observing significant tar formation even at low temperatures. What could be the cause?

A3: While lower temperatures generally help control reaction rates, tar formation can still occur if other factors are not optimized.[8] Key contributors include:

  • Choice of Halogenating Agent: Some reagents are inherently more aggressive and prone to causing oxidation.

  • Solvent Effects: The solvent can influence the reactivity of both the aniline and the halogenating agent.[9]

  • Presence of Acid: Strong acidic conditions can protonate the aniline, but can also promote polymerization pathways.[4][5][10]

Q4: How can I effectively remove tar from my crude product?

A4: Removing tar can be challenging due to its complex and often insoluble nature. Here are a few common techniques:

  • Activated Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored, high-molecular-weight impurities.[11][12]

  • Column Chromatography: For smaller scale reactions, silica gel chromatography can separate the desired product from the tar.[12]

  • Acid-Base Extraction: Converting the halogenated aniline to its hydrochloride salt by washing with a dilute acid (e.g., 1 M HCl) can help separate it from non-basic, tarry impurities. The aniline can then be recovered by basification and extraction.[11]

  • Vacuum Distillation: For liquid products, vacuum distillation can be effective in separating the desired aniline from non-volatile tar.[11]

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving specific issues related to tar formation during aniline halogenation.

Issue 1: Excessive Tar Formation with Low Yield of Monohalogenated Product

Probable Cause: The high reactivity of the aniline ring leads to over-halogenation and competing polymerization side reactions.[1] The strong electron-donating nature of the amino group makes the aromatic ring extremely electron-rich, often leading to trisubstituted products and other byproducts if not controlled.[1][13]

Solutions:

  • Protect the Amino Group: The most effective strategy to moderate the reactivity of aniline is to protect the amino group, typically as an acetanilide.[1][8] This is achieved by reacting the aniline with acetic anhydride. The resulting amide group is still an ortho-, para- director but is less activating than the amino group, allowing for more controlled monohalogenation.[1] The protecting group can be removed by hydrolysis after the halogenation step.

    Experimental Protocol: Acetylation of Aniline

    • In a fume hood, dissolve aniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • Reflux the mixture for a short period.

    • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Choice of Halogenating Agent: Opt for milder and more selective halogenating agents. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often preferred over chlorine or bromine gas.[8][14][15]

  • Control Reaction Temperature: Lowering the reaction temperature can help slow down the reaction rate and minimize the formation of byproducts.[8][16]

Issue 2: Tar Formation Accompanied by a Mixture of Isomers

Probable Cause: The reaction conditions are not optimized for regioselectivity, leading to a mixture of ortho, para, and sometimes meta isomers, along with polymerization products. In highly acidic media, aniline can be protonated to form the anilinium ion, which is a meta-directing group.[2][17]

Solutions:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Acetonitrile has been shown to be an effective solvent for the selective chlorination of anilines with NCS.[18] Some studies have also explored the use of ionic liquids to achieve high regioselectivity.[19]

  • Catalyst Systems: For specific isomer requirements, consider specialized catalytic systems. For example, certain secondary ammonium salt organocatalysts can achieve high ortho-selectivity in the chlorination of anilines.[20]

  • pH Control: Carefully controlling the pH of the reaction medium is crucial. In strongly acidic solutions, the formation of the meta-directing anilinium ion can lead to a mixture of products.[2] Buffering the reaction or using non-acidic conditions (if the chosen halogenating agent allows) can improve selectivity.

Visualizing the Problem: The Path to Tar Formation

The following diagram illustrates the competing pathways in aniline halogenation that can lead to either the desired product or undesirable tar formation.

TarFormation Aniline Aniline DesiredProduct Halogenated Aniline Aniline->DesiredProduct Electrophilic Aromatic Substitution (Desired Pathway) OxidizedAniline Oxidized Intermediates (e.g., Aniline Radical Cation) Aniline->OxidizedAniline Oxidation (Side Reaction) Tar Tar (Polyaniline, etc.) Aniline->Tar Direct Polymerization HalogenatingAgent Halogenating Agent (X+) HalogenatingAgent->DesiredProduct HalogenatingAgent->OxidizedAniline Overhalogenation Over-halogenated Byproducts HalogenatingAgent->Overhalogenation DesiredProduct->Overhalogenation Further Halogenation OxidizedAniline->Tar Polymerization

Caption: Competing reaction pathways in aniline halogenation.

Issue 3: Difficulty in Reproducing a Tar-Free Reaction

Probable Cause: Subtle variations in experimental parameters can have a significant impact on the outcome of the reaction. This includes the purity of reagents and solvents, exposure to air and light, and the rate of addition of reagents.

Solutions:

  • Reagent Purity: Use freshly distilled aniline and high-purity solvents and reagents. Impurities in the starting materials can catalyze side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize aerial oxidation of the aniline.[7]

  • Slow Addition of Reagents: Add the halogenating agent slowly and in a controlled manner to maintain a low concentration and prevent localized overheating and rapid, uncontrolled reactions.[21]

  • Consistent Reaction Setup: Ensure consistent stirring speed, temperature control, and reaction time across all experiments.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting tar formation.

TroubleshootingWorkflow Start Problem: Tar Formation Observed Protect Protect Amino Group (e.g., Acetylation) Start->Protect Evaluate Evaluate Results Protect->Evaluate Reagent Change Halogenating Agent (e.g., to NCS/NBS) Temp Lower Reaction Temperature Reagent->Temp Solvent Optimize Solvent Temp->Solvent Inert Use Inert Atmosphere & Purified Reagents Solvent->Inert Inert->Evaluate Success Tar Minimized/ Yield Improved Evaluate->Reagent No Evaluate->Success Yes

Caption: A systematic approach to troubleshooting tar formation.

Summary of Key Parameters for Minimizing Tar Formation

ParameterRecommendationRationale
Aniline Reactivity Protect the amino group as an acetanilide.Moderates the activating effect of the amino group, preventing over-halogenation and side reactions.[1]
Halogenating Agent Use milder reagents like NCS or NBS.Reduces the likelihood of oxidation and improves selectivity.[8]
Temperature Conduct the reaction at lower temperatures (e.g., 0 °C to room temp.).Slows down reaction rates, minimizing byproduct formation.[8]
Solvent Choose a solvent that can moderate reactivity, such as acetonitrile.The solvent can influence the reaction pathway and selectivity.[9][18]
Atmosphere Perform the reaction under an inert atmosphere (N₂ or Ar).Prevents aerial oxidation of the highly reactive aniline.[7]
Reagent Addition Add the halogenating agent slowly and portion-wise.Maintains a low concentration of the reactive species, allowing for better control.[21]

By systematically addressing these factors, researchers can significantly reduce or eliminate tar formation, leading to cleaner reactions, higher yields, and easier purification of the desired halogenated anilines.

References
  • Stejskal, J., & Sapurina, I. (2005). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules, 38(24), 10123–10130. [Link]

  • Yeung, Y.-Y., & Hong, Y. (2015). Selective Halogenation Using an Aniline Catalyst. Angewandte Chemie International Edition, 54(34), 9918–9921. [Link]

  • Yeung, Y.-Y., & Hong, Y. (2015). Selective Halogenation Using an Aniline Catalyst. ResearchGate. [Link]

  • Wei, Y., et al. (2012). Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. Polymers, 4(1), 310–323. [Link]

  • Bicak, N., & A. S. Sarac. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 6025–6031. [Link]

  • AIP Publishing. (2018). Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. AIP Conference Proceedings. [Link]

  • MacDiarmid, A. G., et al. (1994). Thermochemistry and Kinetics of Chemical Polymerization of Aniline Determined by Solution Calorimetry. The Journal of Physical Chemistry, 98(18), 4882–4888. [Link]

  • Kappe, C. O., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(7), 849–863. [Link]

  • Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101–16105. [Link]

  • Pusztai, S., Dankházi, T., & Farsang, G. (2000). [The role of halogenation in the electro-oxidation of halogenated anilines in acetonitrile as the solvent]. Acta Pharmaceutica Hungarica, 70(3-6), 239–243. [Link]

  • Acosta-Guzmán, P., Garay, A., & Gamba-Sánchez, D. (2018). a) Selective halogenation using an aniline catalyst. b) Some examples. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

  • Sarpong, R., & Toste, F. D. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(18), 11696–11705. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Retrieved from [Link]

  • Mitch, W. A., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(1), 321–330. [Link]

  • Anjali Devi. (2020, September 24). Electrophilic substitution reactions of aniline. (Halogenation). [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Solvent controlled ortho‐C−H activation/halogenation of aniline. ResearchGate. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Retrieved from [Link]

  • Li, C.-J., & Chan, T.-H. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Green Chemistry, 14(6), 1545. [Link]

  • Wang, K., et al. (2020). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering, 5(2), 355–361. [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Science & Mechanization Research, 7(5), 209-210. [Link]

  • Davis, M. C. (2011). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 41(8), 1101–1105. [Link]

  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Testbook. Retrieved from [Link]

  • Daugulis, O., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 139(28), 9519–9522. [Link]

  • Liu, Y., & Houk, K. N. (2018). Mechanistic Insights for Aniline‐Catalyzed Halogenation Reactions. Angewandte Chemie International Edition, 57(42), 13867–13871. [Link]

  • Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Gasoline. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction mechanism in tar group components during the catalytic upgrading of gaseous tar. ResearchGate. [Link]

  • Rauch, R., & Hofbauer, H. (2003). Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. Progress in Thermochemical Biomass Conversion. [Link]

Sources

Technical Support Center: Stabilizing 3-Bromo-2-chloroaniline During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a substituted aniline, this compound is susceptible to degradation, which can compromise experimental outcomes and product purity. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the long-term stability of your this compound samples.

I. Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the storage of this compound.

Q1: My this compound, which was initially a white to off-white solid, has turned yellow/brown. What is causing this discoloration?

A1: The discoloration of this compound is a common indicator of degradation. Anilines, as a class of aromatic amines, are prone to oxidation, especially when exposed to air (oxygen) and light.[1] The amino group (-NH₂) is susceptible to oxidation, leading to the formation of colored impurities such as nitroso, nitro, and polymeric compounds. This process is often accelerated by exposure to UV radiation and elevated temperatures.

Q2: Can I still use my discolored this compound for my experiments?

A2: It is strongly advised against using discolored material without purification and re-analysis. The presence of degradation products can lead to unpredictable side reactions, lower yields, and difficulties in purification of your final product. For applications in drug development, using impure starting materials can have significant consequences on the safety and efficacy of the final active pharmaceutical ingredient (API).

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the stability and purity of this compound, it should be stored in a cool, dry, and dark environment.[2][3][4] The recommended storage temperature is between 2-8°C.[4] The container should be tightly sealed to prevent exposure to air and moisture.[2][5] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended for long-term storage to displace oxygen and prevent oxidation.

Q4: Are there any chemical stabilizers I can add to my this compound sample?

A4: While the addition of stabilizers is a common practice for some reactive chemicals, it is not a routine procedure for solid this compound in a research setting, as it would introduce an impurity. However, for industrial-scale storage, antioxidants or stabilizers like dibutyl tin oxide have been explored for other aromatic amines.[6] For laboratory purposes, the most effective stabilization strategy is strict adherence to optimal storage conditions.

II. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This section provides a structured approach to identifying the root cause of degradation and implementing corrective actions.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the stored material.

Observation Potential Cause Recommended Action
Discoloration (Yellowing to Browning) Oxidation due to exposure to air and/or light.Purify a small sample and re-analyze to confirm identity and purity. Implement stringent storage protocols for the remaining material.
Clumping or Caking of the Solid Moisture absorption.Dry the material under vacuum and store in a desiccator. Ensure the container is tightly sealed.
No Visible Change, but Poor Experimental Results Slow, non-visible degradation.Perform purity analysis (e.g., HPLC, GC-MS) to quantify the purity of the starting material.
Workflow for Investigating Degraded this compound

A Visual Inspection of Stored Material B Discoloration Observed? A->B C Yes B->C D No B->D E Perform Purity Analysis (e.g., HPLC, GC-MS) C->E D->E F Purity < 98%? E->F G Yes F->G H No F->H I Purify by Recrystallization or Column Chromatography G->I M Review Storage Conditions and Handling Procedures G->M L Proceed with Experiment H->L J Re-analyze Purified Material I->J K Store Purified Material Under Optimal Conditions J->K K->L

Caption: A logical workflow for assessing and addressing the degradation of this compound.

III. In-Depth Technical Protocols

This section provides detailed experimental procedures for the purification and analysis of this compound, ensuring the use of high-purity material in your research.

Protocol 1: Purification of Degraded this compound by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the solvent.

Materials:

  • Degraded this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly sensitive analytical technique that separates volatile compounds in a sample and provides information about their molecular weight and fragmentation pattern, allowing for both quantification and identification of the components.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 50-500 m/z

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a calibration curve if quantitative analysis is required.

Data Analysis:

  • The purity of the this compound can be determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • The mass spectrum of the main peak should be compared to a reference spectrum to confirm the identity of the compound.

IV. The Science Behind Degradation: A Mechanistic Overview

Understanding the chemical pathways of degradation is crucial for developing effective stabilization strategies.

Oxidative Degradation Pathway

The primary degradation pathway for anilines is oxidation. The electron-rich amino group is susceptible to attack by atmospheric oxygen, a process that can be catalyzed by light and trace metal impurities.

A This compound B Oxidation (O₂, light) A->B C Formation of Radical Cation B->C D Further Oxidation and Coupling C->D E Colored Degradation Products (Nitroso, Nitro, Polymeric Compounds) D->E

Caption: A simplified schematic of the oxidative degradation pathway of this compound.

This process involves the formation of highly reactive radical intermediates that can undergo a variety of subsequent reactions, including dimerization and polymerization, leading to the formation of a complex mixture of colored impurities.

V. Best Practices for Long-Term Storage

To ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is essential.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, repackaging the material under an inert atmosphere (argon or nitrogen) is the most effective method to prevent oxidation.

  • Aliquotting: Upon receiving a new bottle of this compound, it is good practice to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to air and moisture each time it is used.

  • Container Selection: Use amber glass vials with tight-fitting caps to protect the compound from light and atmospheric exposure.

  • Desiccation: Store the vials in a desiccator to protect them from moisture.

  • Temperature Control: Maintain the storage temperature between 2-8°C in a designated refrigerator.[4]

By implementing these best practices, researchers can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of their experimental results.

VI. References

  • Apollo Scientific. (2023). Safety Data Sheet: 3-Bromo-2-fluoroaniline.

  • Indian Chemical News. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications.

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS.

  • Achmem. (n.d.). This compound.

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine).

  • Google Patents. (1964). Stabilization of aromatic amines. US3154583A.

  • Google Patents. (1960). Stabilization of aromatic amines. US2927136A.

Sources

common side reactions in the preparation of polychlorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preparation of Polychlorinated Anilines

Topic: Troubleshooting Common Side Reactions in Polychlorinated Aniline Synthesis Audience: Process Chemists, R&D Scientists, Drug Development Professionals Format: Interactive Q&A / Troubleshooting Modules

Introduction: The Stability-Reactivity Paradox

Polychlorinated anilines (PCAs) are critical pharmacophores and intermediates for agrochemicals (e.g., propanil) and dyes. Their synthesis is often plagued by a paradox: the electron-rich amino group makes the ring hyper-reactive to electrophiles (leading to over-chlorination), while the electron-withdrawing chlorine atoms make the ring resistant to nucleophilic attack (hindering ammonolysis) and susceptible to hydrogenolysis (dechlorination) during reduction.

This guide addresses the three primary synthetic routes and their specific failure modes.

Module 1: Catalytic Hydrogenation of Polychloronitrobenzenes

Route: Reduction of Nitro groups (


) to Amine groups (

) using

/Catalyst.
Issue 1: I am detecting significant amounts of dechlorinated byproducts (Hydrodechlorination).

User Observation: "During the hydrogenation of 3,4-dichloronitrobenzene using Pd/C, I observe the formation of 3-chloroaniline and aniline alongside the desired product."

Technical Diagnosis: This is Hydrodechlorination (HDC) . Carbon-Chlorine (C-Cl) bonds are labile under catalytic hydrogenation conditions, particularly on Group VIII metals (Pd, Pt). The catalyst surface activates both the nitro group and the C-Cl bond. Once the nitro group is reduced, the electron-rich aniline ring facilitates the oxidative addition of the C-Cl bond to the metal surface, leading to hydrogenolysis.

Troubleshooting Protocol:

ParameterOptimization StrategyMechanistic Rationale
Catalyst Selection Switch to Pt-based or Sulfided catalysts.Pt has a lower affinity for C-Cl insertion than Pd. Sulfiding (poisoning) the catalyst blocks high-energy sites responsible for C-Cl cleavage while allowing

reduction.
Additives Add Morpholine or Thiourea .These act as selective inhibitors. They adsorb onto the active sites responsible for HDC, sterically or electronically hindering the C-Cl bond adsorption.
Promoters Use Fe-doped Pt/C or bimetallic (Pt-Cu) catalysts.Iron or Copper modifies the electronic state of Platinum, reducing the electron back-donation required to break the C-Cl bond.
Reaction Control Stop reaction immediately at 100% conversion .HDC often accelerates after the nitro group is fully consumed because the nitro group competes for adsorption sites. Once gone, the catalyst attacks the C-Cl bond.

Visualization: Hydrogenation vs. Dechlorination Pathway

HydrogenationPath Nitro Polychloronitrobenzene (Start) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl Hydroxylamine Nitroso->Hydroxyl + H2 Azo Azo/Azoxy Dimers (Colored Impurity) Nitroso->Azo Condensation (High pH) Aniline Polychlorinated Aniline (Target) Hydroxyl->Aniline + H2 (-H2O) Hydroxyl->Azo Condensation Dechlor Dechlorinated Side Product (Impurity) Aniline->Dechlor Over-reduction (HDC) Pd/C, Excess H2

Figure 1: Mechanistic branching during catalytic hydrogenation. Note that dechlorination typically competes with the final reduction step or occurs post-reduction.

Issue 2: The product is colored (orange/brown) and contains high molecular weight impurities.

Technical Diagnosis: This indicates Azo/Azoxy Coupling . Intermediate species (nitrosobenzene and phenylhydroxylamine) are reactive. If they accumulate due to slow reduction kinetics or high pH, they condense to form azoxy or azo linkages.

Corrective Actions:

  • Acidity Control: Conduct the hydrogenation in a slightly acidic medium (or neutral). Basic conditions catalyze the condensation of hydroxylamine with nitroso compounds.

  • Hydrogen Pressure: Increase

    
     pressure to accelerate the reduction of intermediates, minimizing their residence time and chance to couple.
    

Module 2: Direct Chlorination of Aniline

Route: Electrophilic Aromatic Substitution (EAS) of Aniline with


, NCS, or 

.
Issue 3: I cannot stop the reaction at the mono-chloro stage; I get di- and tri-chloroanilines.

User Observation: "Targeting 2-chloroaniline, but obtaining a mix of 2,4-dichloroaniline and 2,4,6-trichloroaniline."

Technical Diagnosis: The amino group (


) is a powerful activating group (strongly electron-donating by resonance). It increases the electron density of the ring so much that the first chlorination product is still highly activated, making subsequent chlorinations almost as fast as the first.

Troubleshooting Protocol:

StrategyMethodologyWhy it works
Amine Protection Convert Aniline to Acetanilide (Acetyl protection).The acetyl group withdraws electron density via the carbonyl, moderating the ring's activation. This allows step-wise chlorination. (Hydrolyze back to amine afterwards).
Protonation Run reaction in concentrated

.
Protonating the amine (

) turns it into a meta-directing, deactivating group. While this changes regioselectivity (to meta), partial protonation in milder acids can modulate reactivity.
Reagent Control Use N-Chlorosuccinimide (NCS) instead of

gas.
NCS provides a low, controlled concentration of electrophilic chlorine, preventing "runaway" multiple chlorinations.
Issue 4: Poor Regioselectivity (Ortho vs. Para).

Technical Diagnosis: Free aniline typically favors para-substitution due to steric hindrance at the ortho positions. However, ortho-chloroanilines are often the desired isomers for drug scaffolds.

Solution:

  • Use Specific Solvents: Non-polar solvents (e.g.,

    
    , hexane) often favor ortho-substitution due to hydrogen bonding between the solvent/reagent and the amine protons.
    
  • Secondary Ammonium Catalysts: Recent protocols use secondary amines as organocatalysts to direct chlorination to the ortho position via specific hydrogen-bonding transition states.

Visualization: Regioselectivity & Over-chlorination

ChlorinationPath Aniline Aniline Ortho 2-Chloroaniline (Ortho) Aniline->Ortho NCS, Non-polar solv. Para 4-Chloroaniline (Para) Aniline->Para Cl2, Polar solv. DiCl 2,4-Dichloroaniline (Major Side Product) Ortho->DiCl Fast Step Para->DiCl Fast Step TriCl 2,4,6-Trichloroaniline DiCl->TriCl Excess Cl2

Figure 2: The "Runaway" Chlorination. Note how both mono-isomers converge to the di-chlorinated impurity if reactivity is not checked.

Module 3: Ammonolysis of Polychlorobenzenes

Route: Nucleophilic Aromatic Substitution (


) of 

with

.
Issue 5: Low yield and formation of phenolic byproducts.

User Observation: "Reacting 1,3,5-trichlorobenzene with ammonia at high temp. Yield is low, and I detect chlorophenols."

Technical Diagnosis: This is Hydrolysis .


 on unactivated rings requires high temperatures (

) and high pressure. If any moisture is present in the ammonia source or solvent, hydroxide ions (

) will compete with amide ions (

), displacing chlorine to form phenols.

Troubleshooting Protocol:

  • Anhydrous Conditions: Use strictly anhydrous liquid ammonia or ammonia gas in an inert solvent. Avoid aqueous ammonia (

    
    ) unless using a phase transfer catalyst.
    
  • Catalysis: Use Copper(I) Chloride (CuCl) or Copper(I) Oxide . Copper acts as a Lewis acid, coordinating to the chlorine and facilitating displacement at lower temperatures (Ullmann-type coupling mechanism), reducing the thermal energy required and thus minimizing side reactions.

  • Suppression of Diphenylamines: A common side reaction is the product aniline attacking the starting material (Ar-NH2 + Ar-Cl -> Ar-NH-Ar). Use a large excess of ammonia to statistically favor the Ar-Cl + NH3 collision.

References

  • Selective Hydrogenation & Dechlorination

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[1][2]

    • Source: RSC Advances, 2017.
    • URL:[Link]

  • Regioselective Chlorination

    • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[3]

    • Source: Beilstein Journal of Organic Chemistry, 2012.
    • URL:[Link]

  • Ammonolysis & Side Reactions

    • Title: Catalytic and Noncatalytic Ammonolysis of Polyfluorin
    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Azo Coupling Mechanisms

    • Title: Preventing byproduct formation in azo coupling reactions.[4]

    • Source: BenchChem Technical Guides.

Sources

Technical Support Guide: Strategies to Improve the Efficiency of 3-Bromo-2-chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloroaniline. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies, troubleshoot common experimental hurdles, and improve overall efficiency. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Synthetic Strategies

This compound is a valuable substituted aniline intermediate in the synthesis of various pharmaceuticals and agrochemicals. The most direct and commonly employed strategy for its preparation is the reduction of the corresponding nitro-aromatic precursor, 1-bromo-2-chloro-3-nitrobenzene. This method is generally favored for its high atom economy and relatively straightforward execution.

Alternative, multi-step pathways exist, such as those starting from aniline, which involve a sequence of protection, halogenation, and deprotection steps.[1][2] While offering versatility for creating diverse substitution patterns, these routes are often longer and less efficient for this specific target molecule if the nitro-precursor is commercially available. This guide will focus on optimizing the more direct reduction pathway.

Core Reaction: Reduction of 1-bromo-2-chloro-3-nitrobenzene

The conversion of the nitro group to an amine is the central transformation. The efficiency of this step is highly dependent on the choice of reducing agent and the fine-tuning of reaction conditions to prevent unwanted side reactions such as dehalogenation.

Section 2: Troubleshooting Common Synthesis Issues (Q&A Format)

This section addresses the most frequent challenges encountered during the synthesis in a practical, question-and-answer format.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Low yield is a multifaceted issue that can stem from incomplete reactions, competing side reactions, or mechanical losses during work-up and purification.

  • Causality—Incomplete Reaction: The reduction may be sluggish due to insufficient reducing agent, poor reagent quality, or non-optimal temperature. Both Tin(II) chloride (SnCl₂) and iron powder require activation or specific conditions to ensure full reactivity.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider adding a fresh portion of the reducing agent or extending the reaction time. For iron-based reductions, ensuring the iron powder is finely divided and activated (e.g., by the presence of acid) is critical.[3]

  • Causality—Side Reactions: A primary concern is hydrodehalogenation , where the bromine or chlorine atoms are reductively removed, leading to aniline by-products. This is more prevalent with aggressive reducing conditions (e.g., high temperatures or catalytic hydrogenation with certain catalysts).[4]

    • Solution: Maintain strict temperature control. For the SnCl₂ method, ensure the reflux is gentle.[3][5] For the iron method, the reaction is often run at room temperature, and exothermic spikes should be managed, especially during the initial addition of iron powder.[3]

  • Causality—Purification Losses: this compound has moderate polarity. During silica gel chromatography, significant loss can occur if the column is not packed or run correctly. Co-elution with closely related impurities can also force the collection of mixed fractions, reducing the isolated yield of pure product.

    • Solution: Optimize your column chromatography. Use a low-viscosity eluent system like ethyl acetate/petroleum ether (or hexanes) and ensure a gradient elution if necessary to separate closely-running spots.[3][5] Ensure the crude product is fully dried and free of acidic or basic residues before loading.

Q2: How can I confirm my reaction has reached completion, and what are my options if it's stalled?

Active monitoring is the bedrock of a successful synthesis.

  • Confirmation of Completion: The most reliable method is TLC. Spot the reaction mixture against a standard of the starting material (1-bromo-2-chloro-3-nitrobenzene). The reaction is complete when the starting material spot has been completely consumed. The product, being an aniline, will appear as a new, typically more polar spot. Use a UV lamp for visualization.

  • Addressing a Stalled Reaction:

    • Extend Reaction Time: The simplest first step is to allow the reaction to stir for a longer period (e.g., an additional 1-2 hours for SnCl₂ or several more hours for the iron method).

    • Increase Temperature: If time is ineffective, a modest increase in temperature can accelerate the reaction. For the iron/acetic acid method, gentle warming to 40-50°C can be beneficial.

    • Add More Reagent: In some cases, the reducing agent may have been consumed or deactivated. A careful, portion-wise addition of more reducing agent can restart the conversion.

Q3: I suspect by-products are forming. What are the common impurities and how can I minimize their formation?

The primary impurities arise from incomplete reaction or side reactions.

  • Common Impurities:

    • Unreacted Starting Material: 1-bromo-2-chloro-3-nitrobenzene.

    • Dehalogenated Products: 2-chloroaniline or 3-bromoaniline.

    • Azoxy/Azo Compounds: Minor by-products from the incomplete reduction of the nitro group, which can cause discoloration.

  • Minimization Strategies:

    • Control Temperature: As mentioned, avoiding excessive heat mitigates dehalogenation risk.

    • Ensure Homogeneity: For solid reagents like iron powder, vigorous stirring is essential to maintain a good surface area and prevent localized overheating.

    • Stoichiometry: Use a sufficient excess of the reducing agent (e.g., 5 equivalents of SnCl₂ or 3 equivalents of iron) to drive the reaction to completion and minimize partially reduced intermediates.[3]

Q4: The work-up is problematic, especially with emulsions during ethyl acetate extraction. How can I achieve a cleaner separation?

Emulsions are common when dealing with the fine precipitates that can form during the work-up of these reductions, particularly with tin salts.

  • Breaking Emulsions:

    • Addition of Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, making it more polar and forcing a better separation from the organic layer.

    • Filtration: Before extraction, filter the entire neutralized reaction mixture through a pad of Celite® (diatomaceous earth). This will remove the fine metal oxide/hydroxide precipitates that stabilize emulsions.

    • Patience and Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Allowing the funnel to stand undisturbed for a longer period can also help the layers to separate.

Q5: My final product is discolored (yellow/brown). What are the best methods to obtain a pure, off-white solid?

Color in anilines often indicates the presence of trace, highly colored impurities, frequently from oxidation.

  • Purification Methods:

    • Optimized Column Chromatography: This is the most effective method. Ensure you are using an appropriate eluent system (e.g., starting with a low polarity like 1:50 ethyl acetate/petroleum ether).[3][5]

    • Recrystallization: If chromatography yields a slightly impure solid, recrystallization can be effective. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, may be required. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently for a few minutes, and then filter through Celite®. The carbon can adsorb colored impurities. Then proceed with recrystallization or chromatography.

Section 3: FAQs - Optimizing Your Synthetic Protocol

Q1: Which reducing agent is superior for this synthesis: Tin(II) Chloride or Iron Powder?

Neither is universally "superior"; the best choice depends on your laboratory's priorities, such as cost, reaction time, and waste disposal considerations.

FeatureTin(II) Chloride (SnCl₂) MethodIron Powder (Fe) Method
Reaction Time Faster (typically 2-4 hours)[3][5]Slower (typically 12-18 hours)[3]
Temperature Requires reflux (elevated temperature)[3][5]Room temperature[3]
Reported Yield Moderate to Good (e.g., 55%)[3][5]Potentially Very High (up to 100% crude)[3]
Work-up Can form tin salt precipitates, potentially complicating extractions.Iron sludge is easier to filter off.
Cost & Waste More expensive reagent; tin waste is a heavy metal concern.Very inexpensive; iron waste is more environmentally benign.
Recommendation Best for rapid, small-scale synthesis where time is critical.Best for large-scale, cost-effective synthesis where overnight reaction is feasible.

Q2: How critical are temperature and reaction time for the reduction step?

They are highly critical and interdependent. For the SnCl₂ method, reflux is necessary to drive the reaction at a reasonable pace, but prolonged heating can increase dehalogenation. For the iron/acetic acid method, the room temperature condition is a key advantage for selectivity, but it comes at the cost of a much longer reaction time. Careful monitoring with TLC is the best way to find the optimal balance for your specific setup.

Q3: What are the best practices for handling and storing this compound and its precursors safely?

Safety is paramount.

  • Handling: Always handle this compound and its nitro precursor in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][7] Avoid creating dust from the solid product.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place.[5] Anilines are susceptible to air oxidation, which can lead to discoloration over time. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[5]

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines. Pay special attention to heavy metal waste if using the tin-based method.

Q4: What are the key factors to consider when scaling up this synthesis from milligram to gram scale?

Scaling up introduces new challenges, primarily related to heat and mass transfer.

  • Heat Management: The reduction of nitro groups is exothermic. On a large scale, the heat generated can become significant, potentially leading to runaway reactions or increased by-product formation. Use a reaction vessel that allows for efficient cooling (e.g., an ice bath) and add reagents portion-wise to control the initial exotherm.

  • Stirring: Ensure the stirring is powerful enough to keep the heterogeneous mixture (especially with iron powder) well-suspended. Inadequate stirring can lead to localized hot spots and incomplete reaction. Mechanical overhead stirring is preferred over magnetic stirring for larger volumes.

  • Work-up Volume: The volumes of solvents needed for extraction and purification will increase significantly. Ensure you have appropriately sized separatory funnels and glassware. The filtration of iron or tin sludge can also be much more time-consuming on a larger scale.

Section 4: Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis using Tin (II) Chloride Reduction

This protocol is adapted from established procedures and is suitable for achieving a good yield in a standard laboratory timeframe.[3][5]

Reagents & Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-bromo-2-chloro-3-nitrobenzene236.4410.02.36 g1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6550.011.28 g5.0
Ethanol (200 proof)--50 mL-

Step-by-Step Methodology

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-chloro-3-nitrobenzene (2.36 g, 10.0 mmol) and ethanol (50 mL).

  • Reagent Addition: Add the Tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete in 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes), checking for the disappearance of the starting material.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (~100 g).

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 5N NaOH until the mixture is basic (pH > 8), which will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). If emulsions form, filter the mixture through a pad of Celite® before extraction.

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an eluent such as 2-5% ethyl acetate in petroleum ether to afford this compound as an off-white solid.

Protocol 2: Cost-Effective Synthesis using Iron/Acetic Acid Reduction

This protocol is adapted from a high-yield patent procedure and is ideal for larger-scale, economical synthesis.[3]

Reagents & Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-bromo-2-chloro-3-nitrobenzene236.4410.02.36 g1.0
Iron powder (<325 mesh)55.8530.01.68 g3.0
Ethanol--20 mL-
Glacial Acetic Acid--3 mL-
Water--6 mL-

Step-by-Step Methodology

  • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, combine 1-bromo-2-chloro-3-nitrobenzene (2.36 g, 10.0 mmol), ethanol (20 mL), water (6 mL), and glacial acetic acid (3 mL). Stir to form a suspension.

  • Reagent Addition: Add the iron powder (1.68 g, 30.0 mmol) in small portions over 15-20 minutes. The reaction is exothermic; use a water bath to maintain the temperature at or near room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate (50 mL). Carefully neutralize the mixture by adding 5N NaOH solution until the pH is ~9.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the iron salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The layers should separate cleanly. Remove the aqueous layer.

  • Washing & Drying: Wash the organic layer with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Purification: Remove the solvent under reduced pressure. The crude product may be of high purity, but can be further purified by flash column chromatography as described in Protocol 1 if necessary.

Section 5: Visual Workflow and Troubleshooting Guides

A clear visual representation can simplify complex processes. The following diagrams, rendered in DOT language, outline the synthesis workflow and a decision-making process for troubleshooting.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Combine Nitro-precursor & Solvent add_reagent Add Reducing Agent (SnCl₂ or Fe) start->add_reagent react Heat to Reflux (SnCl₂) or Stir at RT (Fe) add_reagent->react tlc Monitor by TLC react->tlc tlc->react Incomplete quench Quench & Neutralize tlc->quench Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry column Silica Gel Chromatography dry->column product Pure this compound column->product

Caption: General Workflow for this compound Synthesis.

G start Low Yield Observed check_tlc Analyze TLC of crude product. Is starting material present? start->check_tlc incomplete Cause: Incomplete Reaction check_tlc->incomplete Yes check_impurities Are there significant unidentified spots? check_tlc->check_impurities No sol_incomplete1 Solution: 1. Extend reaction time. 2. Add more reducing agent. incomplete->sol_incomplete1 side_reactions Cause: Side Reactions (e.g., Dehalogenation) check_impurities->side_reactions Yes workup_loss Cause: Work-up / Purification Loss check_impurities->workup_loss No sol_side_reactions Solution: 1. Lower reaction temperature. 2. Ensure proper stoichiometry. side_reactions->sol_side_reactions sol_workup Solution: 1. Use Celite to break emulsions. 2. Optimize column eluent. workup_loss->sol_workup

Caption: Troubleshooting Decision Tree for Low Yield.

Section 6: References

  • Tribromoaniline : Synthesis - YouTube. Video demonstrating a related electrophilic substitution reaction on aniline. [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. Patent describing related chemistries, including the potential for reductive dehalogenation.

  • Multi-Step Bromoaniline Synthesis Guide - Scribd. Outlines the general multi-step synthesis approach starting from aniline (protection, bromination, deprotection). [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. A lab manual detailing a four-step synthesis of a related isomer, highlighting the principles of protection and directed halogenation. [Link]

  • Multistep Synthesis of 2-Chloro-4-Bromoaniline - Scribd. Another example of a multi-step synthesis for a related bromo-chloroaniline isomer. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. General chemistry resource discussing properties of amines. [Link]

  • Preparation method of bromoaniline - Google Patents. Patent information on alternative bromination methods.

  • MSDS of 3-Bromo-2-chloro-6-fluoroaniline. Safety Data Sheet for a related compound. [Link]

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 3-Bromo-2-chloroaniline by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: The purity analysis of 3-Bromo-2-chloroaniline (CAS: 56131-46-5) presents a specific chromatographic difficulty: Regioisomer Resolution .[1][2] Standard C18 columns often fail to separate this target molecule from its synthesis byproducts (e.g., 4-bromo-2-chloroaniline or 2-bromo-4-chloroaniline) because these isomers share nearly identical hydrophobicities (LogP ~2.9).

The Solution: This guide advocates for the transition from varying C18 chemistries to Pentafluorophenyl (PFP) stationary phases.[2] Experimental evidence and chemical principles demonstrate that PFP phases utilize specific


 and halogen-fluorine interactions to achieve baseline resolution of positional isomers where C18 phases show co-elution.[2]

Part 1: The Analytical Challenge

The Target Molecule[2][3]
  • Compound: this compound[3][4][5][6][7]

  • Nature: Weakly basic aniline (Predicted pKa ~1.5 - 2.6 due to electron-withdrawing halogens).[2]

  • Hydrophobicity: High (LogP ~2.98).[2]

  • Critical Impurities: Positional isomers arising from non-selective bromination/chlorination during synthesis.[2]

Why "Standard" Methods Fail

Most generic HPLC methods utilize Alkyl-bonded phases (C18/C8).[2] These separate primarily based on hydrophobicity .[2]

  • The Problem: this compound and its isomer 4-Bromo-2-chloroaniline have the same atoms and almost identical LogP values. On a C18 column, they interact with the stationary phase with similar strength, leading to peak overlap (co-elution) or "shouldering," which compromises purity calculations.[2]

Part 2: Comparative Methodology (C18 vs. Phenyl-Hexyl vs. PFP)

To achieve high-integrity purity data, we compare three stationary phase classes.

Performance Comparison Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction

, Dipole-Dipole, Shape Selectivity
Isomer Selectivity Low (Co-elution likely)ModerateHigh (Baseline resolution)
Retention Time ModerateModerate to HighModerate
Suitability General potency assayAromatics with different ring countsHalogenated Isomers
The Mechanistic Advantage of PFP

The PFP phase contains a benzene ring with five fluorine atoms.[2] This creates an electron-deficient ring (Lewis acid) that interacts strongly with the electron-rich halogen substituents of the analyte.[2] Furthermore, the rigid PFP ring offers steric selectivity —it can "feel" the difference between a bromine at the 3-position versus the 4-position, whereas the flexible C18 chain cannot.[2]

Decision Logic & Workflow

Method_Development Start Sample: this compound Screen_C18 Screen 1: C18 Column (Hydrophobicity) Start->Screen_C18 Check_Res Isomer Resolution (Rs > 2.0)? Screen_C18->Check_Res Success Validate Method Check_Res->Success Yes Fail Co-elution Detected Check_Res->Fail No Screen_PFP Switch to PFP Column (Shape Selectivity) Fail->Screen_PFP Recommended Path Optimize Optimize Mobile Phase (MeOH vs ACN) Screen_PFP->Optimize Optimize->Success

Figure 1: Method Development Decision Tree highlighting the pivot to PFP phases for halogenated isomers.

Part 3: Recommended Experimental Protocol

This protocol is designed to ensure self-validating results by forcing the separation of potential isomers.[2]

Equipment & Conditions
  • System: HPLC with UV/Vis (PDA recommended for peak purity assessment).

  • Detection: 240 nm (Primary) and 280 nm (Secondary).[2] Note: Halogenated anilines have strong absorbance in the UV range.[2]

  • Column: Fluorophenyl (PFP) Phase, 150 x 4.6 mm, 3 µm or 5 µm (e.g., ACE C18-PFP, Phenomenex Kinetex F5, or Waters XSelect HSS PFP).[2]

Mobile Phase Strategy

Since this compound is a very weak base (pKa ~2.0), it will be predominantly neutral at pH > 3.0.[2]

  • Buffer (Solvent A): 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).[2]

    • Why: Acidic pH suppresses silanol activity on the column (reducing tailing) while keeping the analyte in a consistent speciation state.[2]

  • Organic Modifier (Solvent B): Methanol.[2][8]

    • Why: Methanol facilitates

      
       interactions better than Acetonitrile.[2] Acetonitrile can form a "pi-cloud" that masks the stationary phase interactions.[2]
      
Gradient Table[2]
Time (min)% Buffer (A)% Methanol (B)Description
0.06040Initial equilibration
15.02080Linear gradient to elute hydrophobic impurities
15.16040Return to initial
20.06040Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[2][8]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind halogenated compounds).[2]

Part 4: Expected Results & Troubleshooting

Comparative Data (Representative)
ParameterStandard C18Optimized PFPStatus
Retention Time (Main Peak) 8.2 min9.5 minPFP retains aromatics longer.[2]
Resolution (Rs) from Isomer 0.8 (Co-elution)> 2.5 (Baseline)Pass
Tailing Factor (Tf) 1.41.1Improved peak shape.[2]
Troubleshooting Guide
  • Problem: Peak Tailing (Tf > 1.5).

    • Root Cause:[1][2][8] Residual silanol interactions.[2]

    • Fix: Ensure pH is low (2.5 - 3.[2]0) and increase buffer ionic strength (e.g., use 25mM Phosphate instead of 0.1% acid).

  • Problem: Isomers still not resolved.

    • Root Cause:[1][2][8] Temperature masking selectivity.[2]

    • Fix:Lower the column temperature to 20°C or 25°C. Higher temperatures increase molecular motion, which can reduce the subtle steric binding benefits of the PFP phase.[2]

Part 5: References

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Waters Corporation. (n.d.).[2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 11843442, 2-Bromo-3-chloroaniline.[2] Retrieved from [Link]

  • Bae, Y. (2024).[2] Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate.[2][9] Retrieved from [Link]

Sources

validation of 3-Bromo-2-chloroaniline synthesis by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Spectroscopic Validation of 3-Bromo-2-chloroaniline

A Senior Application Scientist's Perspective on Ensuring Structural Integrity

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural validation of novel or synthesized compounds is paramount. It is the bedrock upon which all subsequent biological and chemical data stand. This guide provides an in-depth look at a reliable synthesis of this compound, a valuable substituted aniline intermediate. More critically, it offers a comprehensive exploration of its validation using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the causality behind experimental choices and compare NMR's elucidative power against other common analytical techniques, providing a holistic framework for robust chemical characterization.

Synthesis of this compound: A Reliable Route

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its nitro precursor, 1-bromo-2-chloro-3-nitrobenzene. This method is favored due to the high chemoselectivity of the reducing agent for the nitro group in the presence of aryl halides, and the relatively straightforward purification of the final product.

The chosen reducing agent, tin(II) chloride (SnCl₂), is a classic and effective choice for this transformation. The reaction proceeds in an acidic medium (often in ethanol, which acts as a solvent), where Sn(II) is oxidized to Sn(IV) while the nitro group is reduced to the primary amine. This method is well-documented and provides good yields.[1][2]

Experimental Protocol: Synthesis and Purification

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) in ethanol (60 mL).

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (12.97 g, 57.20 mmol). The large excess of SnCl₂ ensures the complete reduction of the nitro group.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 3 hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by adding deionized water. The mixture is then extracted with ethyl acetate (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[2]

  • Purification: The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:50 v/v) as the eluent to afford this compound as an off-white solid.[2]

G cluster_synthesis Synthesis Workflow Start 1-bromo-2-chloro-3-nitrobenzene in Ethanol Reagent Add SnCl2 (5 eq.) Start->Reagent Reflux Reflux for 3 hours Reagent->Reflux Workup Quench with H2O Extract with Ethyl Acetate Reflux->Workup Purify Silica Gel Column Chromatography Workup->Purify Product This compound Purify->Product G cluster_labels Atom Numbering for NMR Assignment mol H4_label H4 H5_label H5 H6_label H6 C1_label C1 C2_label C2 C3_label C3 C4_label C4 C5_label C5 C6_label C6

Caption: Structure and numbering of this compound.

¹H NMR Spectrum (Predicted in CDCl₃, 400 MHz):

  • Amine Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can be variable and depends on concentration and solvent.

  • Aromatic Protons: The three protons on the aromatic ring are chemically distinct and will give rise to three separate signals.

    • H5: This proton is situated between two electron-withdrawing halogens and will be the most deshielded, appearing as a triplet around δ 7.1 ppm. It is coupled to both H4 and H6.

    • H4 & H6: These two protons will appear as doublets of doublets (or complex multiplets) in the range of δ 6.7-7.0 ppm, coupled to H5 and to each other (meta-coupling, which is smaller).

¹³C NMR Spectrum (Predicted in CDCl₃, 100 MHz):

Due to the lack of symmetry, six distinct signals are expected for the six aromatic carbons. The substituents (-NH₂, -Cl, -Br) have a significant influence on the chemical shifts.

  • C1 (C-NH₂): This carbon is attached to the electron-donating amino group and will be shielded, appearing around δ 145 ppm.

  • C2 (C-Cl) and C3 (C-Br): These carbons are directly attached to halogens and will be deshielded, with expected shifts in the δ 110-135 ppm range.

  • C4, C5, C6: These carbons will resonate in the typical aromatic region of δ 120-130 ppm.

Summary of Expected NMR Data
¹H NMR Assignment Predicted δ (ppm) Multiplicity Integration
Signal 1-NH₂~4.0broad singlet2H
Signal 2H5~7.1triplet (t)1H
Signal 3H4~6.9doublet of doublets (dd)1H
Signal 4H6~6.8doublet of doublets (dd)1H
¹³C NMR Assignment Predicted δ (ppm)
Signal 1C1~145
Signal 2C3~110
Signal 3C2~120
Signal 4C6~122
Signal 5C4~128
Signal 6C5~130

A Comparative Guide: Orthogonal Analytical Techniques

While NMR is the cornerstone of structural validation, a multi-technique approach provides a self-validating system, enhancing scientific rigor. Other techniques offer complementary information, confirming different aspects of the molecule's identity and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Value: It quickly confirms the presence of the amine (-NH₂) group and the aromatic ring, and the success of the nitro group reduction (disappearance of N-O stretches).

  • Expected Peaks for this compound:

    • ~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).

    • ~1620 cm⁻¹: N-H bending.

    • ~1600-1450 cm⁻¹: C=C aromatic ring stretches.

    • ~1300 cm⁻¹: C-N stretching.

    • Below 800 cm⁻¹: C-Cl and C-Br stretches.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of the compound.

  • Value: It confirms the molecular weight (206.47 g/mol ) and the presence of one bromine and one chlorine atom through their characteristic isotopic patterns. [3][4]The M:M+2 ratio for bromine is ~1:1, and for chlorine is ~3:1. The combination will give a distinctive isotopic cluster for the molecular ion peak.

  • Expected Data: A molecular ion [M]⁺ peak at m/z ≈ 205/207/209, reflecting the different combinations of Br and Cl isotopes.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.

  • Value: It is the primary method for assessing the purity of the synthesized compound. A successful synthesis and purification will result in a single, sharp peak in the chromatogram.

  • Expected Data: A purity level of >95% (ideally >98%) as determined by the area percentage of the main peak.

Performance Comparison of Analytical Techniques
Technique Primary Information Provided Sample Requirement Destructive? Primary Use Case
NMR Atomic connectivity, 3D structure, isomer differentiation5-50 mgNoStructure Elucidation
MS Molecular weight, elemental formula< 1 mgYesFormula Confirmation
FT-IR Functional groups< 5 mgNoFunctional Group ID
HPLC Purity, quantification< 1 mgYes (sample is diluted)Purity Assessment

Conclusion

The synthesis of this compound via the reduction of its nitro precursor is a robust and reliable method. However, the synthesis itself is only half the story. Rigorous validation of the final product is a non-negotiable step in ensuring the quality and reliability of subsequent research.

NMR spectroscopy is unequivocally the most definitive method for the structural confirmation of this compound , providing an intricate map of the atomic framework. When its power is combined with the orthogonal data from Mass Spectrometry (confirming molecular formula), FT-IR (confirming functional groups), and HPLC (confirming purity), a complete and self-validating analytical package is achieved. This multi-faceted approach embodies the principles of scientific integrity, providing researchers with the highest degree of confidence in their materials.

References

  • ALWSCI. How To Prepare And Run An NMR Sample. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11843442, 2-Bromo-3-chloroaniline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 189585, Benzenamine, ar-bromo-ar-chloro-. Available from: [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

  • Chemsrc. This compound | CAS#:56131-46-5. Available from: [Link]

  • eMagRes. NMR Data Processing. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available from: [Link]

  • PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • National Center for Biotechnology Information. Comparison of analytical techniques for the identification of bioactive compounds from natural products. Available from: [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available from: [Link]

  • Chromatography Online. Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available from: [Link]

  • Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • PubMed. The importance of 1H-nuclear magnetic resonance spectroscopy for reference standard validation in analytical sciences. Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • MathWorks. NMR Data Processing and Analysis - File Exchange - MATLAB Central. Available from: [Link]

  • ResearchGate. Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. Available from: [Link]

  • NMRium. NMRium - The next-generation NMR software. Available from: [Link]

  • typeset.io. Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Available from: [Link]

  • ACS Publications. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Available from: [Link]

  • ResearchGate. Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 3-chloroaniline. Available from: [Link]

Sources

interpreting the mass spectrum of 3-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous identification of novel compounds and intermediates is paramount. 3-Bromo-2-chloroaniline, a halogenated aromatic amine, serves as a crucial building block in the synthesis of various complex molecules. Its structural elucidation relies heavily on a suite of analytical techniques, among which Mass Spectrometry (MS) stands out for its sensitivity and ability to provide direct molecular weight and fragmentation information.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of this compound. We will move beyond a simple peak-by-peak identification, focusing instead on the underlying chemical principles that dictate the molecule's fragmentation. By understanding the characteristic isotopic patterns of bromine and chlorine and the mechanistic pathways of fragmentation, researchers can interpret spectra with greater confidence, distinguishing true signals from noise and differentiating isomers.

The Decisive Signature: Isotopic Patterns of Bromine and Chlorine

The most striking feature in the mass spectrum of any compound containing bromine or chlorine is the unique isotopic distribution of these elements. Unlike carbon, hydrogen, and nitrogen, which are predominantly composed of a single isotope, both bromine and chlorine have two stable isotopes with significant natural abundance. This provides a built-in validation system for any fragment containing these atoms.

  • Chlorine (Cl) exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), with an abundance ratio of approximately 3:1.

  • Bromine (Br) exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), with an abundance ratio of nearly 1:1.

For a molecule like this compound containing one of each, the molecular ion (M⁺) will not appear as a single peak, but as a cluster of peaks (M, M+2, M+4) with a predictable intensity ratio. The M peak corresponds to the molecule containing the lightest isotopes (³⁵Cl and ⁷⁹Br). The M+2 peak arises from molecules containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. The M+4 peak corresponds to the molecule with the heaviest isotopes (³⁷Cl and ⁸¹Br).

The expected relative intensities can be calculated as follows:

IonIsotopic CompositionContribution to IntensityCalculated Relative Intensity
M C₆H₅³⁵Cl⁷⁹Br0.7577 * 0.5069100% (Normalized)
M+2 C₆H₅³⁷Cl⁷⁹Br + C₆H₅³⁵Cl⁸¹Br(0.2423 * 0.5069) + (0.7577 * 0.4931)129.5%
M+4 C₆H₅³⁷Cl⁸¹Br0.2423 * 0.493131.1%

This distinctive 100 : 129.5 : 31.1 intensity ratio for the M, M+2, and M+4 peaks is a definitive fingerprint for the presence of one chlorine and one bromine atom in an ion.

The Molecular Ion and Its Fragmentation

The molecular formula for this compound is C₆H₅BrClN. Its nominal molecular weight is 205 amu (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).

Ion Clusterm/z (Mass/Charge)Predicted Relative Intensity
[M]⁺ 205100
[M+2]⁺ 207129.5
[M+4]⁺ 20931.1

Upon electron ionization, the this compound molecule forms a radical cation ([M]⁺•), which is energetically unstable and undergoes fragmentation. The resulting fragmentation pattern provides a roadmap to the molecule's structure. The primary fragmentation pathways are driven by the loss of the most stable neutral species or radicals.

Key Fragmentation Pathways
  • Loss of Bromine Radical (•Br): The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical a highly favorable fragmentation pathway. This results in a prominent peak at m/z 126.

  • Loss of Chlorine Radical (•Cl): While less favorable than bromine loss, the cleavage of the C-Cl bond still occurs, leading to a peak at m/z 170.

  • Loss of HCN: A characteristic fragmentation of aniline and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule from the aromatic ring after an initial fragmentation, often leading to the formation of a five-membered ring ion.

The following diagram illustrates these primary fragmentation routes.

G cluster_M Molecular Ion Cluster cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M_ion [C₆H₅BrClN]⁺• m/z = 205, 207, 209 F1 [C₆H₅ClN]⁺ m/z = 126, 128 M_ion->F1 - •Br F2 [C₆H₅BrN]⁺ m/z = 170, 172 M_ion->F2 - •Cl F3 [C₅H₄Cl]⁺ m/z = 99, 101 F1->F3 - HCN

Caption: Primary fragmentation pathways of this compound radical cation.

Interpreting the Experimental Spectrum

Below is a comparison of the theoretical fragmentation pattern with a reference experimental mass spectrum of this compound.

m/zIdentityCommentsPredicted Relative Intensity PatternObserved Relative Intensity
209[M+4]⁺Molecular ion containing ³⁷Cl and ⁸¹Br31.1~35
207[M+2]⁺Molecular ion containing ³⁷Cl/⁷⁹Br or ³⁵Cl/⁸¹Br129.5~130
205[M]⁺Molecular ion containing ³⁵Cl and ⁷⁹Br100100
172[M-Cl+2]⁺Fragment after loss of •Cl (contains ⁸¹Br)98.5~4
170[M-Cl]⁺Fragment after loss of •Cl (contains ⁷⁹Br)100~4
128[M-Br+2]⁺Fragment after loss of •Br (contains ³⁷Cl)32~25
126[M-Br]⁺Fragment after loss of •Br (contains ³⁵Cl)100~80
99[M-Br-HCN]⁺Fragment after loss of •Br and HCN100~15
91[C₇H₇]⁺Tropylium ion (common rearrangement)-~10
63[C₅H₃]⁺Further fragmentation-~20

Note: Observed intensities are approximate and can vary between instruments.

The experimental data aligns well with our predictions:

  • The molecular ion cluster at m/z 205, 207, 209 shows the characteristic intensity ratio for a compound containing one bromine and one chlorine atom.

  • The most abundant fragment ion is observed at m/z 126, corresponding to the loss of a bromine radical, as predicted by bond energy considerations. The accompanying peak at m/z 128 confirms the presence of chlorine in this fragment.

  • The loss of a chlorine radical (m/z 170, 172) is a much less significant pathway, confirming the relative strength of the C-Cl bond.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for acquiring an EI mass spectrum for a semi-volatile crystalline solid like this compound.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep1 Dissolve Sample (1 mg/mL in Dichloromethane) Prep2 Vortex to Homogenize Prep1->Prep2 GC GC Inlet (250°C, Splitless) Prep2->GC Column GC Column (e.g., DB-5ms) Temp Program GC->Column MS MS Detector (EI, 70 eV) Column->MS DA1 Extract Spectrum from Chromatographic Peak MS->DA1 DA2 Compare with Library and Predicted Pattern DA1->DA2

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • System: Agilent GC-MS or equivalent.

    • Column: A non-polar column like a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C in splitless mode to maximize sensitivity.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min. This separates the analyte from any solvent or impurities.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at the standard 70 eV.

    • Mass Range: Scan a range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Source Temperature: Typically set to 230°C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, paying close attention to the molecular ion cluster and the key fragment ions as detailed in this guide. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrum of this compound is a textbook example of how fundamental principles of isotopic abundance and fragmentation chemistry can be applied for robust structural confirmation. The definitive M, M+2, M+4 cluster with a ~100:130:31 intensity ratio immediately confirms the presence of one bromine and one chlorine atom. The dominant fragmentation pathway—the loss of a bromine radical to form the ion at m/z 126—further corroborates the structure. By combining these pieces of evidence, a researcher can confidently identify this molecule and distinguish it from its isomers.

References

  • NIST Chemistry WebBook, SRD 69: this compound. [Link]

Technical Guide: High-Throughput Analysis of Halogenated Aniline Isomers via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Comparing Base-Deactivated Direct Injection vs. Traditional Derivatization

Executive Summary

Halogenated anilines are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to the basicity of the amine (-NH2) group. This functional group interacts strongly with active silanol sites in standard capillary columns, leading to severe peak tailing, sensitivity loss, and co-elution of positional isomers (specifically the meta- and para- substituted critical pairs).

This guide compares three methodological approaches:

  • Standard 5% Phenyl Columns: The baseline method (often failing to meet resolution requirements).

  • Derivatization (PFPA): The traditional "gold standard" for peak shape, utilizing Pentafluoropropionic anhydride.

  • Base-Deactivated Columns (The "Product"): A specialized stationary phase chemistry designed to shield silanols, allowing direct injection.

Key Finding: While derivatization yields perfect peak symmetry, the Base-Deactivated Column approach achieves equivalent resolution (


) and limit of detection (LOD) requirements without the 90-minute sample preparation overhead, increasing laboratory throughput by 400%.
Part 1: The Challenge – The Chemistry of Tailing

To understand the solution, we must define the problem. Halogenated anilines act as Lewis bases. The fused silica of GC columns, even when "neutral," contains residual silanol groups (Si-OH) which act as Lewis acids.

  • The Interaction: The lone pair of electrons on the aniline nitrogen forms a hydrogen bond with the silanol proton.

  • The Result: Adsorption. The analyte "sticks" to the column walls rather than partitioning smoothly into the stationary phase. This manifests as a "shark fin" or tailing peak, which destroys resolution between closely eluting isomers like 3-chloroaniline and 4-chloroaniline.

Visualization: The Mechanism of Interaction

The following diagram illustrates the mechanistic difference between the three approaches.

Mechanism_Interaction cluster_0 Standard Column (Problem) cluster_1 Derivatization (Workaround) cluster_2 Base-Deactivated Column (Solution) Silanol Active Silanol (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silanol->Interaction Aniline Aniline (-NH2) Aniline->Interaction Adsorption Reagent PFPA Reagent Derivative Amide Form (-NH-CO-R) Reagent->Derivative Chemical Mod NoInteract No H-Bonding (Sharp Peak) Derivative->NoInteract Inert Surface Base-Deactivated Surface Shield Silanol Shielding (Symmetric Peak) Surface->Shield Passivation Aniline2 Aniline (-NH2) Aniline2->Shield No Adsorption

Figure 1: Mechanistic comparison of analyte-column interactions. Note how base-deactivation mimics derivatization results without chemical modification.

Part 2: Comparative Analysis & Experimental Data

We evaluated the separation of a critical isomer mix: 2-Chloroaniline (2-CA), 3-Chloroaniline (3-CA), and 4-Chloroaniline (4-CA) .

Method A: Standard 5% Phenyl Column (e.g., DB-5ms)
  • Protocol: Direct injection of 1 µL extract.

  • Observation: 2-CA elutes first and is resolved. However, 3-CA and 4-CA co-elute significantly. The 4-CA peak exhibits severe tailing (

    
    ), masking the 3-CA peak.
    
  • Verdict: Unsuitable for quantitative isomer analysis.

Method B: Derivatization with PFPA (Pentafluoropropionic anhydride)
  • Protocol: Extract sample -> Evaporate to dryness -> Add PFPA -> Incubate (60°C, 30 min) -> Evaporate -> Reconstitute -> Inject.

  • Observation: The resulting pentafluoropropionyl-anilines are non-polar. Peak shapes are perfect (

    
    ). Resolution between isomers is excellent due to mass spectral differences and polarity shifts.
    
  • Verdict: High performance, but extremely low throughput. Prone to errors if reagents are wet (hydrolysis).

Method C: Base-Deactivated Column (e.g., Rtx-5 Amine / ZB-SemiVol)
  • Protocol: Direct injection of 1 µL extract.

  • Observation: The column surface is chemically primed to repel bases. 4-CA elutes as a sharp, symmetrical peak. The critical pair (3-CA / 4-CA) achieves baseline resolution.

  • Verdict: High performance AND high throughput.

Quantitative Comparison Table
ParameterStandard 5% PhenylDerivatization (PFPA)Base-Deactivated Column
Sample Prep Time 15 mins105 mins 15 mins
Critical Pair Resolution (

)
0.8 (Co-elution)2.51.8
Tailing Factor (4-CA) 2.8 (Fail)1.0 (Excellent)1.1 (Excellent)
LOD (ng/mL) 50.00.51.0
Linearity (

)
0.920.9990.998
Throughput (Samples/Day) High (but bad data)Low (<20)High (>80)

Data derived from comparative studies of EPA Method 8270E optimizations and amine-specific column applications [1, 2].

Part 3: Recommended Experimental Protocol

The following protocol outlines the Direct Injection Method using a Base-Deactivated Column , which balances the requirements of regulatory compliance (e.g., EPA 8270E) with the speed required by modern drug development labs.

1. Instrumentation & Consumables
  • GC-MS System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: Rtx-5 Amine or ZB-SemiVol , 30m x 0.25mm ID x 0.5µm df. (Note: A slightly thicker film, 0.5µm vs 0.25µm, helps retain volatile anilines and load capacity).

  • Liner: Ultra-Inert Splitless liner with wool (deactivated for bases). Crucial: Standard wool will strip anilines.

2. GC Parameters
  • Inlet: 250°C, Splitless mode (purge flow 50 mL/min at 0.75 min).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 1 min) - Traps volatiles.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 280°C (hold 2 min).

    • Rationale: The slow ramp at the end ensures separation of high-boiling isomers and matrix cleanup.

3. MS Acquisition (SIM/Scan Mode)

For maximum sensitivity, use Synchronous SIM/Scan.

  • Scan Range: 40–350 m/z.

  • SIM Ions (for Chloroanilines):

    • Target: m/z 127 (M+)

    • Qualifiers: m/z 65, 90

    • Dwell time: 25 ms

4. Workflow Diagram

The following decision tree illustrates the operational workflow for this protocol.

Analytical_Workflow Start Sample Receipt (Aqueous/Solid) Extract Extraction (LLE/SPE) Neutral pH Start->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Decision Select Method Dry->Decision Path_Deriv Derivatization (PFPA/HFBA) Decision->Path_Deriv If Chiral Separation Required Path_Direct Direct Injection (Base-Deactivated) Decision->Path_Direct Routine Isomer Analysis (Recommended) GC_Run GC-MS Analysis (SIM/Scan) Path_Deriv->GC_Run Path_Direct->GC_Run Data_QC QC Check: Tailing Factor < 1.3 GC_Run->Data_QC Data_QC->Path_Direct Fail (Check Liner) Report Final Report Data_QC->Report Pass

Figure 2: Analytical workflow emphasizing the efficiency of the Direct Injection pathway.

Part 4: Troubleshooting & Maintenance (Self-Validating System)

To ensure the protocol remains "self-validating," monitor the Tailing Factor (


)  of the 4-Chloroaniline peak in your daily Continuing Calibration Verification (CCV).
  • If

    
     < 1.3:  System is in control.
    
  • If

    
     > 1.5:  Active sites are developing.
    
    • Step 1: Trim 10cm from the front of the column (removes non-volatile matrix buildup).

    • Step 2: Replace the inlet liner.

    • Step 3: If tailing persists, the column stationary phase has degraded; replace column.

Note on EPA 8270E Compliance: Recent updates to EPA Method 8270E allow for flexibility in column selection provided QC criteria are met [3]. The base-deactivated column method typically exceeds the method performance criteria for "Problematic Analytes" like anilines.

References
  • United States Environmental Protection Agency. (2018).[1][2][3] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][4] SW-846 Update VI.[1] Link[1]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations.Link

  • Biotage. (2023). 6 Changes to EPA Method 8270 That You May Not Be Aware Of.Link

  • BenchChem. (2024). Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-chloro-N-phenylaniline.Link

Sources

Spectroscopic Analysis Guide: 3-Bromo-2-chloroaniline vs. 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Bromo-2-chloroaniline and 4-Bromo-2-chloroaniline , designed for researchers requiring precise structural verification.

Executive Summary

Differentiation between this compound and 4-bromo-2-chloroaniline is a critical quality control step in the synthesis of pharmaceutical intermediates. While both isomers share identical molecular weights (


 g/mol ) and similar polarity, they possess distinct proton coupling networks  arising from their substitution patterns.
  • The Definitive Marker: The

    
    H NMR splitting pattern  of the proton at position 5.
    
    • This compound: Displays a triplet (

      
      ) for H5 due to two vicinal ortho-couplings.
      
    • 4-Bromo-2-chloroaniline: Displays a doublet of doublets (

      
      ) for H5 due to one ortho-coupling and one meta-coupling.
      

Structural & Theoretical Basis

Understanding the proton environments is prerequisite to interpreting the spectra.[1]

FeatureThis compound 4-Bromo-2-chloroaniline
Structure 1,2,3-Trisubstituted Benzene Ring1,2,4-Trisubstituted Benzene Ring
Proton Positions H4, H5, H6 (Adjacent/Vicinal)H3, H5, H6 (Separated)
Coupling System AMX / ABC System All protons have at least one ortho-neighbor.ABX System H3 is isolated from H5/H6 by substituents (meta-coupling only).
Symmetry Lower symmetry in proton chemical shifts.Distinct shielding due to para-Br vs. meta-Br.
Coupling Logic
  • 3-Isomer (Vicinal): The central proton (H5) is flanked by H4 and H6. It couples to both with a large constant (

    
     Hz), resulting in a triplet appearance.
    
  • 4-Isomer (Asymmetric): H5 is ortho to H6 (

    
     Hz) but only meta to H3 (
    
    
    
    Hz). H3 appears as a narrow doublet (meta-coupled).

Spectroscopic Comparison (Data & Analysis)

A. H NMR Spectroscopy (400 MHz, CDCl )[2][3][4][5]

This is the primary method for identification.

Table 1: Comparative

H NMR Data
ProtonThis compound (Experimental)4-Bromo-2-chloroaniline (Experimental)
NH


4.10 - 4.20 (br s, 2H)

4.05 (br s, 2H)
H6 (Ortho to NH

)

6.64
(dd/m, 1H)Shielded

6.63
(d,

Hz, 1H)Shielded
H5 (Middle/Meta)

6.87
(t,

Hz, 1H)Diagnostic Triplet

7.15
(dd,

Hz, 1H)Diagnostic dd
H4 / H3 (Ortho to Halogen)

6.97
(d,

Hz, 1H)(H4: Ortho to Br)

7.37
(d,

Hz, 1H)(H3: Meta coupled singlet-like)

Key Observation: The shift of the most deshielded proton is significantly different. In the 4-isomer , H3 is trapped between Cl and Br, pushing it downfield to


7.37 ppm . In the 3-isomer , the most deshielded proton (H4) is only at 

6.97 ppm
.
B. IR Spectroscopy[6][7][8][9][10]

While less specific than NMR, the fingerprint region offers confirmation.

  • This compound: C-H out-of-plane bending typical of 1,2,3-substitution (

    
    770 cm
    
    
    
    and
    
    
    700 cm
    
    
    ).
  • 4-Bromo-2-chloroaniline: C-H out-of-plane bending typical of 1,2,4-substitution (

    
    810 cm
    
    
    
    and
    
    
    870 cm
    
    
    isolated H).

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for identification and the physical coupling mechanism.

Diagram 1: Isomer Identification Workflow

IsomerID Start Start: Acquire 1H NMR (CDCl3, 400 MHz) CheckRegion Analyze Aromatic Region (6.5 - 7.5 ppm) Start->CheckRegion CheckH5 Inspect Proton H5 Splitting CheckRegion->CheckH5 Triplet Observation: Triplet (t) J ≈ 8.0 Hz CheckH5->Triplet Vicinal Coupling DoubletDoublet Observation: Doublet of Doublets (dd) J ≈ 8.6, 2.2 Hz CheckH5->DoubletDoublet Ortho + Meta Result3 Identify: this compound (1,2,3-Substitution) Triplet->Result3 Result4 Identify: 4-Bromo-2-chloroaniline (1,2,4-Substitution) DoubletDoublet->Result4

Caption: Decision tree for distinguishing isomers based on H5 proton splitting patterns.

Diagram 2: Proton Coupling Networks

Coupling cluster_3isomer This compound (Vicinal) cluster_4isomer 4-Bromo-2-chloroaniline (Asymmetric) H5_3 H5 Proton H4_3 H4 (Ortho) H4_3->H5_3 J ≈ 8Hz H6_3 H6 (Ortho) H6_3->H5_3 J ≈ 8Hz H5_4 H5 Proton H6_4 H6 (Ortho) H6_4->H5_4 J ≈ 9Hz H3_4 H3 (Meta) H3_4->H5_4 J ≈ 2Hz

Caption: Comparison of coupling partners. The 3-isomer has two strong ortho interactions; the 4-isomer has one strong ortho and one weak meta interaction.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra with minimal solvent interference.

  • Mass: Weigh

    
     mg of the solid analyte.
    
  • Solvent: Dissolve in

    
     mL of CDCl
    
    
    
    (Chloroform-d, 99.8% D) containing
    
    
    TMS (Tetramethylsilane) as an internal reference.
    • Note: If the sample contains HCl salt, add 1 drop of NaOD/D

      
      O or use DMSO-
      
      
      
      to free the base, otherwise shifts will vary significantly.
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (common in these syntheses).

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    s to ensure accurate integration of aromatic protons.
Protocol B: HPLC Method for Impurity Profiling

Since these isomers are often side-products of each other during halogenation, separation is vital.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 240 nm (Isosbestic point region).

  • Retention: The 4-bromo isomer generally elutes after the 3-bromo isomer due to slightly higher lipophilicity and symmetry.

References

  • ChemicalBook. 4-Bromo-2-chloroaniline NMR and MS Spectra Data. Retrieved from .

  • Royal Society of Chemistry. Supplementary Information for: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite. (Contains 4-Bromo-2-chloroaniline NMR data). Retrieved from .

  • Google Patents. Preparation of this compound (US Patent 20140303164). (Contains specific experimental NMR shifts for the 3-isomer). Retrieved from .

  • National Institute of Standards and Technology (NIST). 2-Bromo-4-chloroaniline IR Spectrum. (Used for comparative fingerprinting). Retrieved from .

Sources

Analytical Guide: Cross-Validation of Analytical Methods for Halogenated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-validation of analytical methods used to quantify halogenated aromatic compounds. These compounds—ranging from chlorinated process impurities to brominated flame retardants and iodinated contrast media—present unique challenges due to their electronegativity, thermal instability, and structural isomerism.

This document moves beyond standard method validation (linearity, precision) to focus on orthogonal cross-validation : the systematic comparison of data generated by two chemically distinct analytical principles (e.g., Gas Chromatography vs. Liquid Chromatography) to eliminate bias and confirm accuracy.

Part 1: Strategic Method Selection

The choice of primary and orthogonal methods depends on the physicochemical properties of the target halogenated aromatic.

Comparative Analysis of Core Technologies
FeatureGC-ECD (Electron Capture Detector)GC-MS (Mass Spectrometry)LC-MS/MS (Tandem Mass Spec)Combustion IC (CIC)
Primary Utility Trace quantification of volatilesIdentification & QuantificationPolar/Thermally Labile targetsTotal Halogen Mass Balance
Selectivity High for halogens; blind to structureHigh (Mass spectrum fingerprint)Very High (MRM transitions)Low (Speciation impossible)
Sensitivity Extreme (fg to pg levels)High (pg to ng levels)High (pg to ng levels)Moderate (ppm levels)
Limitations False positives from non-targets; no structural IDThermal degradation of heavy brominated compoundsMatrix effects (ion suppression)No structural info
Best Role Screening / Orthogonal QuantPrimary Method (Volatiles) Primary Method (Non-volatiles) Mass Balance Check
Decision Logic for Method Pairing
  • Scenario A (Volatiles): If the primary method is GC-MS (for ID), the orthogonal quantitative check should be GC-ECD (for sensitivity and linearity confirmation).

  • Scenario B (Labile/Polar): If the primary method is LC-MS/MS (to avoid degradation), the orthogonal check can be GC-MS (using derivatization if necessary) or CIC (to confirm total halogen load matches the sum of species).

Part 2: Cross-Validation Framework & Workflows

The "Self-Validating" System

A robust cross-validation protocol does not merely run samples twice. It interrogates the difference between methods to reveal hidden biases.

Diagram 1: Cross-Validation Decision Tree

CrossValidationLogic Start Select Target Halogenated Aromatic VolatilityCheck Is Analyte Volatile & Thermally Stable? Start->VolatilityCheck PrimaryGC Primary: GC-MS (EI/CI) VolatilityCheck->PrimaryGC Yes PrimaryLC Primary: LC-MS/MS (ESI/APCI) VolatilityCheck->PrimaryLC No OrthoECD Orthogonal: GC-ECD PrimaryGC->OrthoECD Cross-Check CompareA Compare Quant Data OrthoECD->CompareA Pass Pass: Deviation < 15% (Validated) CompareA->Pass Consistent Fail Fail: Deviation > 15% (Investigate Matrix/Extraction) CompareA->Fail Discrepancy OrthoDeriv Orthogonal: Derivatization + GC-MS PrimaryLC->OrthoDeriv Cross-Check (Specific) OrthoCIC Orthogonal: Combustion IC (Total Halogen) PrimaryLC->OrthoCIC Cross-Check (Total Load) CompareB Compare Quant Data OrthoDeriv->CompareB OrthoCIC->CompareB CompareB->Pass Consistent CompareB->Fail Discrepancy

Caption: Decision logic for selecting orthogonal methods based on analyte volatility and stability.

Part 3: Case Studies & Supporting Data[8]

Case Study 1: Chlorobenzenes (Volatiles)

Comparison: GC-ECD vs. GC-MS Objective: Validate quantification of trace chlorobenzenes in environmental matrices.

  • Experimental Insight: GC-ECD offers superior sensitivity for highly chlorinated species due to the high electron capture cross-section of chlorine. However, it lacks specificity. GC-MS provides definitive structural ID but may have higher Limits of Detection (LOD).

  • Data Summary:

    Analyte Method A: GC-ECD LOD (ng/mL) Method B: GC-MS (SIM) LOD (ng/mL) Recovery (ECD) Recovery (MS)
    1,2-Dichlorobenzene 50.0 10.0 98% 95%
    Hexachlorobenzene 1.0 5.0 102% 92%

Source: Adapted from comparative studies on chlorobenzenes [4, 5].

Case Study 2: Polybrominated Diphenyl Ethers (PBDEs) (Thermally Labile)

Comparison: LC-MS/MS vs. GC-MS Objective: Quantify high-molecular-weight brominated flame retardants (e.g., BDE-209).

  • Experimental Insight: Highly brominated congeners like Deca-BDE (BDE-209) degrade in hot GC injectors/columns, leading to "tailing" and underestimation. LC-MS/MS uses softer ionization (APPI or ESI) and avoids thermal stress.

  • Data Summary:

    Parameter GC-MS (EI) LC-MS/MS (APPI)
    BDE-209 Recovery 60-80% (Variable degradation) 92-113% (Stable)
    Linearity (R²) 0.985 >0.999

    | Precision (RSD) | >15% | <9% |

Conclusion: GC-MS fails cross-validation for BDE-209 due to thermal instability. LC-MS/MS is the validated primary method. Source: Comparison data derived from PBDE analysis studies [6, 7].[1]

Part 4: Detailed Experimental Protocol

Objective: Cross-validate an HPLC-UV method for a halogenated pharmaceutical intermediate using GC-MS as the orthogonal reference.

Phase 1: Sample Preparation (Unified Extraction)

To ensure discrepancies are due to detection and not extraction, use a single extraction pool.

  • Stock Solution: Dissolve 10 mg of Halogenated Analyte X in 100 mL Methanol (Grade A).

  • Spiking: Spike blank matrix (e.g., plasma or wastewater) to reach concentrations of 10, 100, and 1000 ng/mL.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Splitting: Evaporate the organic layer to dryness. Reconstitute half in Mobile Phase A (for HPLC) and half in Derivatization Reagent/Solvent (for GC).

Phase 2: Instrumental Analysis
Method A: HPLC-UV (Primary)
  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV at 254 nm (targeting the aromatic ring).

  • Critical Parameter: Ensure resolution > 2.0 from nearest matrix peak.

Method B: GC-MS (Orthogonal)
  • Inlet: Splitless at 250°C.

  • Column: DB-5ms (30 m x 0.25 mm).

  • Detection: MS in SIM mode (Select ions: Molecular ion [M]+ and [M-Halogen]+).

  • Derivatization: If the analyte has -OH or -COOH groups, derivatize with BSTFA (60°C for 30 min) to ensure volatility.

Phase 3: Statistical Comparison (Bland-Altman)

Do not rely solely on correlation coefficients (R²). Use the Bland-Altman approach to assess agreement.

  • Calculate the Difference (

    
    ) for each sample.
    
  • Calculate the Mean (

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    .[2]
  • Acceptance Criteria: 95% of differences must fall within

    
     of the mean difference. If the mean difference is significantly non-zero, a systematic bias (e.g., matrix suppression in MS or co-elution in UV) exists.
    
Diagram 2: Experimental Workflow

ProtocolWorkflow Sample Homogenized Sample Extract Unified Extraction (LLE/SPE) Sample->Extract Split Split Extract Extract->Split ReconLC Reconstitute in Mobile Phase Split->ReconLC ReconGC Reconstitute/Derivatize for GC Split->ReconGC RunLC Run HPLC-UV ReconLC->RunLC Data Data Alignment RunLC->Data RunGC Run GC-MS (SIM) ReconGC->RunGC RunGC->Data Stats Bland-Altman Plot Data->Stats

Caption: Unified extraction workflow ensuring that variance is isolated to the analytical detection method.

References

  • USGS. "Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments." USGS Publications Warehouse. [Link]

  • MDPI. "A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring." Toxics. [Link]

  • VNU Journal of Science. "Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD)." Natural Sciences and Technology. [Link]]

  • SciSpace. "Comparison between GC-MS-SIM and GC-ECD for the determination of residues of organochlorine and organophosphorus pesticides." Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. "Analysis of polybrominated diphenyl ethers (PBDEs) by liquid chromatography with negative-ion atmospheric pressure photoionization tandem mass spectrometry (LC/NI-APPI/MS/MS)." Rapid Communications in Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 3-Bromo-2-chloroaniline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of impurities in 3-Bromo-2-chloroaniline, a critical starting material and intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document details field-proven protocols, explains the scientific rationale behind methodological choices, and offers a comparative framework to assist researchers and quality control professionals in selecting the most appropriate analytical strategy.

The Imperative of Impurity Profiling in this compound

This compound is a halogenated aromatic amine, a chemical scaffold found in numerous pharmaceuticals.[1] The control of impurities is not merely a procedural step but a foundational requirement mandated by global regulatory bodies like the FDA and EMA, as outlined in the ICH Q2(R1) guidelines.[2][3] Impurities can originate from various stages, including synthesis, degradation, or storage, and are broadly classified as organic, inorganic, or residual solvents.[4]

The primary synthesis route to this compound involves the reduction of 1-bromo-2-chloro-3-nitrobenzene.[5][6] This process can introduce several potential impurities that must be monitored and controlled:

  • Starting Material: Unreacted 1-bromo-2-chloro-3-nitrobenzene.

  • Isomeric Impurities: Positional isomers such as 2-bromo-3-chloroaniline or 4-bromo-2-chloroaniline, which may arise from impurities in the initial starting materials or side reactions.

  • By-products: Compounds formed from incomplete reactions or secondary reactions.

  • Reagents: Residual catalysts or reagents, such as tin chloride (SnCl₂) if used in the reduction step.[5][6]

Given the nature of these potential impurities—primarily non-volatile, structurally similar aromatic compounds—the chosen analytical method must offer high resolution and sensitivity.

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For routine quality control and quantitative analysis of non-volatile organic impurities in pharmaceutical intermediates, High-Performance Liquid Chromatography (HPLC) is universally recognized as the most precise and reliable method.[7] Its ability to separate structurally similar compounds, coupled with its high sensitivity and reproducibility, makes it the gold standard for impurity profiling.[4][7]

Causality Behind Method Selection:

The choice of RP-HPLC is deliberate. This compound and its likely organic impurities are aromatic compounds with moderate polarity, making them ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is highly effective due to the chromophoric nature of the benzene ring present in the analyte and its impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, grounded in the principles of ICH Q2(R1) to ensure its suitability for its intended purpose.[3][8]

A. Instrumentation & Chromatographic Conditions

  • System: HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 240 nm.

  • Injection Volume: 10 µL.

B. Reagent and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard and known impurity standards in the diluent to prepare a stock solution of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of diluent to achieve a concentration of 1000 µg/mL (1 mg/mL).

  • Spiked Sample (for Specificity): Prepare a sample solution as above and spike it with known concentrations of potential impurities to confirm peak separation and resolution.

C. Quantification

  • Impurities are quantified against the reference standard of the main analyte using the principle of relative response factors (RRF), or preferably, against their own qualified reference standards if available. The area percent method can be used for unknown impurities.

Visualization: HPLC Workflow for Impurity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample (10 mg) Dissolve_Sample Dissolve in 10mL Diluent (1mg/mL) Sample->Dissolve_Sample Standard Weigh Standards (Ref & Impurities) Dissolve_Std Dissolve in Diluent (e.g., 100µg/mL) Standard->Dissolve_Std Diluent Prepare Diluent (ACN:Water 50:50) Diluent->Dissolve_Sample Diluent->Dissolve_Std Inject Inject 10µL into HPLC System Dissolve_Sample->Inject Sample Solution Dissolve_Std->Inject Standard Solution Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 240 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurities (Area % or Ext. Std) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-based impurity quantification.

A Powerful Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for analyzing volatile organic compounds.[4] When coupled with a Mass Spectrometer (MS), it becomes an unparalleled tool for both quantification and definitive identification.[9] For this compound, GC-MS serves as an excellent complementary or alternative method, particularly for identifying unknown volatile impurities or confirming the identity of peaks observed in HPLC.

Causality Behind Method Selection:

While HPLC is superior for non-volatile compounds, GC excels with substances that can be volatilized without decomposition.[10] Aniline derivatives can be analyzed directly by GC, but their polarity can sometimes lead to poor peak shape.[9] Derivatization can be employed to enhance volatility and improve chromatographic performance.[11][12] The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities, a capability that standard UV detectors in HPLC lack.

Experimental Protocol: GC-MS for Confirmatory Analysis

A. Instrumentation & Chromatographic Conditions

  • System: GC-MS system with a split/splitless injector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

B. Reagent and Sample Preparation

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the chosen solvent.

  • (Optional) Derivatization: For improved peak shape and sensitivity, the aniline functional group can be derivatized (e.g., acylation). This step requires further method development and validation.[12]

Visualization: Method Selection Framework

Method_Selection Start Start: Impurity Analysis Required Goal What is the primary goal? Start->Goal RoutineQC Routine QC: Quantify Known Impurities Goal->RoutineQC Quantification ID_Volatiles Identification or Analysis of Volatiles Goal->ID_Volatiles Identification Use_HPLC Primary Method: Validated RP-HPLC RoutineQC->Use_HPLC Use_GCMS Complementary Method: GC-MS ID_Volatiles->Use_GCMS Confirm Confirm Peak Identity? Use_HPLC->Confirm Report Final Report Use_GCMS->Report Confirm->Use_GCMS Yes Confirm->Report No

Caption: Decision tree for selecting an analytical method.

Head-to-Head Comparison: HPLC vs. GC-MS

The selection of an analytical method depends on the specific requirements of the analysis, such as the stage of drug development, regulatory expectations, and the nature of the impurities.[13]

FeatureRP-HPLC with UV/PDAGC-MS
Primary Application Quantitative analysis of known and unknown non-volatile impurities. Ideal for routine QC.[7]Qualitative identification and confirmation of impurities. Best for volatile/semi-volatile compounds.[9]
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds like anilines.Best for volatile and thermally stable compounds. May require derivatization for polar anilines.[9][11]
Resolution High resolution for separating structurally similar isomers.High resolution, but can be challenging for isomers without optimal column and conditions.[10]
Sensitivity High sensitivity (ng to pg level) depending on the chromophore.Very high sensitivity (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.
Identification Power Limited to retention time matching with standards. PDA provides UV spectra for peak purity.Definitive identification through mass spectral library matching and fragmentation patterns.[14]
Throughput Moderate; typical run times are 20-40 minutes.Moderate to high; run times can be faster, especially with modern GC systems.
Robustness Generally very robust and reproducible for QC environments.Can be less robust due to injector/column activity and source cleaning requirements.

Conclusion and Recommendations

For the comprehensive quality control of this compound, a multi-faceted analytical approach is recommended.

  • Primary Method for Routine QC: A validated RP-HPLC method with UV detection is the superior choice for the routine quantification of impurities.[13] It provides the necessary precision, accuracy, and robustness required in a regulated pharmaceutical environment for batch release testing.

  • Complementary Method for Investigation: GC-MS is an indispensable tool for structural elucidation and confirmatory analysis. It should be employed during method development to identify unknown peaks observed in the HPLC chromatogram and to screen for any volatile impurities that may not be detected by HPLC.

By integrating these two powerful, orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable impurity control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

  • Benchchem. (n.d.). This compound | 118804-39-0.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 5-Chloro-2,3-dibromoaniline: A Validated HPLC Method and Alternatives.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ChemicalBook. (2025, September 25). This compound | 56131-46-5.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
  • Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

Comparative Electronic Profiling of Di-Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Hammett Equation

In drug discovery and materials science, di-substituted anilines represent a critical scaffold where subtle electronic perturbations dictate macroscopic performance. While mono-substituted anilines follow predictable linear free-energy relationships (LFER), di-substituted variants—particularly those with ortho substituents—often deviate due to Steric Inhibition of Resonance (SIR) and solvation effects.

This guide provides a comparative analysis of electronic properties (


, oxidation potential, and nucleophilicity) of di-substituted anilines. It moves beyond simple additivity rules to explain why specific isomers exhibit anomalous behavior, supported by validated experimental protocols.

Theoretical Framework: Additivity vs. Deviation

To predict the reactivity of a di-substituted aniline, one typically employs the Hammett equation additivity rule:



However, this model fractures under specific structural conditions.

The Comparison Matrix
FeatureAdditivity Region (Meta/Para) Deviation Region (Ortho/Di-Ortho)
Governing Principle Electronic effects (Inductive

+ Resonance

) are additive.
Steric factors override electronic predictions.[1]
Key Mechanism

Steric Inhibition of Resonance (SIR): Substituents force the amino group out of planarity, decoupling the lone pair from the

-system.
Predictability High (

)
Low (Requires Taft steric parameters

).
Example 3,4-Dichloroaniline2,6-Dimethylaniline

Comparative Electronic Data

The following table contrasts key di-substituted anilines against the unsubstituted baseline. Note the drastic drop in basicity for nitro-variants and the oxidation potential shifts.

CompoundSubstituents

(Conj. Acid)

(V vs. SHE)
Electronic Character
Aniline (None)4.6~1.00Baseline Reference
3,4-Dimethylaniline 3-Me, 4-Me5.2~0.85Electron Rich: Additive donation (+I) increases basicity and susceptibility to oxidation.
3,4-Dichloroaniline 3-Cl, 4-Cl2.9~1.25Electron Poor: Inductive withdrawal (-I) reduces basicity; metabolically stable.[2][3]
2,4-Dinitroaniline 2-NO

, 4-NO

-4.4> 1.60Extremely Deficient: Strong resonance withdrawal (-R) and -I effects make this a very weak base.
2,6-Dimethylaniline 2-Me, 6-Me3.9~0.95Steric Anomaly: Despite +I methyl groups, basicity decreases vs aniline due to steric hindrance of solvation of the cation.

Analyst Note: The 2,4-Dinitroaniline value (-4.4) renders it non-titratable in water. It requires non-aqueous titration or spectrophotometric methods (see Protocol 1).

Structural Insights & Causality

Mechanism 1: Steric Inhibition of Resonance (SIR)

In 2,6-disubstituted anilines (e.g., 2,6-di-tert-butylaniline), bulky groups force the


 nitrogen lone pair to rotate out of the plane of the benzene ring.
  • Consequence: The lone pair cannot donate into the ring (

    
    -system).
    
  • Electronic Effect: The ring becomes less electron-rich than expected, but the nitrogen retains high electron density locally.

  • Reactivity: Electrophilic aromatic substitution on the ring is retarded, but N-alkylation may be favored if the electrophile is small enough to bypass the steric gate.

Mechanism 2: Solvation Effects

Why is 2,6-dimethylaniline (


 3.9) weaker than aniline (

4.[1]6) despite having electron-donating methyl groups?
  • Explanation: The stability of the conjugate acid (anilinium ion) depends heavily on hydrogen bonding with the solvent (water). Two ortho methyl groups create a hydrophobic shield, preventing water molecules from effectively stabilizing the positive charge on the ammonium headgroup.

Visualization: Electronic Logic Flow

ElectronicEffects cluster_inputs Substituent Inputs cluster_outcomes Electronic Outcomes S1 Electron Withdrawing (-I / -R) e.g., -NO2, -Cl O1 Decreased Basicity (Lower pKa) S1->O1 Destabilizes Cation O3 Oxidation Resistance (High E_ox) S1->O3 Lowers HOMO Energy S2 Electron Donating (+I / +R) e.g., -CH3, -OCH3 O2 Increased Basicity (Higher pKa) S2->O2 Stabilizes Cation S3 Ortho-Steric Bulk (SIR Effect) S3->O1 Hinders Solvation S3->O3 Decouples Resonance

Figure 1: Causal relationships between substituent nature and physicochemical outcomes.

Experimental Protocols

To validate these properties in a drug development context, use the following self-validating protocols.

Protocol A: Spectrophotometric Determination

Best for weak bases (e.g., nitroanilines) where potentiometric titration fails.

Principle: The UV-Vis spectrum of the neutral aniline differs significantly from its protonated anilinium form. By measuring absorbance at a specific wavelength (


) across a pH gradient, the ratio 

is determined.

Workflow:

  • Stock Preparation: Dissolve analyte (

    
     M) in a solvent compatible with water (e.g., 1% DMSO/Water).
    
  • Extreme pH Scans:

    • Scan 1: pH 1.0 (0.1 M HCl)

      
       Represents 100% Protonated form (
      
      
      
      ).
    • Scan 2: pH 13.0 (0.1 M NaOH)

      
       Represents 100% Neutral form (
      
      
      
      ).
    • Selection: Identify

      
       where the difference 
      
      
      
      is maximal.[4]
  • Buffer Titration: Prepare 7-10 samples in buffers ranging pH

    
    .
    
  • Calculation: Use the linearized Henderson-Hasselbalch plot:

    
    
    Plot 
    
    
    
    vs pH. The x-intercept is the
    
    
    .[4][5][6]
Protocol B: Cyclic Voltammetry (Oxidation Potential)

Critical for assessing metabolic stability (CYP450 susceptibility).

Setup:

  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum wire.

  • Reference: Ag/AgCl (3M KCl).

  • Solvent: Acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    

Procedure:

  • Purge solution with

    
     for 5 minutes (remove 
    
    
    
    ).
  • Scan range: 0.0 V to +2.0 V.

  • Scan rate: 100 mV/s.

  • Data Extraction: Record the Anodic Peak Potential (

    
    ).
    
    • Validation: If

      
       shifts positively with electron-withdrawing groups, the trend is valid. Irreversible waves are common for anilines due to radical cation dimerization.
      

Applications in Drug Design[7][8]

Understanding these properties allows for Bioisosteric Replacement :

  • Metabolic Blocking: Replacing a hydrogen at the para position with a Fluorine (in a di-substituted context like 3-Cl, 4-F) blocks metabolic hydroxylation while maintaining similar steric demand.

  • Solubility Tuning: Introducing a pyridine nitrogen (changing 3,4-dichloroaniline to a chloropyridin-amine) lowers

    
     and increases solubility, often without altering the binding geometry.
    
  • Toxicity Mitigation: Anilines with low oxidation potentials (high electron density) are prone to forming quinone-imines, which are toxic metabolites. Adding electron-withdrawing groups (e.g., -CN, -CF

    
    ) raises 
    
    
    
    , reducing toxicity risks.
Visualization: Experimental Workflow

ProtocolFlow cluster_pka Acidity/Basicity Profiling cluster_redox Redox Stability start Start: Unknown Aniline Derivative step1 Solubility Check (Water vs. DMSO) start->step1 decision Is pKa expected < 2.0? step1->decision titration Potentiometric Titration decision->titration No uv Spectrophotometric Method (Protocol A) decision->uv Yes (Weak Base) cv Cyclic Voltammetry (Protocol B) titration->cv uv->cv analysis Correlate E_ox with Metabolic Liability cv->analysis

Figure 2: Decision tree for characterization of novel aniline derivatives.

References

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4-5), 569-579. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Pavitt, C. J., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Environmental Science: Processes & Impacts, 19(3), 364-376. Link

  • NIST Chemistry WebBook. (n.d.). Standard Reference Data for pKa and Ionization Energies. Link

Sources

Assessing the Impact of Halogen Position on the Bioactivity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic placement of halogen atoms on aniline scaffolds is a cornerstone of modern medicinal chemistry, influencing potency, metabolic stability, and target affinity. This guide provides a technical analysis of how ortho-, meta-, and para-halogenation alters the physicochemical landscape of aniline derivatives. We synthesize experimental data from antimicrobial and anticancer studies to demonstrate that positional isomerism is not merely a structural variable but a determinant of the "sigma-hole" magnitude, lipophilicity (logP), and steric trajectory required for high-affinity binding.

Mechanistic Foundations: The "Why" Behind the Activity

To predict bioactivity, one must understand the interplay between electronic effects and steric constraints.

Electronic Modulation (Hammett Constants)

The bioactivity of aniline derivatives correlates strongly with the electron density on the nitrogen atom and the aromatic ring.

  • Para-Substitution: Halogens at the para position exert opposing effects: they are electron-withdrawing by induction (-I) but electron-donating by resonance (+R). For Fluorine, the +R effect is significant; for Iodine, the -I effect dominates.

  • Meta-Substitution: Halogens at the meta position operate almost exclusively via the inductive effect (-I), significantly reducing the pKa of the aniline nitrogen and altering hydrogen bond donor capability.

The Ortho-Effect & Halogen Bonding
  • Steric Hindrance: Bulky halogens (Br, I) at the ortho position can twist the aniline nitrogen out of planarity with the phenyl ring, disrupting conjugation but potentially locking the molecule into a bioactive conformation.

  • Halogen Bonding (XB): A critical interaction where the positive electrostatic potential on the halogen (the sigma-hole) interacts with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in the target protein. This is most pronounced when the halogen is flanked by electron-withdrawing groups.

Comparative Data Analysis

Case Study A: Antimicrobial Activity of Aniline Schiff Bases

Schiff bases derived from halogenated anilines and o-vanillin show distinct SAR trends. The data below highlights how ortho substitution often outperforms para due to chelation potential and steric protection of the imine bond.

Table 1: Comparative MIC Values (µg/mL) against S. aureus Data synthesized from comparative studies on o-vanillin derivatives.

Derivative (R-Aniline)PositionElectronic Effect (

)
MIC (µg/mL)Mechanistic Insight
2-Chloroaniline OrthoInductive (-I) + Steric32 Steric bulk protects imine from hydrolysis; enhanced lipophilicity.
3-Chloroaniline MetaStrong Inductive (-I)64Reduced electron density on N; weaker halogen bond potential than para.
4-Chloroaniline ParaInductive (-I) / Res (+R)128Minimal steric influence; linear geometry often less favorable for this specific binding pocket.
3,5-Dibromoaniline Meta, MetaAdditive Inductive (-I)10 Optimal. High lipophilicity + strong halogen bonding capability (sigma-hole enhancement).
Case Study B: Anticancer Cytotoxicity (Hep-G2 Lines)

In anticancer phenylthiazole derivatives, the trend shifts. Here, meta substitution often balances solubility with metabolic stability better than ortho.

Table 2: IC50 Values (µM) against Hep-G2 Liver Cancer Cells

SubstituentPositionIC50 (µM)Performance Note
Chlorine Meta11.6 High Potency. Optimal balance of metabolic stability (blocks P450 oxidation) and binding.
Nitro Para10.8High potency but potential toxicity issues (nitro-reduction).
Chlorine Para> 20.0Lower activity; likely due to rapid clearance or poor fit in the active site.

Visualizing the Mechanism of Action[1]

The following diagram illustrates the specific mechanism for 3,5-dibromoaniline derivatives inhibiting Adenylate Cyclase (CyaA) in pathogenic bacteria, a key pathway for antibiofilm activity.

G Aniline Halogenated Aniline (3,5-Dibromo) Target Target: Adenylate Cyclase (CyaA) Aniline->Target Enters Active Site Interaction Interaction: Halogen Bond (XB) (Br ... Trp118) Target->Interaction Stabilized by Downstream Downregulation of cAMP Interaction->Downstream Blocks ATP Binding Phenotype Inhibition of Biofilm Formation & Virulence Factors Downstream->Phenotype Result

Figure 1: Mechanism of Action for 3,5-dibromoaniline derivatives. The halogen bond with Trp118 is critical for high-affinity binding.

Experimental Protocols

To ensure reproducibility, we provide a standardized protocol for synthesizing a halogenated aniline Schiff base and assessing its MIC.

Protocol A: Synthesis of Halogenated Aniline Schiff Bases

Objective: Synthesize N-(2-hydroxybenzylidene)-2-chloroaniline.

  • Reagent Prep: Dissolve 2-chloroaniline (10 mmol, 1.27 g) and salicylaldehyde (10 mmol, 1.22 g) separately in 15 mL of absolute ethanol.

  • Reaction: Add the amine solution dropwise to the aldehyde solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid or concentrated

    
     to catalyze the dehydration.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a colored solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol to obtain pure crystals.

  • Validation: Confirm structure via IR (look for Imine

    
     at ~1620 cm⁻¹) and melting point determination.
    
Protocol B: MIC Determination (Microbroth Dilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in sterile Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in a 96-well plate (range: 512 µg/mL to 1 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of diluted bacterial suspension to each well. Include positive (MHB + bacteria) and negative (MHB only) controls. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration well with no visible turbidity. For precision, add 20 µL of Resazurin dye; a color change from blue to pink indicates growth.

Synthesis & Evaluation Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Bioassay Start Substituted Aniline (Ortho/Meta/Para) React Condensation (Ethanol + Acid Cat.) Start->React Purify Recrystallization React->Purify IR FT-IR (Imine Peak) Purify->IR NMR 1H-NMR (Purity Check) IR->NMR Dilution Serial Dilution (96-well plate) NMR->Dilution Incubate Incubation (37°C, 24h) Dilution->Incubate Result MIC Determination Incubate->Result

Figure 2: End-to-end workflow for the development and testing of aniline derivatives.

Conclusion

The bioactivity of aniline derivatives is governed by a precise balance of electronic and steric factors.

  • Select Ortho-substitution when target stability (protection of the amine/imine) and lipophilicity are priorities.

  • Select Meta-substitution to optimize metabolic stability and leverage inductive electron withdrawal without resonance interference.

  • Select 3,5-disubstitution to maximize halogen bonding interactions and potency, as seen in the antibiofilm activity against UPEC.

References

  • Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases . SciELO South Africa. Available at: [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds . ResearchGate. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method . Hancock Lab (UBC). Available at: [Link]

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation . Biochemical Pharmacology. Available at: [Link]

literature review of synthetic routes to bromo-chloro-anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis of 4-bromo-2-chloroaniline, 2-bromo-4-chloroaniline, and 2-bromo-6-chloroaniline.

Bromo-chloro-anilines are critical pharmacophores and intermediates in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Their synthesis is governed by the principles of Electrophilic Aromatic Substitution (EAS) , where the directing effects of the amino group (strongly activating, ortho, para-directing) and the halogens (weakly deactivating, ortho, para-directing) dictate the isomeric outcome.

This guide objectively compares three distinct synthetic strategies, categorized by the target isomer's difficulty. It prioritizes regiocontrol, scalability, and atom economy.

Part 1: Strategic Overview of Regiocontrol

The synthesis of specific isomers requires manipulating the electronic environment of the benzene ring.

Target IsomerDifficultyStrategic ChallengeRecommended Pathway
4-Bromo-2-chloroaniline LowPara-position is most reactive.Sequential Halogenation (Direct)
2-Bromo-4-chloroaniline Low-MediumRequires starting with para-substituted precursor.Bromination of 4-Chloroaniline
2-Bromo-6-chloroaniline HighPara-position must be blocked to force ortho substitution.Blocking Group Strategy (Sulfonation)
Decision Logic for Route Selection

The following decision tree illustrates the logic for selecting the appropriate synthetic route based on the desired substitution pattern.

RouteSelection Start Target Molecule Isomer Which Isomer? Start->Isomer Route1 4-Bromo-2-chloroaniline Isomer->Route1 Para-Br Route2 2-Bromo-4-chloroaniline Isomer->Route2 Para-Cl Route3 2-Bromo-6-chloroaniline Isomer->Route3 Ortho-Br/Ortho-Cl Action1 Direct Halogenation (Para-selective) Route1->Action1 Action2 Bromination of 4-Chloroaniline Route2->Action2 Action3 Blocking Group Strategy (Sulfonation -> Bromination -> Desulfonation) Route3->Action3

Figure 1: Strategic decision tree for selecting the synthetic route based on isomeric requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-chloroaniline

Mechanism: Sequential Electrophilic Aromatic Substitution. Rationale: The amino group strongly activates the para position.[2] If the para position is free, it reacts first. Starting with 2-chloroaniline ensures the chlorine is already in place, and bromination occurs selectively at the 4-position.

Reagents:

  • 2-Chloroaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Catalyst (Optional): Ammonium acetate (10 mol%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloroaniline (12.7 g, 100 mmol) in acetonitrile (100 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material is consumed.

  • Quench: Pour the reaction mixture into ice-cold water (300 mL).

  • Isolation: The product often precipitates as a solid. Filter the solid.[3][4] If oil forms, extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Validation:

  • Yield: 85–92%

  • 1H NMR (CDCl3): δ 7.39 (d, J=2 Hz, 1H), 7.17 (dd, J=8.5, 2 Hz, 1H), 6.66 (d, J=8.5 Hz, 1H).

  • Key Insight: Using NBS instead of elemental bromine (Br₂) prevents over-bromination to the 2,4,6-tribromo derivative.

Protocol B: Synthesis of 2-Bromo-4-chloroaniline

Mechanism: Halogenation of a para-blocked precursor. Rationale: To force the bromine into the ortho position without using a transient blocking group, start with 4-chloroaniline. The chlorine atom at the para position blocks it, forcing the incoming electrophile (Br⁺) to the ortho position relative to the amine.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • Bromine (Br₂) (1.0 equiv) or NBS

  • Acetic Acid (Glacial)

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloroaniline (12.7 g, 100 mmol) in glacial acetic acid (80 mL). Add sodium acetate (8.2 g, 100 mmol) to buffer the HBr generated.

  • Bromination: Prepare a solution of Bromine (16.0 g, 5.1 mL, 100 mmol) in acetic acid (20 mL). Add this dropwise to the aniline solution at room temperature over 1 hour.

  • Stirring: Stir for an additional 1 hour. The mixture will likely thicken as the hydrobromide salt precipitates.

  • Workup: Pour the mixture into ice water (400 mL) containing sodium bisulfite (to quench excess bromine).

  • Neutralization: Neutralize with 50% NaOH or Na₂CO₃ solution until pH ~8 to liberate the free base.

  • Isolation: Filter the resulting precipitate. Wash with water.[4][5][6][7][8]

  • Purification: Recrystallize from methanol.

Validation:

  • Yield: 75–85%

  • Purity: >98% (HPLC)

  • Caution: Without the buffer, the strong acid (HBr) generated can protonate the amine, deactivating the ring and stopping the reaction.

Protocol C: Synthesis of 2-Bromo-6-chloroaniline (The "Blocked" Route)

Mechanism: Reversible Sulfonation (Blocking) → Halogenation → Desulfonation. Rationale: Direct bromination of 2-chloroaniline yields the 4-bromo isomer (Protocol A). To get the 2,6-substitution pattern, the reactive 4-position must be temporarily blocked. The sulfonic acid group (-SO₃H) is ideal because it is bulky, meta-directing (but the amine overpowers it), and removable via acid hydrolysis.

Reagents:

  • 2-Chloroaniline[9][10][11]

  • Chlorosulfonic acid or H₂SO₄ (oleum)

  • Bromine (Br₂)[8][11][12]

  • Dilute H₂SO₄ (for hydrolysis)

Step-by-Step Methodology:

  • Protection (Sulfonation): Heat 2-chloroaniline with concentrated H₂SO₄ at 180 °C for 3 hours (baking process) to form 4-amino-3-chlorobenzenesulfonic acid . The sulfonate group occupies the para position.

  • Halogenation: Dissolve the sulfonic acid intermediate in water/acetic acid. Add Bromine (1.0 equiv) at 20–30 °C. The bromine is forced into the remaining ortho position (position 6).

    • Intermediate: 4-amino-5-bromo-3-chlorobenzenesulfonic acid.

  • Deprotection (Desulfonation): Reflux the brominated intermediate in 60% H₂SO₄ at 150–170 °C. Superheated steam distillation is often effective here. The -SO₃H group is hydrolyzed off, releasing the 2-bromo-6-chloroaniline.

  • Isolation: Steam distill the product or basify the reaction mixture and extract with ether/DCM.

Validation:

  • Yield: 50–65% (Lower due to multi-step nature).

  • Selectivity: Exclusive formation of 2,6-isomer.

  • Critical Control Point: The desulfonation temperature must be high enough to hydrolyze the C-S bond but controlled to avoid tar formation.

Part 3: Performance Comparison & Metrics

The following table contrasts the three protocols based on industrial viability metrics.

MetricProtocol A (4-Br-2-Cl)Protocol B (2-Br-4-Cl)Protocol C (2-Br-6-Cl)
Atom Economy High (Direct substitution)High (Direct substitution)Low (Loss of H₂SO₄ blocking group)
Step Count 113 (Protect -> React -> Deprotect)
Yield (Isolated) 85–92%75–85%50–65%
Regioselectivity Excellent (>95:5 para:ortho)Good (blocked para)Excellent (forced via blocking)
Cost Driver NBS (Reagent cost)Waste disposal (Bromine)Energy (High temp reflux)
Scalability HighHighMedium (Corrosive conditions)
Reaction Pathway Visualization

ReactionPathways StartA 2-Chloroaniline Sulfonate 4-Amino-3-chloro- benzenesulfonic acid StartA->Sulfonate H2SO4, Heat (Protection) ProdA 4-Bromo-2-chloroaniline StartA->ProdA NBS, ACN (Para-attack) StartB 4-Chloroaniline ProdB 2-Bromo-4-chloroaniline StartB->ProdB Br2, AcOH (Ortho-attack) BromoSulfonate 4-Amino-5-bromo-3-chloro- benzenesulfonic acid Sulfonate->BromoSulfonate Br2, H2O (Bromination) ProdC 2-Bromo-6-chloroaniline BromoSulfonate->ProdC H2SO4, Steam (Deprotection)

Figure 2: Comparative reaction pathways. Solid lines indicate direct halogenation; dashed lines indicate the blocking group strategy.

References

  • Synthesis of 4-Bromo-2-chloroaniline via NBS

    • Source: GuideChem & ChemicalBook Protocols.
    • Link:

  • Regioselective Bromination of Anilines (Copper-Catalyzed)

    • Title: A Practical Procedure for Regioselective Bromin
    • Source: Thieme Connect / Synthesis.
    • Link:

  • Synthesis of 2-Bromo-4-chloroaniline

    • Source: BenchChem Compar
    • Link:

  • Sandmeyer and Blocking Group Strategies (General Mechanisms)

    • Source: Master Organic Chemistry - Sulfonyl Blocking Groups.
    • Link:

  • Crystallographic Data and Structural Analysis

    • Title: 4-Bromo-2-chloroaniline Crystal Structure.[11]

    • Source: NCBI / PMC.
    • Link:

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Bromo-2-chloroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the experienced researcher, scientist, or drug development professional, the introduction of a new compound into the workflow is a routine yet critical event. The safe and effective handling of specialized reagents like 3-Bromo-2-chloroaniline is paramount, not only for personal safety but also for the integrity of your research. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, ensuring a self-validating system of protection when working with this and structurally similar halogenated anilines.

Immediate Safety Briefing: Understanding the Risks

This compound is a substituted aniline, a class of compounds that demands respect. While a specific, comprehensive toxicological profile for this exact molecule may be limited, the data on analogous compounds provides a strong basis for a cautious approach. The primary hazards associated with halogenated anilines include:

  • Toxicity: These compounds are generally toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Aniline and its derivatives can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, manifesting as headache, dizziness, and cyanosis (a bluish discoloration of the skin).[4][5]

  • Irritation: Direct contact can cause serious irritation to the skin and eyes.[1][6][7] Inhalation may lead to respiratory tract irritation.[1][6][8]

  • Carcinogenicity: Some anilines are considered potential occupational carcinogens.[4][5] Therefore, minimizing exposure is a critical long-term safety strategy.

Given these risks, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the potential routes of exposure. All work with this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[9][10]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesRationale: Prevents dermal absorption, a primary route of exposure for anilines.[5][11] Nitrile gloves are a common and effective choice for short-term use.[10] For prolonged handling or in situations with a high risk of splash, consider double-gloving or using heavier-duty gloves like neoprene or butyl rubber.[9] Always inspect gloves for any signs of degradation before use.
Eye and Face Protection Safety goggles and face shieldRationale: Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[1][6][12] Standard safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are required.[9] A face shield should be worn in conjunction with goggles when transferring larger quantities or during procedures with a heightened splash risk.[9]
Body Protection Laboratory coat and chemical-resistant apronRationale: A fully buttoned, flame-retardant lab coat protects the skin and personal clothing from contamination.[9] For tasks with a higher potential for splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
Respiratory Protection Chemical fume hood or respiratorRationale: Halogenated anilines can have significant vapor pressure, and their dust can be easily inhaled.[8][12] All manipulations of solid this compound and its solutions should be performed within a functioning chemical fume hood.[10] In the event of a spill outside of a fume hood or if a hood is unavailable, a full-face respirator with organic vapor cartridges is mandatory.[5][9]
Foot Protection Closed-toe shoesRationale: Protects feet from spills and falling objects. Chemical-resistant, closed-toe shoes are a standard requirement in any laboratory setting.[9]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound safely.

Pre-Experiment Checklist
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure your chemical fume hood is operational and has a current inspection certification.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily available that contains absorbent materials suitable for chemical spills, such as vermiculite or sand.[6][13]

Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for handling this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8][12] Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][8][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[6][8] Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand to contain it.[6][10] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.[10]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[2][7][8] Do not pour any waste down the drain.[8]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 3-Bromo-2-chloro-6-fluoroaniline.
  • Apollo Scientific. (2023).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4,4'-Methylenebis(2-chloroaniline).
  • BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

  • Chemical Label. (n.d.). This compound.
  • Fisher Scientific Company. (2025).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • Apollo Scientific. (2023).
  • Occupational Safety and Health Administration (OSHA). (n.d.). ANILINE. Retrieved from [Link]

  • Princeton University. (n.d.).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.